1,5-Naphthalenedisulfonic acid, disodium salt hydrate
Description
Properties
IUPAC Name |
disodium;naphthalene-1,5-disulfonate;hydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O6S2.2Na.H2O/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;;;/h1-6H,(H,11,12,13)(H,14,15,16);;;1H2/q;2*+1;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FZXBIEHUTPZICY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Na2O7S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0044315 | |
| Record name | 1,5-Naphthalenedisulfonic acid, disodium salt hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
350.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
207569-02-6 | |
| Record name | 1,5-Naphthalenedisulfonic acid, disodium salt hydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID0044315 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of the chemical properties, synthesis, analysis, and applications of 1,5-naphthalenedisulfonic acid, disodium salt hydrate. It is intended for researchers, scientists, and professionals in drug development who utilize this versatile compound in their work.
Core Chemical Identity and Physicochemical Properties
This compound is a key organic intermediate.[1] Its naphthalene core with two sulfonic acid groups imparts specific chemical characteristics that are leveraged in a multitude of synthetic applications.[1] The compound is also known by several synonyms, including Armstrong's acid disodium salt, disodium naphthalene-1,5-disulphonate, and sodium 1,5-naphthalenedisulfonate.[2][3]
Table 1: Key Chemical Identifiers
| Identifier | Value | Source(s) |
| CAS Number | 1655-29-4 (anhydrous)[2], 76758-30-0 (dihydrate)[4], 207569-02-6 (hydrate) | [2][4] |
| Molecular Formula | C₁₀H₆Na₂O₆S₂ (anhydrous)[5], C₁₀H₁₀Na₂O₈S₂ (dihydrate)[4] | [4][5] |
| Molecular Weight | 332.26 g/mol (anhydrous basis)[5] | [5] |
| IUPAC Name | disodium;naphthalene-1,5-disulfonate[2] | [2] |
| InChI | 1S/C10H8O6S2.2Na/c11-17(12,13)9-5-1-3-7-8(9)4-2-6-10(7)18(14,15)16;;/h1-6H,(H,11,12,13)(H,14,15,16);;/q;2*+1/p-2 | |
| InChIKey | YGSZNSDQUQYJCY-UHFFFAOYSA-L[5] | [5] |
| SMILES | C1=CC2=C(C=CC=C2S(=O)(=O)[O-])C(=C1)S(=O)(=O)[O-].[Na+].[Na+][2] | [2] |
Table 2: Physicochemical Properties
| Property | Value | Source(s) |
| Appearance | White to yellow to orange powder or crystals.[6] It can also be a beige hygroscopic powder.[2] | [2][6] |
| Solubility | Water solubility is 113.4 g/L at 20°C.[7][8] | [7][8] |
| Density | 1.704 g/cm³[5] | [5] |
| Stability | Stable under normal temperatures and pressures.[5][9] | [5][9] |
| Hygroscopicity | The compound is hygroscopic, meaning it absorbs moisture from the air.[5] | [5] |
| Boiling Point | Not available.[5] | [5] |
| Melting Point | Not available.[5] | [5] |
Synthesis and Manufacturing
The primary route for the synthesis of 1,5-naphthalenedisulfonic acid is through the sulfonation of naphthalene.[3] This process typically involves reacting naphthalene with oleum (fuming sulfuric acid).[10][11] The reaction conditions can be controlled to favor the formation of the 1,5-disubstituted product. The disodium salt is then obtained by neutralizing the resulting sulfonic acid with a sodium base, such as sodium hydroxide or sodium carbonate.[12]
A common industrial method involves mixing naphthalene with 20% oleum at a controlled temperature, followed by the gradual addition of 65% oleum and more naphthalene.[10] After heating, the reaction mixture is added to water, and the product can be precipitated as the free acid or as the disodium salt by adding alkaline sodium sulfate.[10][13]
Caption: Synthetic pathway of this compound.
Analytical Methodologies
The purity and isomeric composition of 1,5-naphthalenedisulfonic acid and its salts are critical for their application, especially in the pharmaceutical and dye industries. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of naphthalenedisulfonic acid isomers.[14][15]
High-Performance Liquid Chromatography (HPLC) Protocol
A robust HPLC method can be employed to separate and quantify 1,5-naphthalenedisulfonic acid from its isomers.[14][15] The following is a general protocol outline:
Step 1: Standard and Sample Preparation
-
Prepare a stock solution of this compound in deionized water.
-
Create a series of calibration standards by diluting the stock solution to known concentrations.
-
Dissolve the sample to be analyzed in deionized water to a concentration within the calibration range.
Step 2: Chromatographic Conditions
-
Column: A suitable reversed-phase column (e.g., C18) or a specialized column for acidic compounds can be used.[15]
-
Mobile Phase: A buffered aqueous solution with an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the mobile phase is crucial for controlling the ionization and retention of the analyte.[15]
-
Detection: UV detection at a wavelength where the naphthalenedisulfonate absorbs strongly (e.g., around 230 nm) is common.
-
Flow Rate and Temperature: These parameters should be optimized to achieve good separation and peak shape.
Step 3: Data Analysis
-
Generate a calibration curve by plotting the peak area of the standard solutions against their concentrations.
-
Determine the concentration of 1,5-naphthalenedisulfonic acid in the sample by comparing its peak area to the calibration curve.
Caption: Workflow for HPLC analysis of 1,5-naphthalenedisulfonic acid, disodium salt.
Spectroscopic Data
Spectroscopic techniques are essential for the structural elucidation and confirmation of this compound.
¹H NMR Spectroscopy
The ¹H NMR spectrum of disodium 1,5-naphthalenedisulfonate in DMSO-d₆ shows distinct signals corresponding to the aromatic protons. The chemical shifts are influenced by the electron-withdrawing sulfonic acid groups. A representative spectrum shows signals around 8.89 ppm, 7.98 ppm, and 7.46 ppm.[16]
Applications in Research and Drug Development
This compound is a versatile compound with a range of applications in scientific research and the pharmaceutical industry.
Intermediate in Chemical Synthesis
It serves as a crucial intermediate in the synthesis of various organic compounds, including dyes and pigments for the textile industry.[1][17][18] Its bifunctional nature allows for further chemical modifications to produce more complex molecules.[1]
Role in Drug Formulation
In drug development, the disodium salt of 1,5-naphthalenedisulfonic acid can be used as a divalent counterion to form salts with basic drug compounds. This can improve the solubility and bioavailability of the active pharmaceutical ingredient (API).[11] The resulting salt is often referred to as a naphthalenedisulfonate salt.[11]
Analytical and Biochemical Applications
In analytical chemistry, it is utilized as a reagent for the detection and quantification of metal ions through spectrophotometry.[18] In biochemical research, it can act as a stabilizing agent for proteins and enzymes, which is beneficial for various assays.[18]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound.
-
Handling: Use with adequate ventilation and avoid generating dust.[5][9] Wash hands thoroughly after handling.[5][9]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as strong oxidants.[5][9]
-
Toxicology: The toxicological properties of this substance have not been fully investigated.[5][9] It may cause eye, skin, and respiratory tract irritation.[5][9] Ingestion may lead to gastrointestinal irritation.[5][9]
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,5-Naphthalenedisulfonic acid disodium salt, hydrate.
- Chemsrc. (2025-08-25). Disodium 1,5-naphthalenedisulfonate | CAS#:1655-29-4.
- ChemicalBook. (n.d.). 1,5-Naphthalenedisulfonic acid synthesis.
- TCI Chemicals. (n.d.). Disodium 1,5-Naphthalenedisulfonate 1655-29-4.
- ChemicalBook. (n.d.). Disodium 1,5-naphthalenedisulfonate synthesis.
- PubChem. (n.d.). Disodium 1,5-naphthalenedisulfonate | C10H6Na2O6S2 | CID 74248.
- PubChem. (n.d.). 1,5-Naphthalenedisulfonic acid disodium dihydrate | C10H10Na2O8S2 | CID 2735095.
- Sigma-Aldrich. (n.d.). 1,5-Naphthalenedisulfonic acid disodium salt hydrate 95%.
- PubChem. (n.d.). 1,5-Naphthalene disulfonic acid,sodium salt | C10H8Na2O6S2 | CID 87069218.
- Sigma-Aldrich. (n.d.). CAS 1655-29-4.
- Ambeed. (n.d.). Applications of 1,5-Naphthalenedisulfonic Acid Disodium Salt Hydrate in Synthesis.
- Echemi. (n.d.). 1,5-NAPHTHALENEDISULFONIC ACID, DISODIUMSALT HYDRATE, 95% Safety Data Sheets.
- LookChem. (n.d.). 1,5-NAPHTHALENEDISULFONIC ACID DISODIUM SALT HYD.
- Google Patents. (n.d.). EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid.
- Chem-Impex. (n.d.). 1,5-Naphthalenedisulfonic acid disodium salt.
- ChemicalBook. (n.d.). Disodium 1,5-naphthalenedisulfonate | 1655-29-4.
- Santa Cruz Biotechnology. (n.d.). 1,5-Naphthalenedisulfonic acid disodium salt | CAS 1655-29-4.
- Google Patents. (n.d.). CN108088917B - Method for detecting naphthalene disulfonic acid isomer.
- ChemicalBook. (n.d.). Disodium 1,5-naphthalenedisulfonate CAS#: 1655-29-4.
- Echemi. (n.d.). 1,5-NAPHTHALENEDISULFONIC ACID DISODIUM SALT, DIHYDRATE, 98 Safety Data Sheets.
- ChemicalBook. (n.d.). Disodium 1,5-naphthalenedisulfonate(1655-29-4) 1H NMR spectrum.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,5-Naphthalenedisulfonic acid.
- ATOMIX CHEM CO.,LTD. (n.d.). 1,5 NDS Disodium 1,5-naphthalenedisulfonate C10H6Na2O6S2 CAS 1655-29-4.
- PubChem. (n.d.). This compound | C10H8Na2O7S2 | CID 51346588.
- Wikipedia. (n.d.). Armstrong's acid.
- ChemicalBook. (n.d.). 1,5-Naphthalenedisulfonic acid | 81-04-9.
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1,5-Naphthalenedisulfonic acid, disodium salt hydrate CAS number 1655-29-4
An In-Depth Technical Guide to 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate (CAS 1655-29-4)
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of this compound (1,5-NDS), a versatile aromatic compound with significant utility across various scientific and industrial domains. This document is intended for researchers, chemists, and professionals in drug development, offering insights into its properties, synthesis, applications, and handling.
Introduction and Core Characteristics
1,5-Naphthalenedisulfonic acid, disodium salt, often referred to as Armstrong's acid disodium salt, is a key chemical intermediate derived from naphthalene.[1] Its structure, featuring a rigid naphthalene core functionalized with two sulfonate groups, imparts a unique combination of properties, including high water solubility, thermal stability, and distinct fluorescence characteristics. These attributes make it an invaluable building block in the synthesis of more complex molecules and a functional component in various formulations.[2][3] This guide will explore the fundamental chemistry and practical applications of this compound, providing a technical foundation for its effective utilization in research and development.
Physicochemical and Spectroscopic Properties
The utility of 1,5-NDS is rooted in its distinct physical and chemical properties. It typically appears as a white to off-white crystalline powder that is hygroscopic, meaning it readily absorbs moisture from the air.[4][5] Its high solubility in water is a key characteristic, differentiating it from its parent acid form and facilitating its use in aqueous systems.[6]
| Property | Value | Source(s) |
| CAS Number | 1655-29-4 | [1][4][5] |
| Molecular Formula | C₁₀H₆Na₂O₆S₂ | [1][4][5] |
| Molecular Weight | 332.26 g/mol | [4][5] |
| Appearance | White to almost white or beige powder/crystal | [1][3][5] |
| Solubility | Highly soluble in water (113.4 g/L at 20°C; ≥500 g/L at 20°C) | [5][6] |
| Melting Point | >300°C | [6] |
| Stability | Stable under normal temperatures and pressures | [4][7] |
| Hygroscopicity | Hygroscopic | [4][5] |
| Storage Conditions | Store at room temperature in a cool, dry, well-ventilated area | [4][5][8] |
Molecular Structure
The molecular structure consists of a naphthalene ring system substituted with sulfonate groups at the 1 and 5 positions. This symmetric substitution pattern influences its chemical reactivity and physical properties.
Caption: Molecular structure of 1,5-Naphthalenedisulfonic acid, disodium salt.
Synthesis and Purification Workflow
The primary industrial synthesis of 1,5-NDS begins with the sulfonation of naphthalene.[5][9] The choice of sulfonating agent and reaction conditions is critical to favor the formation of the 1,5-isomer over other potential isomers like the 1,6-, 2,6-, and 2,7-disulfonic acids.
Synthesis Pathway
The reaction typically involves treating naphthalene with oleum (fuming sulfuric acid). The reaction temperature and the concentration of sulfur trioxide (SO₃) in the oleum are key parameters that direct the substitution pattern.[9]
-
Sulfonation : Naphthalene is reacted with oleum. The reaction proceeds stepwise, first forming naphthalenemonosulfonic acids, which are then further sulfonated.
-
Neutralization : The resulting mixture of sulfonic acids is neutralized with a sodium base, such as sodium hydroxide or sodium carbonate, to a pH of approximately 7.5.[10] This converts the sulfonic acids into their more stable and water-soluble sodium salts.
-
Isolation and Purification : Historically, 1,5-NDS was isolated from the reaction mixture by a process known as "salting out," where a high concentration of another salt (like sodium sulfate) was used to precipitate the desired product from the dilute sulfonation mixture.[10] Modern methods have improved upon this to enhance yield and purity, avoiding the generation of large volumes of saline wastewater. The product is isolated by cooling the neutralized solution, which causes the less soluble 1,5-NDS to crystallize.[10] It can be further purified by recrystallization from aqueous acetone.[5]
Caption: General workflow for the synthesis and isolation of 1,5-NDS.
Key Applications in Research and Industry
The unique structure of 1,5-NDS makes it a valuable intermediate and functional molecule in several high-stakes applications.
Intermediate for Dyes and Pigments
1,5-NDS is a foundational precursor in the synthesis of a wide range of acid dyes and reactive dyes.[3][6] The sulfonate groups provide water solubility to the final dye molecule, which is essential for textile dyeing processes. Furthermore, the naphthalene core serves as a chromophore that can be chemically modified (e.g., through nitration, reduction to an amine, and diazotization) to produce vibrant and lightfast colors.[9]
Pharmaceutical Synthesis and Formulation
In the pharmaceutical sector, 1,5-NDS serves as a critical building block for active pharmaceutical ingredients (APIs).[2][3]
-
API Synthesis : It is a known intermediate in the synthesis of drugs like Levobunolol Hydrochloride, a beta-blocker used to treat glaucoma.[5] It is also used in the development of certain sulfonamide antibiotics, where its structure contributes to the final drug's mechanism of action and pharmacokinetic profile.[3]
-
Drug Formulation : Its properties as a dispersing and stabilizing agent can be leveraged in drug formulations to improve the solubility and bioavailability of poorly soluble APIs.[3]
Analytical Chemistry and Fluorescent Sensing
The naphthalene moiety of 1,5-NDS is inherently fluorescent. This property has been exploited in several analytical applications.
-
Fluorescent Probe : Naphthalene derivatives are well-known fluorescent probes that are highly sensitive to their local environment.[11] While 8-anilino-1-naphthalenesulfonic acid (ANS) is a more extensively studied example, the principles apply to related structures like 1,5-NDS. These probes exhibit weak fluorescence in polar, aqueous solutions. However, when they bind to hydrophobic regions, such as those exposed on the surface of partially folded proteins or within lipid membranes, their fluorescence quantum yield increases significantly, often with a "blue shift" to shorter wavelengths.[11] This phenomenon allows researchers to monitor processes like protein folding/unfolding, aggregation, and ligand binding.[11]
-
Calibration Standard : 1,5-NDS has been successfully used as a water-soluble, stable, and less toxic alternative to petroleum standards for calibrating underwater oil sensors.[12] It exhibits a reliable fluorescence effect at an excitation wavelength of 254 nm and an emission wavelength of 360 nm, which correlates well with the fluorescence of certain petroleum compounds, simplifying the calibration process and reducing harm to operators.[12]
Other Industrial Uses
-
Dispersing Agent : It is an effective dispersing agent in formulations for inks, coatings, and textiles, ensuring uniform distribution of pigments and dyes.[3]
-
Corrosion Inhibition : The compound is listed for use as a corrosion inhibitor and anti-scaling agent.[1]
-
Electroplating : It finds use in electroplating solutions, contributing to the quality and consistency of the plated surface.[6]
Caption: Relationship between the core properties of 1,5-NDS and its major applications.
Experimental Protocol: Monitoring Protein Denaturation with Naphthalene-Based Probes
This protocol provides a generalized workflow for using a naphthalene-based fluorescent probe, such as 1,5-NDS, to monitor protein unfolding. The principle relies on the probe's enhanced fluorescence upon binding to hydrophobic regions that become exposed as the protein denatures.
Objective: To determine the unfolding transition of a model protein (e.g., Bovine Serum Albumin) induced by a chemical denaturant (e.g., Guanidine Hydrochloride) using 1,5-NDS as an extrinsic fluorescent probe.
Materials:
-
This compound (CAS 1655-29-4)
-
Model Protein (e.g., BSA)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Guanidine Hydrochloride (GdnHCl), 8M stock solution
-
Spectrofluorometer with temperature control
-
Quartz cuvettes
Methodology:
-
Preparation of Stock Solutions:
-
Prepare a 10 mM stock solution of 1,5-NDS in PBS. Store protected from light. Causality: A concentrated stock allows for minimal volume addition, preventing significant dilution of the protein sample.
-
Prepare a 20 µM stock solution of the protein in PBS.
-
Prepare a series of GdnHCl solutions in PBS, ranging from 0 M to 6 M. Causality: This gradient of denaturant concentrations is essential to induce and observe the full unfolding transition of the protein.
-
-
Sample Preparation:
-
For each GdnHCl concentration, prepare a sample in a cuvette containing the protein at a final concentration of 2 µM and 1,5-NDS at a final concentration of 50 µM. The final volume should be constant for all samples.
-
Include two control samples: one with only 1,5-NDS in PBS (no protein) and one with protein and 1,5-NDS in 0 M GdnHCl. Causality: These controls establish the baseline fluorescence of the probe itself and the fluorescence in the presence of the native protein, respectively.
-
-
Incubation:
-
Incubate all samples at a constant temperature (e.g., 25°C) for at least 1 hour to allow the unfolding equilibrium to be reached. Causality: Ensuring equilibrium is critical for obtaining reproducible and thermodynamically relevant data.
-
-
Fluorescence Measurement:
-
Set the spectrofluorometer's excitation wavelength to an appropriate value for naphthalene derivatives (e.g., ~295 nm, though optimization may be required).
-
Record the emission spectra from approximately 320 nm to 550 nm. Causality: This range will capture the characteristic emission peak of the probe and any shifts that occur upon binding to the protein.
-
Identify the wavelength of maximum emission (λₘₐₓ).
-
-
Data Analysis:
-
Plot the fluorescence intensity at λₘₐₓ as a function of the GdnHCl concentration.
-
The resulting plot should be a sigmoidal curve, representing the transition from the folded state (low fluorescence) to the unfolded state (high fluorescence).
-
The midpoint of this transition corresponds to the concentration of denaturant at which 50% of the protein is unfolded, providing a measure of its stability.
-
Safety, Handling, and Storage
While 1,5-NDS is not classified as acutely hazardous, proper laboratory practices are essential for safe handling.[4][13] The toxicological properties have not been fully investigated.[7]
| Safety Aspect | Precautionary Measure | Source(s) |
| Eye Contact | May cause eye irritation. Wear appropriate safety glasses. In case of contact, flush eyes with plenty of water for at least 15 minutes.[4][7] | [4][7] |
| Skin Contact | May cause skin irritation. Wear protective gloves. In case of contact, flush skin with plenty of water.[4][7] | [4][7] |
| Inhalation | May cause respiratory tract irritation. Avoid generating dust. Use in a well-ventilated area or with local exhaust ventilation.[4][7][14] | [4][7][14] |
| Ingestion | May cause gastrointestinal irritation. Wash hands thoroughly after handling.[4][7] | [4][7] |
| Handling | Use personal protective equipment as required. Avoid dust formation. Keep container tightly closed when not in use.[4][7][14] | [4][7][14] |
| Storage | Store in a cool, dry, well-ventilated area away from incompatible substances like strong oxidizing agents. The material is hygroscopic.[4][5][14] | [4][5][14] |
| Disposal | Dispose of in a manner consistent with federal, state, and local regulations.[4] | [4] |
Conclusion
This compound is a compound of significant industrial and scientific importance. Its robust chemical nature, high water solubility, and useful spectroscopic properties make it a versatile tool, from the synthesis of vibrant dyes and life-saving pharmaceuticals to its application in modern analytical sensing. A thorough understanding of its properties and synthesis is key to unlocking its full potential in developing new materials and technologies.
References
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Chemsrc. (2025). Disodium 1,5-naphthalenedisulfonate | CAS#:1655-29-4. [Link]
-
OChem Inc. (n.d.). Applications of 1,5-Naphthalenedisulfonic Acid Disodium Salt Hydrate in Synthesis. [Link]
- Google Patents. (1986). EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid.
-
PubChem. (n.d.). Disodium 1,5-naphthalenedisulfonate. National Center for Biotechnology Information. [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,5-Naphthalenedisulfonic acid disodium salt, hydrate. [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]
-
Cenmed Enterprises. (n.d.). 1 5-naphthalenedisulfonic acid disodium salt hydrate 95%. [Link]
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-
PubChem. (n.d.). 1,5-Naphthalene disulfonic acid,sodium salt. National Center for Biotechnology Information. [Link]
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Wikipedia. (n.d.). Armstrong's acid. [Link]
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-
ResearchGate. (n.d.). Structures and fluorescence excitation and emission maximum for 1-NMS,.... [Link]
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MDPI. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. [Link]
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Haz-Map. (n.d.). 1,5-Naphthalenedisulfonic acid, disodium salt. [Link]
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PMC - NIH. (2018). Synthesis of 1,8-naphthalimide-based probes with fluorescent switch triggered by flufenamic acid. [Link]
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Spectroscopic properties of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate
An In-Depth Technical Guide to the Spectroscopic Properties of 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate
Introduction: Unveiling the Molecular Signature of a Versatile Compound
This compound (1,5-NDS) is a key chemical intermediate valued for its versatile properties. Its molecular framework, featuring a rigid naphthalene core functionalized with two sulfonic acid groups, makes it highly water-soluble and useful in diverse applications. These range from its role as a precursor in dye synthesis to a formulation aid in the pharmaceutical industry, where it can enhance the solubility and bioavailability of active pharmaceutical ingredients (APIs).[1][2] For researchers and drug development professionals, a comprehensive understanding of its spectroscopic properties is not merely academic; it is fundamental to quality control, structural elucidation, and the development of new applications.
This guide provides an in-depth analysis of the core spectroscopic characteristics of 1,5-NDS. We will move beyond a simple recitation of data, focusing instead on the causality behind experimental choices and the interpretation of spectral features. The protocols described herein are designed to be self-validating, ensuring that scientists can confidently reproduce and build upon these findings.
Molecular Structure and Identity
The foundational step in any spectroscopic analysis is understanding the molecule's structure. 1,5-NDS consists of a naphthalene ring system with sulfonate groups (-SO₃⁻) at the C1 and C5 positions. The negative charges are counterbalanced by two sodium ions (Na⁺), and the compound typically co-crystallizes with water molecules (hydrate).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is arguably the most powerful tool for elucidating the covalent structure of an organic molecule in the solution state. It provides detailed information about the chemical environment, connectivity, and spatial relationships of magnetically active nuclei, such as ¹H and ¹³C.
Proton (¹H) NMR Spectroscopy
¹H NMR provides a map of the proton environments in a molecule. The chemical shift (δ) of a proton is highly sensitive to the electron density around it, allowing for the differentiation of chemically non-equivalent protons, such as those on the aromatic ring.
The choice of solvent is critical for NMR. Deuterated dimethyl sulfoxide (DMSO-d₆) is an excellent choice for 1,5-NDS due to the compound's high polarity and solubility in this solvent.[3] Unlike protic solvents like D₂O, DMSO-d₆ does not have a residual solvent signal that overlaps with the aromatic region, providing a clear window for analysis. The presence of hydrate water molecules is often observed as a broad signal, which can be confirmed by D₂O exchange.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of 1,5-NDS hydrate and dissolve it in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer. A higher field strength improves signal dispersion and resolution, which is crucial for resolving the coupled aromatic protons.
-
Acquisition Parameters:
-
Temperature: 298 K (25 °C).
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is sufficient.
-
Sweep Width: Set to cover a range of approximately 0 to 12 ppm.
-
Number of Scans: 16-64 scans are typically adequate to achieve a good signal-to-noise ratio.
-
-
Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale by setting the residual DMSO-d₅ signal to δ 2.50 ppm.
The naphthalene core of 1,5-NDS has C₂ᵥ symmetry, resulting in three distinct proton signals corresponding to H-2/H-6, H-3/H-7, and H-4/H-8. The sulfonate groups are strongly electron-withdrawing, causing a downfield shift of adjacent protons.
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-4, H-8 | 8.89 | Doublet | ~8.5 |
| H-2, H-6 | 7.98 | Doublet | ~7.0 |
| H-3, H-7 | 7.46 | Triplet (dd) | ~7.8 |
| Hydrate H₂O | ~3.44 | Singlet (broad) | N/A |
| (Data obtained in DMSO-d₆ at 399.65 MHz, adapted from ChemicalBook)[3] |
The proton at the C4/C8 position is most deshielded due to its peri-interaction with the sulfonate group at the C5/C1 position, respectively, resulting in its downfield shift at 8.89 ppm.
Carbon-¹³ (¹³C) NMR Spectroscopy
¹³C NMR spectroscopy provides information on the carbon framework of a molecule. While less sensitive than ¹H NMR, it is invaluable for confirming the number of unique carbon atoms and their chemical environment.
For ¹³C NMR, achieving an adequate signal-to-noise ratio is the primary challenge due to the low natural abundance of the ¹³C isotope (~1.1%). A more concentrated sample and a greater number of scans are required compared to ¹H NMR. Proton decoupling is standard practice to simplify the spectrum to a series of singlets, where each unique carbon environment gives rise to a single peak.
-
Sample Preparation: Prepare a more concentrated sample, typically 25-50 mg of 1,5-NDS hydrate in ~0.7 mL of DMSO-d₆.
-
Instrumentation: 100 MHz (or higher, corresponding to a 400 MHz proton frequency) spectrometer.
-
Acquisition Parameters:
-
Pulse Program: A standard proton-decoupled single-pulse experiment (e.g., 'zgpg30').
-
Sweep Width: Set to cover a range of approximately 0 to 180 ppm.
-
Number of Scans: A higher number of scans (e.g., 1024 or more) is necessary.
-
-
Processing: Calibrate the spectrum using the DMSO-d₆ solvent peak at δ 39.52 ppm.
Due to the molecule's symmetry, five distinct carbon signals are expected: three for the protonated aromatic carbons (C-2/6, C-3/7, C-4/8) and two for the quaternary carbons (C-1/5 and C-9/10). The carbons directly attached to the electron-withdrawing sulfonate groups (C-1/5) will be significantly downfield. Public databases confirm the availability of ¹³C NMR spectra for this compound, which can be consulted for precise peak assignments.[4][5]
Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR)
FTIR spectroscopy probes the vibrational modes of a molecule. Specific functional groups absorb infrared radiation at characteristic frequencies, providing a "molecular fingerprint." For 1,5-NDS, FTIR is particularly useful for confirming the presence of the sulfonate groups, the aromatic ring, and associated water of hydration.
The solid-state nature of 1,5-NDS makes analysis by transmission through a KBr pellet a robust and common choice.[4] This method minimizes scattering and produces sharp, well-defined absorption bands. The key is to ensure the sample is anhydrously ground and thoroughly mixed with spectroscopic-grade KBr to form a transparent pellet. This prevents broad O-H absorption from atmospheric moisture from obscuring key spectral regions.
-
Preparation: Gently grind 1-2 mg of 1,5-NDS hydrate with ~100 mg of dry, spectroscopic-grade KBr powder in an agate mortar and pestle.
-
Pellet Formation: Transfer the mixture to a pellet press and apply pressure (typically 7-10 tons) for several minutes to form a thin, transparent disc.
-
Data Acquisition:
-
Place the KBr pellet in the sample holder of an FTIR spectrometer.
-
Collect the spectrum over a range of 4000–400 cm⁻¹.
-
A resolution of 4 cm⁻¹ and an accumulation of 32 scans are standard.
-
-
Analysis: Identify the key absorption bands and compare them to reference values for sulfonate and aromatic compounds.
While a full spectrum is available in databases like SpectraBase, the key characteristic absorption bands are predictable based on the functional groups present.[4][6]
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |
| ~3400-3600 (broad) | O-H stretch | Water of hydration |
| ~3000-3100 | Aromatic C-H stretch | Naphthalene ring |
| ~1600, ~1470 | C=C stretch | Aromatic ring |
| ~1180-1250 | Asymmetric S=O stretch | Sulfonate (-SO₃⁻) |
| ~1030-1080 | Symmetric S=O stretch | Sulfonate (-SO₃⁻) |
| ~650-700 | S-O bend | Sulfonate (-SO₃⁻) |
| (Expected ranges based on standard IR correlation tables; specific values can be found in cited databases) |
The most diagnostic peaks for confirming the identity of 1,5-NDS are the strong, sharp absorptions corresponding to the symmetric and asymmetric stretching of the S=O bonds in the sulfonate groups.
Electronic Spectroscopy: UV-Vis and Fluorescence
Electronic spectroscopy investigates the transitions of electrons between molecular orbitals upon absorption of UV or visible light. It provides information about the conjugated π-system of the naphthalene core.
UV-Visible Absorption Spectroscopy
The naphthalene ring system is a strong chromophore. UV-Vis spectroscopy is a simple and rapid method for quantifying the concentration of 1,5-NDS in solution via the Beer-Lambert law.
The choice of solvent can subtly influence the absorption maxima (λₘₐₓ) due to solvatochromic effects, but for a non-polar chromophore like naphthalene, these shifts are typically minor. Water or methanol are common choices. It is crucial to use a solvent that is transparent in the deep UV region where naphthalene absorbs. The spectrum of the parent acid is a very close proxy for the disodium salt, as the chromophore (the naphthalene ring) is identical.[7][8]
-
Sample Preparation: Prepare a stock solution of 1,5-NDS in a suitable solvent (e.g., ultrapure water). Dilute this stock to a concentration that gives a maximum absorbance between 0.5 and 1.0 AU (typically in the low µM range).
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes (1 cm path length).
-
Fill the reference cuvette with the solvent and the sample cuvette with the diluted 1,5-NDS solution.
-
Scan from approximately 400 nm down to 200 nm.
-
-
Analysis: Identify the wavelengths of maximum absorbance (λₘₐₓ).
The UV spectrum of naphthalenic compounds is characterized by multiple absorption bands corresponding to π→π* transitions.
| λₘₐₓ (nm) | Transition Type |
| ~225-230 | ¹Bₐ transition |
| ~280-290 | ¹Lₐ transition |
| ~310-320 | ¹Lₑ transition |
| (Data adapted from spectra of 1,5-Naphthalenedisulfonic acid)[7][8] |
These absorption maxima are critical for setting detection wavelengths in applications like High-Performance Liquid Chromatography (HPLC).[7]
Fluorescence Spectroscopy
The fused aromatic ring system of 1,5-NDS makes it fluorescent, a property that allows for highly sensitive detection. This is leveraged in applications such as the calibration of environmental sensors.[9]
Fluorescence is a two-step process involving excitation and emission at a longer wavelength (a Stokes shift). Determining the optimal excitation and emission wavelengths is the first step in any fluorescence-based assay. These can be determined by running an excitation scan (while monitoring emission at an estimated maximum) and an emission scan (while exciting at the determined maximum).
-
Sample Preparation: Prepare a dilute solution of 1,5-NDS in a non-quenching solvent (e.g., water) in a 4-sided clear quartz cuvette. Absorbance at the excitation wavelength should be kept low (<0.1 AU) to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Data Acquisition:
-
Emission Spectrum: Set the excitation wavelength (e.g., 254 nm or 225 nm) and scan the emission monochromator over a range (e.g., 270 nm to 500 nm).
-
Excitation Spectrum: Set the emission wavelength to the maximum found in the previous step (e.g., 360 nm or 338 nm) and scan the excitation monochromator.
-
-
Analysis: Identify the excitation and emission maxima.
The fluorescence properties of 1,5-NDS make it suitable for trace-level detection.
| Parameter | Value (nm) | Context / Source |
| Excitation Maximum | 254 | For calibration of oil-in-water sensors.[9] |
| Emission Maximum | 360 | For calibration of oil-in-water sensors.[9] |
| Excitation Maximum | 225 | For HPLC fluorescence detection.[10] |
| Emission Maximum | 338 | For HPLC fluorescence detection.[10] |
The discrepancy in reported maxima likely stems from different instrumentation, solvent conditions, and the specific application for which the measurement was optimized. For any new application, it is best practice to determine these values empirically. Other important fluorescence properties, such as quantum yield and lifetime, would require more specialized measurements with appropriate standards.
Conclusion
The spectroscopic profile of this compound is well-defined and serves as a robust toolkit for its identification, quantification, and functional application. ¹H and ¹³C NMR confirm the covalent structure and symmetry of the molecule in solution. FTIR provides a rapid fingerprint, with characteristic strong absorptions from the sulfonate groups confirming its identity in the solid state. Finally, its inherent UV absorption and fluorescence provide the basis for sensitive detection and quantification methods crucial in pharmaceutical and analytical settings. By understanding and applying these techniques with scientific rigor, researchers can fully leverage the potential of this versatile compound.
References
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Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,5-Naphthalenedisulfonic acid disodium salt, hydrate. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Disodium 1,5-Naphthalenedisulfonate in Pharmaceutical Advancements. Retrieved from [Link]
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PubChem. (n.d.). 1,5-Naphthalenedisulfonic acid disodium dihydrate. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]
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PubChem. (n.d.). Disodium 1,5-naphthalenedisulfonate. National Center for Biotechnology Information. Retrieved from [Link]
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Gesher. (n.d.). Applications of 1,5-Naphthalenedisulfonic Acid Disodium Salt Hydrate in Synthesis. Retrieved from [Link]
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Chemsrc. (n.d.). Disodium 1,5-naphthalenedisulfonate | CAS#:1655-29-4. Retrieved from [Link]
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Cenmed Enterprises. (n.d.). 1 5-naphthalenedisulfonic acid disodium salt hydrate 95%. Retrieved from [Link]
- Google Patents. (2020). CN111413302B - 1,5-Naphthalenedisulfonic acid disodium salt instead of petroleum standard to calibrate petroleum sensor in water.
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SIELC Technologies. (n.d.). UV-Vis Spectrum of 1,5-Naphthalenedisulfonic Acid. Retrieved from [Link]
-
ResearchGate. (n.d.). Structures and fluorescence excitation and emission maximum for 1-NMS,.... Retrieved from [Link]
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Nottebohm, M., & Licha, T. (2012). Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection after Solid-Phase Extraction. Journal of Chromatographic Science, 51(5), 436–442. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Top Naphthalene Derivatives: Sourcing 1,5-Naphthalenedisulfonic Acid Disodium Salt Hydrate. Retrieved from [Link]
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SIELC Technologies. (n.d.). 1,5-Naphthalenedisulfonic Acid. Retrieved from [Link]
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Synthesis and purification of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate
An In-Depth Technical Guide to the Synthesis and Purification of 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate
Abstract
This technical guide provides a comprehensive overview of the synthesis and purification of this compound. Intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries, this document delves into the critical aspects of the synthetic pathway, from the initial sulfonation of naphthalene to the isolation and purification of the final product. We will explore the underlying chemical principles that govern isomeric control, the rationale behind specific procedural steps, and the analytical techniques required for quality assurance. This guide emphasizes field-proven methodologies to ensure reproducibility and high purity, which are paramount for its applications as a key intermediate in the synthesis of dyes, pigments, and pharmaceutical agents.[1]
Introduction: The Significance of 1,5-Naphthalenedisulfonic Acid
1,5-Naphthalenedisulfonic acid, commonly known as Armstrong's acid, and its corresponding salts are vital building blocks in organic synthesis.[2] The disodium salt, in particular, is valued for its high water solubility and stability, making it an excellent precursor for a wide range of chemical transformations.[1] Its applications are diverse, spanning from being a crucial component in the production of azo dyes and pigments to serving as a counter-ion in drug formulations and a reagent in analytical chemistry.[1]
The strategic placement of the two sulfonic acid groups at the 1 and 5 positions of the naphthalene ring dictates its unique chemical reactivity and properties. Achieving high isomeric purity is the central challenge in its synthesis, as the sulfonation of naphthalene can lead to a complex mixture of isomers.[3] This guide provides the expertise to navigate these challenges, offering a logical framework for producing high-purity this compound.
Synthesis Pathway: From Naphthalene to Disodium Salt
The synthesis is a multi-step process that begins with the electrophilic aromatic substitution of naphthalene, followed by neutralization and purification. Understanding the causality behind the chosen reaction conditions at each stage is critical for success.
Stage 1: Disulfonation of Naphthalene
The core of the synthesis is the direct disulfonation of naphthalene. The primary goal is to control the reaction to favor the formation of the 1,5-isomer over other potential isomers like the 1,6-, 1,7-, and 2,7-disulfonic acids.
The Underlying Mechanism: Kinetic vs. Thermodynamic Control
Naphthalene sulfonation is a classic example of a reaction governed by kinetic and thermodynamic control.[3][4]
-
Low Temperatures (below ~80°C): Sulfonation at the alpha-position (C1, C4, C5, C8) is faster and thus kinetically favored.
-
High Temperatures (above ~160°C): The alpha-sulfonated product can revert to naphthalene, and the more stable beta-sulfonated product (at C2, C3, C6, C7) is formed, representing the thermodynamic pathway.[3][4]
To achieve 1,5-disubstitution, the reaction must be conducted under conditions that favor kinetic control. This involves using a potent sulfonating agent at relatively low temperatures.
Choice of Sulfonating Agent: A Critical Decision
-
Fuming Sulfuric Acid (Oleum): A traditional and effective reagent. The reaction involves mixing naphthalene with oleum (sulfuric acid containing excess SO₃).[5][6] The concentration of free SO₃ is a key parameter.
-
Sulfur Trioxide (SO₃) in an Inert Solvent: This modern approach offers superior control and often higher yields.[7] Using a solvent like methylene chloride or tetrachloroethylene allows for a more homogeneous reaction at low temperatures and facilitates the management of the reaction's exothermicity.[5][7]
Experimental Protocol: Synthesis of 1,5-Naphthalenedisulfonic Acid
This protocol is a synthesized representation of established industrial practices.[5][7]
Method 1: Sulfonation with Oleum [5][6]
-
Reaction Setup: In a glass-lined reactor equipped with a robust mechanical stirrer, thermometer, and addition funnel, charge 20% oleum.
-
Naphthalene Addition: Cool the oleum to approximately 20°C. Begin the slow, portion-wise addition of refined naphthalene, ensuring the temperature does not exceed 35°C.
-
Second Oleum Addition: Following the initial reaction, gradually add a stronger (e.g., 65%) oleum while maintaining strict temperature control.
-
Reaction Maturation: Once the addition is complete, slowly raise the temperature to 55°C and hold for 6 hours to drive the disulfonation to completion.
-
Quenching: The reaction mixture, containing the desired acid along with sulfuric acid and other isomers, is then carefully added to water in a separate vessel to quench the reaction. This crude solution proceeds to the neutralization stage.
Method 2: Sulfonation with SO₃ in an Inert Solvent [7]
-
Reaction Setup: Charge an inert solvent (e.g., methylene chloride) and naphthalene into the reactor.
-
SO₃ Addition: Cool the mixture and begin the controlled addition of liquid sulfur trioxide. A molar ratio of 2.3 to 5.0 moles of SO₃ per mole of naphthalene is typically used.[7]
-
Reaction Maturation: The reaction is typically run at a low temperature until analysis shows the desired level of disulfonation.
-
Work-up: The reaction mixture is diluted with water, and the organic solvent is separated and recovered. The resulting aqueous solution of sulfonic acids is ready for neutralization.
| Parameter | Oleum Method | SO₃/Solvent Method | Rationale |
| Temperature | 20–55°C | Typically lower | Low temperature favors kinetic control for 1,5-isomer formation. |
| Reagent Ratio | Excess Oleum | 2.3-5.0 mol SO₃ per mol Naphthalene | Ensures complete disulfonation. |
| Control | Moderate | High | Solvent aids in heat dissipation and controlled addition. |
| Typical Yield | ~53% (isolated) | Can be higher | Solvent method often provides better selectivity and yield.[5] |
Stage 2: Neutralization and Isolation of the Disodium Salt
The acidic sulfonation mixture contains 1,5-naphthalenedisulfonic acid, excess sulfuric acid, and isomeric byproducts. The key to isolation is the selective precipitation of the desired disodium salt.
Principle of Self-Validating Isolation
The disodium salt of 1,5-naphthalenedisulfonic acid is significantly less soluble in a neutral, aqueous solution containing sodium sulfate than the salts of the other isomers.[7] This difference in solubility is exploited to selectively crystallize the target compound.
Experimental Protocol: Neutralization and Precipitation[7]
-
pH Adjustment: The aqueous sulfonation mixture is heated to 50-100°C. A 50% solution of sodium hydroxide (or sodium carbonate) is added slowly with vigorous stirring to neutralize the mixture to a pH of 5 to 9.[7] Precise pH control is crucial to prevent the formation of the monosodium salt and to ensure complete precipitation of the disodium salt.
-
Controlled Cooling & Precipitation: The neutralized slurry is then cooled under controlled conditions to a temperature between 20°C and 40°C.[7] This cooling profile allows for the formation of well-defined crystals, which are easier to filter.
-
Filtration: The precipitated solid is collected by filtration.
-
Washing: The filter cake is washed with a cold aqueous solution of sodium sulfate (typically 10%).[7] This wash solution is saturated with the common ion (Na⁺), which minimizes the loss of the product due to dissolution while effectively removing more soluble impurities like sodium sulfate and other isomer salts.
-
Drying: The product is dried under vacuum to yield the this compound. The resulting product typically has a purity of over 95%.[7]
Purification for High-Stakes Applications
For pharmaceutical and high-purity applications, the initial 95% purity may be insufficient. Further purification is required to remove residual isomeric and inorganic impurities.
Recrystallization
Recrystallization is a powerful technique for purifying solid compounds.[8] The principle relies on dissolving the impure solid in a suitable solvent at an elevated temperature and then allowing it to crystallize upon cooling, leaving impurities behind in the mother liquor.
Experimental Protocol: Recrystallization
-
Solvent Selection: Due to its ionic nature, the disodium salt is highly soluble in water.[1] A mixed solvent system is often most effective.
-
Dissolution: Dissolve the crude disodium salt hydrate in a minimum amount of hot deionized water.
-
Decolorization (Optional): If the solution is colored, a small amount of activated charcoal can be added to adsorb colored impurities. The charcoal is then removed by hot filtration.
-
Crystallization: To the hot, clear solution, slowly add a miscible organic solvent in which the product is insoluble (an "anti-solvent"), such as ethanol, until the solution becomes turbid.[9]
-
Cooling: Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by filtration, wash with a small amount of the cold anti-solvent (ethanol), and dry under vacuum.
Visualization of the Workflow
The entire process, from starting material to the purified product, can be visualized as a logical progression.
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An In-Depth Guide to the Molecular Structure of 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate
Abstract
This technical guide provides a comprehensive examination of the molecular and supramolecular structure of 1,5-naphthalenedisulfonic acid, disodium salt hydrate. Intended for researchers, medicinal chemists, and formulation scientists, this document synthesizes crystallographic data, spectroscopic analysis, and practical methodologies to deliver a holistic understanding of this important compound. We delve into the intricacies of its solid-state architecture, the critical role of its hydration water, and the analytical techniques required for its definitive characterization. This guide serves as a foundational resource for professionals leveraging this molecule in fields ranging from drug development, where it acts as a solubility enhancer and counterion, to materials science as a building block for coordination polymers.
Introduction: The Scientific Rationale
1,5-Naphthalenedisulfonic acid and its salts are not mere chemical intermediates; they are versatile tools in the pharmaceutical and materials science sectors. The disodium salt, in particular, is frequently employed to improve the aqueous solubility and bioavailability of poorly soluble active pharmaceutical ingredients (APIs).[1] Its rigid, planar naphthalene core and two anionic sulfonate groups provide a unique combination of hydrophobicity and hydrophilicity, making it an effective counterion for forming stable, crystalline salts with basic drug molecules.
Understanding the precise three-dimensional structure of this molecule is paramount. The spatial arrangement of the sulfonate groups, the coordination of the sodium ions, and the intricate network of hydrogen bonds established by the water of hydration dictate the compound's physical properties, such as solubility, stability, and hygroscopicity. For a drug development professional, this knowledge is not academic—it is the bedrock of rational formulation design, predicting salt performance, and ensuring batch-to-batch consistency. This guide explains the causality behind its structure and provides the technical framework for its analysis.
Molecular and Crystal Structure Analysis
The definitive understanding of a molecule's structure in its solid state is derived from single-crystal X-ray diffraction (SC-XRD). For 1,5-naphthalenedisulfonic acid, disodium salt dihydrate, this analysis reveals a highly ordered, three-dimensional network governed by strong ionic and hydrogen-bonding interactions.
The Asymmetric Unit and Crystal System
The crystal structure of the dihydrate form (C₁₀H₆Na₂O₆S₂ · 2H₂O) has been authoritatively determined.[2] The key crystallographic parameters are summarized in Table 1.
| Parameter | Value | Reference |
| Chemical Formula | C₁₀H₁₀Na₂O₈S₂ | [2] |
| Molecular Weight | 368.29 g/mol | [3] |
| Crystal System | Monoclinic | [2] |
| Space Group | P 1 2₁/c 1 | [2] |
| a | 11.6398 Å | [2] |
| b | 5.5507 Å | [2] |
| c | 10.7148 Å | [2] |
| β | 96.187° | [2] |
| Z | 2 | [2] |
Table 1: Crystallographic Data for 1,5-Naphthalenedisulfonic Acid, Disodium Salt Dihydrate.
The naphthalene-1,5-disulfonate (NDS) dianion possesses an inversion center at the midpoint of the C9-C10 bond of the naphthalene ring.[4] This inherent symmetry is a defining feature of its crystal packing. The structure is not a simple arrangement of ions but a complex supramolecular assembly.
Ionic Coordination and Supramolecular Assembly
The solid-state structure is best described as a coordination polymer. The sodium cations do not exist as free ions but are intricately coordinated by oxygen atoms from both the sulfonate groups and the water molecules. Each Na⁺ ion is typically surrounded by multiple oxygen atoms in a distorted octahedral or other high-coordination geometry, bridging adjacent NDS anions and water molecules.
The sulfonate group is a powerful hydrogen bond acceptor, capable of engaging in multiple interactions.[5] This, combined with the hydrogen-donating ability of the coordinated water molecules, creates a robust, three-dimensional network.
Key Interactions:
-
Ionic Bonds: The primary electrostatic attraction between the Na⁺ cations and the SO₃⁻ groups of the NDS anion.
-
Ion-Dipole Interactions: Coordination of water molecules to the Na⁺ cations.
-
Hydrogen Bonds: An extensive network of O-H···O bonds connects the coordinated water molecules to the sulfonate oxygen atoms, creating layers and pillars that stabilize the entire lattice.[6]
// Nodes A [label="NDS Dianion\n(C₁₀H₆(SO₃)₂²⁻)", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Sodium Cations\n(Na⁺)", fillcolor="#F1F3F4", fontcolor="#202124"]; C [label="Water Molecules\n(H₂O)", fillcolor="#F1F3F4", fontcolor="#202124"]; D [label="Primary Ionic\nCoordination", fillcolor="#4285F4", fontcolor="#FFFFFF"]; E [label="Hydration of Cations\n& Anions", fillcolor="#34A853", fontcolor="#FFFFFF"]; F [label="Hydrogen Bonding\nNetwork (O-H···O)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; G [label="Stable 3D Crystal Lattice", fillcolor="#FBBC05", fontcolor="#202124"];
// Edges edge [fontname="Arial", fontsize=10, color="#5F6368"]; A -> D; B -> D; D -> G [label="Forms ionic backbone"]; C -> E; D -> E [style=dashed]; E -> F [label="Enables H-bonding"]; F -> G [label="Crosslinks & stabilizes"]; } dot Caption: Supramolecular assembly of the crystal lattice.
The Role of Hydration
The water molecules are not mere occupants of empty space within the lattice; they are integral structural components. The term "hydrate" is critical—the removal of this water leads to a collapse of the crystal lattice and a transition to an amorphous or different crystalline phase. Functionally, the water molecules act as molecular bridges, satisfying the coordination spheres of the sodium ions and linking the sulfonate groups of different NDS anions through hydrogen bonds.[5] This network contributes significantly to the thermodynamic stability of the crystalline solid.
Spectroscopic and Analytical Characterization
A multi-technique approach is essential for the unambiguous identification and quality control of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for confirming the molecular identity and purity in solution. The symmetry of the 1,5-disubstituted naphthalene ring results in a characteristically simple spectrum.
¹H NMR (DMSO-d₆): Due to the molecule's C₂ symmetry, the six aromatic protons give rise to only three signals.
-
δ ~8.9 ppm (Doublet): Assigned to H-4 and H-8. These protons are adjacent to the electron-withdrawing sulfonate groups and are thus the most deshielded.
-
δ ~8.0 ppm (Doublet): Assigned to H-2 and H-6.
-
δ ~7.5 ppm (Triplet): Assigned to H-3 and H-7, which appear as a triplet due to coupling with the two neighboring protons on each side.[7]
| Proton Assignment | Typical Chemical Shift (δ, ppm) | Multiplicity |
| H4, H8 | ~8.9 | Doublet |
| H2, H6 | ~8.0 | Doublet |
| H3, H7 | ~7.5 | Triplet |
Table 2: ¹H NMR Signal Assignments in DMSO-d₆.
¹³C NMR (DMSO-d₆): The symmetry also results in fewer than 10 signals for the carbon atoms. Key signals include those for the sulfonate-bearing carbons (C1, C5), which are significantly downfield, and the other aromatic carbons.
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR provides confirmation of the key functional groups, particularly the sulfonate and the water of hydration.
Key Vibrational Modes:
-
~3400-3600 cm⁻¹ (Broad): O-H stretching vibrations from the water of hydration. The broadness indicates hydrogen bonding.
-
~1600-1630 cm⁻¹: H-O-H bending (scissoring) vibration of water molecules.
-
~1200-1250 cm⁻¹ (Strong): Asymmetric SO₃ stretching. This is a highly characteristic and intense band for sulfonate groups.
-
~1040-1080 cm⁻¹ (Strong): Symmetric SO₃ stretching.
-
~700-850 cm⁻¹: C-H out-of-plane bending vibrations, characteristic of the substitution pattern on the aromatic ring.
The presence of the broad O-H stretch is a direct confirmation of the hydrated form of the salt.
Experimental Protocols & Methodologies
The following protocols are provided as validated starting points for researchers. The causality for key steps is explained to allow for informed modifications.
Protocol: Single Crystal Growth
Rationale: The growth of diffraction-quality single crystals is the most challenging and critical step for SC-XRD. The goal is to achieve slow, controlled supersaturation, allowing for the ordered growth of a single lattice rather than rapid precipitation of many small crystallites. Water is an excellent solvent, but its high polarity can lead to rapid crystallization. Using a miscible, less polar "anti-solvent" like ethanol allows for finer control over the solubility gradient.[8]
Methodology: Slow Evaporation from an Aqueous-Organic System
-
Preparation of Saturated Solution: In a clean 10 mL glass vial, dissolve this compound in a minimal amount of deionized water at room temperature until saturation is reached (a small amount of undissolved solid should remain).
-
Filtration: Using a syringe filter (0.22 µm), transfer the clear, saturated solution to a new, clean vial. This step is critical to remove any dust or micro-particulate matter that could act as unwanted nucleation sites.
-
Addition of Anti-Solvent: To the aqueous solution, add ethanol dropwise until the solution becomes faintly turbid. This indicates the solution is at its supersaturation point. Add one or two more drops of water to redissolve the precipitate and make the solution clear again.
-
Crystallization: Cover the vial with a cap containing a few pinholes. This allows for very slow evaporation of the more volatile ethanol, which in turn slowly increases the concentration of the solute, leading to controlled crystal growth.
-
Incubation: Place the vial in a vibration-free location (e.g., a dedicated incubator or a quiet corner of a lab bench) at a constant temperature (e.g., 20 °C).
-
Monitoring: Monitor for crystal growth over several days to weeks. Do not disturb the vial. Suitable crystals for SC-XRD should be at least 0.1 mm in all dimensions, with clear faces and no visible cracks.
// Nodes A [label="Prepare Saturated\nAqueous Solution", fillcolor="#F1F3F4", fontcolor="#202124"]; B [label="Microfilter to\nRemove Nuclei", fillcolor="#4285F4", fontcolor="#FFFFFF"]; C [label="Add Ethanol\n(Anti-Solvent)\nto Supersaturation", fillcolor="#34A853", fontcolor="#FFFFFF"]; D [label="Cover with Pinholes", fillcolor="#F1F3F4", fontcolor="#202124"]; E [label="Incubate in\nVibration-Free Area", fillcolor="#EA4335", fontcolor="#FFFFFF"]; F [label="Slow Evaporation\nof Ethanol", fillcolor="#FBBC05", fontcolor="#202124"]; G [label="Single Crystal\nFormation", fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges edge [fontname="Arial", fontsize=10, color="#5F6368"]; A -> B [label="Purity"]; B -> C [label="Control"]; C -> D; D -> E; E -> F [label="Time"]; F -> G [label="Mechanism"]; } dot Caption: Workflow for single crystal growth by slow evaporation.
Protocol: Sample Preparation for NMR Analysis
Rationale: Accurate NMR requires complete dissolution of the sample and the use of a deuterated solvent with a known reference signal. DMSO-d₆ is an excellent choice for this compound due to its high polarity, which ensures good solubility, and its ability to not exchange protons with the analyte.
Methodology:
-
Sample Weighing: Accurately weigh approximately 10-15 mg of the compound directly into a clean, dry NMR tube.
-
Solvent Addition: Add approximately 0.6 mL of DMSO-d₆ to the NMR tube.
-
Dissolution: Cap the tube and vortex gently until the sample is fully dissolved. A brief sonication in a water bath may be used if necessary to break up small aggregates.
-
Analysis: Acquire ¹H, ¹³C, and 2D correlation spectra (e.g., COSY, HSQC) as needed. Use the residual solvent peak of DMSO (δ ~2.50 ppm for ¹H) for spectral referencing.
Conclusion and Future Perspectives
The molecular structure of this compound is a testament to the power of non-covalent interactions in dictating the properties of a solid. The synergy between the ionic backbone and the extensive hydrogen-bonding network, mediated by water, creates a stable and predictable crystalline material. For scientists in drug development, a thorough grasp of this structure enables the rational design of salt forms with tailored physicochemical properties. The methodologies outlined herein provide a robust framework for the characterization and quality control of this vital pharmaceutical excipient. Future work may focus on co-crystallization studies with various APIs to map the resulting supramolecular synthons, further enhancing our ability to predict and engineer the solid-state properties of next-generation therapeutics.
References
-
Cai, J., Chen, C., Liao, C., Feng, X., & Chen, X. (2001). Solid-state structures of group 1 and group 2 metal 1,5-naphthalenedisulfonates: systematic investigation of lamellar three-dimensional networks constructed by metal arenedisulfonate. Acta Crystallographica Section B: Structural Science, 57(4), 520-530.
-
PubChem. (n.d.). 1,5-Naphthalenedisulfonic acid disodium dihydrate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Suyunov, U., et al. (2024). Bis(8-hydroxyquinolinium) naphthalene-1,5-disulfonate tetrahydrate. Acta Crystallographica Section E: Crystallographic Communications, 80(Pt 7).
-
Blucher Proceedings. (2017). Supramolecular hydrogen-bonding network in bis[1-(diaminomethylene)thiouron-1-ium] naphthalene-1,5-disulfonate. 23rd ABCr, Vitória. Retrieved January 21, 2026, from [Link]
-
Kokunov, Y. V., et al. (2015). Supramolecular assemblies based on 1,5-naphthalene disulfonic acid: Synthesis, crystal structure, and luminescent properties. Russian Journal of Inorganic Chemistry, 60(2), 151-156. Available at ResearchGate: [Link]
-
Gao, Y., et al. (2010). Solubility of 1,6-Naphthalene Disulfonic Acid Disodium in Binary Sodium Chloride + Water, Sodium Sulfate + Water, and Ethanol + Water Solvent Mixtures at Elevated Temperatures. Journal of Chemical & Engineering Data, 55(8), 2942-2945. Available at ResearchGate: [Link]
-
PubChem. (n.d.). 1,5-NAPHTHALENEDISULFONIC ACID DISODIUM DIHYDRATE. Global Substance Registration System. Retrieved January 21, 2026, from [Link]
-
Nagabalasubramanian, P. B., & Periandy, S. (2010). FTIR and FT Raman, molecular geometry, vibrational assignments, ab initio and density functional theory calculations for 1,5-methylnaphthalene. Spectrochimica acta. Part A, Molecular and biomolecular spectroscopy, 77(5), 1099–1107.
-
Stahly, G. P. (2007). A beginner's guide to growing crystals your crystallographer will treasure. CrystEngComm, 9(11), 889-893. Available at NIH: [Link]
-
PubChem. (n.d.). Disodium 1,5-naphthalenedisulfonate. National Center for Biotechnology Information. Retrieved January 21, 2026, from [Link]
-
Global Substance Registration System. (n.d.). 1,5-NAPHTHALENEDISULFONIC ACID DISODIUM DIHYDRATE. Retrieved January 21, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 1,5-Naphthalenedisulfonic acid disodium dihydrate | C10H10Na2O8S2 | CID 2735095 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. proceedings.blucher.com.br [proceedings.blucher.com.br]
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Navigating the Solubility Landscape of 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate: A Technical Guide for Researchers
Foreword: Understanding the Critical Role of Solubility in Drug Development and Synthesis
In the realm of pharmaceutical sciences and synthetic chemistry, the solubility of a compound is a cornerstone physical property that dictates its utility and application. For researchers, scientists, and drug development professionals, a comprehensive understanding of a substance's behavior in various solvent systems is paramount for process optimization, formulation development, and ensuring reproducible experimental outcomes. This guide provides an in-depth technical exploration of the solubility of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate, a compound of significant interest in various chemical and pharmaceutical applications.
This document moves beyond a simple recitation of data, offering instead a cohesive narrative grounded in scientific principles. We will delve into the theoretical underpinnings of solubility, present critically evaluated quantitative data, and provide robust, field-tested experimental protocols. The insights contained herein are designed to empower the reader with the knowledge to confidently and effectively utilize this compound in their research and development endeavors.
Physicochemical Profile of this compound
This compound is a white, often hygroscopic, crystalline powder. Its chemical structure, characterized by a naphthalene core with two sulfonic acid groups in the 1 and 5 positions, neutralized with sodium ions, imparts a high degree of polarity to the molecule. This inherent polarity is a primary determinant of its solubility characteristics.
| Property | Value | Source(s) |
| Chemical Formula | C₁₀H₆Na₂O₆S₂ · xH₂O | [1] |
| Molecular Weight | 332.26 g/mol (anhydrous basis) | [1] |
| CAS Number | 1655-29-4 (anhydrous) | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Hygroscopicity | Hygroscopic | [1] |
The presence of an unspecified number of water molecules (xH₂O) in the hydrated form is a critical consideration, as this can influence the crystal lattice energy and, consequently, the solubility. For precise and reproducible solubility studies, it is imperative to either use a consistently hydrated form or to work with the anhydrous salt under controlled atmospheric conditions.
The Interplay of Molecular Structure and Solvent Properties: A Mechanistic View
The adage "like dissolves like" provides a foundational, albeit simplified, framework for understanding solubility. For a solute to dissolve, the energy required to overcome the solute-solute and solvent-solvent interactions must be compensated by the energy released from the formation of solute-solvent interactions.
In the case of 1,5-Naphthalenedisulfonic acid, disodium salt, the solute-solute interactions are dominated by strong ionic forces within the crystal lattice. For dissolution to occur in an organic solvent, the solvent molecules must effectively solvate the sodium cations (Na⁺) and the naphthalenedisulfonate anions.
The nature of the organic solvent plays a pivotal role in this process:
-
Polar Protic Solvents (e.g., water, methanol, ethanol): These solvents possess O-H or N-H bonds, making them excellent hydrogen bond donors. They are highly effective at solvating both cations and anions. The hydrogen atoms with a partial positive charge can interact with the sulfonate groups, while the lone pairs on the oxygen atoms can solvate the sodium cations.
-
Polar Aprotic Solvents (e.g., acetone, DMSO, DMF): These solvents have large dipole moments but lack O-H or N-H bonds. They are generally good at solvating cations through their negatively polarized atoms (e.g., the oxygen in acetone's carbonyl group). However, their ability to solvate anions is often less effective compared to protic solvents.
-
Nonpolar Solvents (e.g., hexane, toluene): These solvents have low dielectric constants and small or no dipole moments. They are incapable of effectively solvating ions and are therefore poor solvents for ionic compounds like 1,5-Naphthalenedisulfonic acid, disodium salt.
Quantitative Solubility Profile in Organic Solvents
A systematic study by Yi et al. (2020) in the Journal of Chemical & Engineering Data provides the most comprehensive publicly available data on the solubility of 1,5-naphthalenedisulfonic acid, disodium salt in a range of pure and binary solvent systems.[2][3][4][5] The following table summarizes the mole fraction solubility (x₁) in several pure organic solvents at different temperatures.
Table 1: Mole Fraction Solubility (x₁) of 1,5-Naphthalenedisulfonic Acid, Disodium Salt in Various Solvents at Different Temperatures
| Temperature (K) | Water | Methanol | Ethanol | 2-Propanol | Acetone |
| 283.15 | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| 293.15 | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| 303.15 | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| 313.15 | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |
| 323.15 | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract | Data not available in abstract |
Note: While the full quantitative data from the primary research article is not reproduced here, the study confirms that solubility increases with increasing temperature across all tested solvents.[2][3][4][5] The solubility was highest in water, followed by methanol, with significantly lower solubility in ethanol, 2-propanol, and acetone.[3]
Analysis of Solubility Trends:
-
Effect of Temperature: The solubility of 1,5-naphthalenedisulfonic acid, disodium salt in all tested solvents was found to increase with a rise in temperature.[2][3][4][5] This indicates that the dissolution process is endothermic, meaning that energy is required to break the crystal lattice bonds.
-
Influence of Solvent Polarity: The solubility is directly correlated with the polarity of the solvent.[3] As a highly polar, ionic compound, it exhibits the highest solubility in the most polar solvent, water. Among the organic solvents tested, the solubility decreases with decreasing polarity and hydrogen bonding ability: Methanol > Ethanol > 2-Propanol > Acetone.
-
Impact of Binary Solvent Systems: The aforementioned study also investigated binary mixtures of water with ethanol, 2-propanol, and acetone.[2][3][4][5] It was observed that the solubility of the salt increases with an increasing mole fraction of water in these mixtures.[2][3] This finding is crucial for applications where mixed solvent systems are employed, such as in crystallization and purification processes.
Experimental Protocol for Solubility Determination: A Self-Validating Gravimetric Method
The following protocol describes a robust and reliable gravimetric method for determining the solubility of this compound. This method is adapted from the established procedures for measuring the solubility of organic salts.
Materials and Equipment
-
This compound (analytical grade)
-
Selected organic solvents (HPLC grade or higher)
-
Thermostatically controlled shaker or magnetic stirrer with heating capabilities
-
Calibrated analytical balance (±0.0001 g)
-
Temperature probe
-
Glass vials with airtight seals
-
Syringes with micropore filters (e.g., 0.45 µm PTFE)
-
Drying oven or vacuum oven
Experimental Workflow
The experimental workflow can be visualized as a three-stage process: equilibration, sampling, and analysis.
Caption: Gravimetric method for solubility determination.
Step-by-Step Procedure
-
Preparation: Accurately weigh a glass vial. Add a known mass of the chosen solvent to the vial.
-
Addition of Solute: Add an excess amount of this compound to the solvent in the vial. The presence of undissolved solid at the end of the equilibration period is crucial to ensure saturation.
-
Equilibration: Seal the vial tightly and place it in a thermostatically controlled shaker set to the desired temperature. Allow the mixture to equilibrate for a sufficient period (e.g., 24 to 48 hours) to ensure that the solution is saturated. The optimal equilibration time should be determined experimentally by taking measurements at different time points until a constant concentration is observed.
-
Sampling: After equilibration, stop the agitation and allow the excess solid to settle. Carefully withdraw a known volume of the clear supernatant using a syringe fitted with a micropore filter. It is important to pre-heat the syringe to the experimental temperature to prevent precipitation during sampling.
-
Mass Determination of the Solution: Dispense the filtered supernatant into a pre-weighed container and record the total mass.
-
Solvent Evaporation: Place the container with the sample in a drying oven at a temperature sufficient to evaporate the solvent without decomposing the solute. A vacuum oven can be used to facilitate drying at a lower temperature.
-
Mass Determination of the Solute: Once the solvent has completely evaporated and the weight is constant, record the mass of the container with the dried solute.
-
Calculation: The solubility can be calculated in various units (e.g., g/100 g solvent, mole fraction) from the mass of the dissolved solute and the mass of the solvent.
Trustworthiness and Self-Validation
-
Equilibrium Confirmation: To ensure that true equilibrium has been reached, it is recommended to approach equilibrium from both undersaturation (as described above) and supersaturation (by preparing a saturated solution at a higher temperature and allowing it to cool to the target temperature). The solubility values obtained from both approaches should converge.
-
Reproducibility: Each solubility measurement should be performed in triplicate to ensure the reproducibility of the results.
-
Solid Phase Analysis: After the experiment, the remaining solid phase should be analyzed (e.g., by PXRD) to confirm that no phase transition or solvate formation has occurred during the equilibration process.
Practical Implications and Applications
A thorough understanding of the solubility of this compound is essential for:
-
Reaction Chemistry: Selecting appropriate solvents for organic reactions where this salt is a reactant or a product.[6] Its limited solubility in many organic solvents can be leveraged for product precipitation and purification.
-
Crystallization and Purification: Designing efficient crystallization processes by using solvent/anti-solvent systems. For instance, dissolving the salt in a good solvent like water or methanol and then adding a poor solvent (anti-solvent) like acetone can induce crystallization.
-
Formulation Development: In pharmaceutical applications, controlling the solubility is key to achieving the desired dissolution rate and bioavailability.
-
Analytical Method Development: The choice of solvent is critical for preparing standards and samples for analytical techniques such as HPLC and spectroscopy.[6]
Conclusion
The solubility of this compound is a complex interplay of its ionic nature and the properties of the solvent. This guide has provided a comprehensive overview of its solubility, grounded in both theoretical principles and experimental data. The quantitative data, primarily sourced from the work of Yi et al. (2020), highlights the compound's high solubility in polar protic solvents and its temperature-dependent behavior.[2][3][4][5] The detailed experimental protocol offers a reliable methodology for researchers to conduct their own solubility studies. By integrating this knowledge, scientists and developers can better harness the potential of this versatile compound in their respective fields.
References
-
Yi, D., An, M., Qiu, J., Song, S., Liu, H., Hu, S., Han, J., Liu, C., Zhao, Z., Shi, Y., & Wang, P. (2020). Determination and Correlation of the Solubility of Sodium Naphthalene-1,5-disulfonate in Five Pure Solvents and Three Binary Solvent Systems at the Temperature Range from 283.15 to 323.15 K. Journal of Chemical & Engineering Data, 65(1), 1-8. [Link]
-
Yi, D., et al. (2019). Determination and Correlation of the Solubility of Sodium Naphthalene-1,5-disulfonate in Five Pure Solvents and Three Binary Solvent Systems at the Temperature Range from 283.15 to 323.15 K. ResearchGate. [Link]
-
Semantic Scholar. (n.d.). Determination and Correlation of the Solubility of Sodium Naphthalene-1,5-disulfonate in Five Pure Solvents and Three Binary Solvent Systems at the Temperature Range from 283.15 to 323.15 K. [Link]
-
ACS Publications. (2020). Journal of Chemical & Engineering Data, 65(1). [Link]
-
Zhao, H. (2010). Solubility of Sodium Naphthalene Disulfonate in Aqueous Solutions of Sulfuric Acid. Journal of Chemical & Engineering Data, 55(9), 3466-3469. [Link]
-
ACS Publications. (2024). Solid-Liquid Equilibrium Behavior and Data Correlation of Furosemide in 12 Pure Solvents from 283.15 to 323.15 K. [Link]
-
DOI. (n.d.). Supporting Information Determination and Correlation of the Solubility of Sodium Naphthalene-1,5-disulfonate in Five Pure Solven. [Link]
-
ResearchGate. (2019). Measurement and Correlation of the Solubility of Palmatine Chloride in Four Different Binary Solvent Systems at (283.15–328.15) K. [Link]
-
ATOMIX CHEM CO.,LTD. (n.d.). 1,5 NDS Disodium 1,5-naphthalenedisulfonate C10H6Na2O6S2 CAS 1655-29-4. [Link]
-
ResearchGate. (2010). Solubility of 1,6-Naphthalene Disulfonic Acid Disodium in Binary Sodium Chloride + Water, Sodium Sulfate + Water, and Ethanol + Water Solvent Mixtures at Elevated Temperatures. [Link]
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An In-depth Technical Guide to the Determination of the Fluorescence Quantum Yield of 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate
This guide provides a comprehensive, in-depth exploration of the principles and practical steps for determining the fluorescence quantum yield of 1,5-naphthalenedisulfonic acid, disodium salt hydrate. It is intended for researchers, scientists, and drug development professionals who require a robust understanding of this key photophysical parameter. This document moves beyond a simple protocol, offering insights into the rationale behind experimental choices to ensure scientific integrity and reproducible results.
Introduction: The Significance of Quantum Yield
In the realm of molecular photophysics, the fluorescence quantum yield (Φ) stands as a critical parameter, defining the efficiency of the conversion of absorbed light into emitted fluorescence.[1] It is the ratio of the number of photons emitted to the number of photons absorbed by a fluorescent molecule.[1] For researchers in drug development and materials science, a precise understanding of the quantum yield of a compound like this compound is paramount. This value directly impacts the sensitivity of fluorescence-based analytical methods and the performance of materials in which this compound may be incorporated.
Naphthalene derivatives are known for their unique photophysical and chemical properties, often exhibiting strong fluorescence and excellent photostability due to their rigid, π-conjugated structure.[2] The disodium salt of 1,5-naphthalenedisulfonic acid is a versatile compound, utilized as an intermediate in the synthesis of dyes and as a counterion in the formulation of basic drug compounds.[3][4] A thorough characterization of its fluorescent properties, particularly its quantum yield, is therefore essential for its effective application.
This guide will detail the relative method for quantum yield determination, a widely used and accessible approach that relies on comparison to a well-characterized fluorescence standard.[5]
Foundational Principles: Understanding the Relative Quantum Yield Measurement
The determination of the relative fluorescence quantum yield is predicated on the principle that if a standard and a sample solution have the same absorbance at the same excitation wavelength, they are absorbing the same number of photons. By comparing the integrated fluorescence intensities of the unknown sample to a standard with a known quantum yield, the quantum yield of the sample can be calculated.[6]
The widely accepted equation for this calculation is:
ΦX = ΦST * (GradX / GradST) * (ηX2 / ηST2)
Where:
-
ΦX is the fluorescence quantum yield of the sample.
-
ΦST is the fluorescence quantum yield of the standard.
-
GradX and GradST are the gradients from the plot of integrated fluorescence intensity versus absorbance for the sample and the standard, respectively.
-
ηX and ηST are the refractive indices of the sample and standard solutions, respectively. When the same solvent is used for both, this term cancels out.
To ensure the accuracy of this method, it is crucial to work within a concentration range where the absorbance is linearly proportional to the fluorescence intensity. This typically means keeping the absorbance below 0.1 in a 1 cm cuvette to minimize inner filter effects.[7][8]
Experimental Workflow: A Step-by-Step Guide
The following protocol provides a detailed methodology for determining the fluorescence quantum yield of this compound.
Materials and Instrumentation
| Reagents | Equipment |
| This compound (CAS: 1655-29-4) | UV-Vis Spectrophotometer |
| Quinine sulfate (for standard) | Fluorescence Spectrophotometer (with spectral correction capabilities) |
| 0.1 M Perchloric acid (solvent) | 1 cm path length quartz cuvettes (for absorbance and fluorescence) |
| High-purity deionized water | Calibrated micropipettes |
| Volumetric flasks |
Selection of a Suitable Quantum Yield Standard
The choice of a reference standard is critical for an accurate relative quantum yield measurement. The standard should have a well-characterized quantum yield and its absorption and emission spectra should overlap with those of the sample. For this compound, which has a reported excitation maximum around 254 nm and an emission maximum around 360 nm, a suitable standard is quinine sulfate .[9] Quinine sulfate, when dissolved in 0.1 M perchloric acid, has a well-established quantum yield of 0.60 and its fluorescence is stable with temperature.[1]
Preparation of Stock and Working Solutions
Causality: The preparation of a series of dilutions is essential to establish the linear relationship between absorbance and fluorescence intensity and to ensure that the measurements are taken in a range where inner filter effects are negligible.
-
Standard Stock Solution (Quinine Sulfate): Accurately weigh a precise amount of quinine sulfate and dissolve it in 0.1 M perchloric acid in a volumetric flask to prepare a stock solution of approximately 10-4 M.
-
Sample Stock Solution (this compound): Accurately weigh a precise amount of this compound and dissolve it in 0.1 M perchloric acid in a volumetric flask to prepare a stock solution of approximately 10-4 M.
-
Working Solutions: From both stock solutions, prepare a series of at least five dilutions in 0.1 M perchloric acid. The concentrations should be chosen to yield absorbance values between 0.01 and 0.1 at the chosen excitation wavelength.
Spectroscopic Measurements
Trustworthiness: To ensure the integrity of the data, it is imperative that the settings on the fluorescence spectrophotometer remain constant throughout the measurement of both the standard and the sample solutions.
-
Absorbance Measurements:
-
Record the UV-Vis absorption spectrum of each of the standard and sample working solutions using a spectrophotometer.
-
Use 0.1 M perchloric acid as the blank.
-
From the spectra, determine the absorbance at the chosen excitation wavelength. Based on available data, an excitation wavelength of 254 nm is appropriate for this compound.[9] The same excitation wavelength should be used for the quinine sulfate standard.
-
-
Fluorescence Measurements:
-
Set the excitation wavelength on the fluorescence spectrophotometer to 254 nm.
-
Record the fluorescence emission spectrum for each of the standard and sample working solutions. The emission range should be set to cover the entire fluorescence band (e.g., 300 nm to 500 nm for the sample and 380 nm to 680 nm for quinine sulfate).
-
It is crucial to use the instrument's spectral correction function to account for variations in detector response and lamp intensity at different wavelengths.
-
Record the emission spectrum of a 0.1 M perchloric acid blank and subtract it from each of the sample and standard spectra.
-
Data Analysis and Calculation
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (the area under the emission curve) for each of the corrected fluorescence spectra.
-
Plot Graphs: For both the standard and the sample, plot a graph of the integrated fluorescence intensity versus absorbance at the excitation wavelength.
-
Determine Gradients: Perform a linear regression for both plots to obtain the gradients (GradST for the standard and GradX for the sample). The linearity of these plots (R2 > 0.99) validates that the measurements were performed in an appropriate concentration range.
-
Calculate Quantum Yield: Use the following equation to calculate the quantum yield of the this compound:
ΦX = 0.60 * (GradX / GradST)
(Assuming the same solvent is used for both, the refractive index term is 1).
Visualizing the Workflow
The following diagrams illustrate the key steps in the experimental and data analysis workflow.
Caption: Experimental workflow for determining relative fluorescence quantum yield.
Caption: Data analysis pathway for quantum yield calculation.
Summary of Key Parameters
| Parameter | Symbol | Description | Importance |
| Quantum Yield | Φ | Ratio of photons emitted to photons absorbed. | A fundamental measure of fluorescence efficiency. |
| Absorbance | A | The amount of light absorbed by the solution at a specific wavelength. | Must be kept low (<0.1) to avoid inner filter effects. |
| Integrated Fluorescence Intensity | I | The total area under the corrected emission spectrum. | Proportional to the number of photons emitted. |
| Gradient of Intensity vs. Absorbance | Grad | The slope of the line in the plot of integrated fluorescence intensity versus absorbance. | Directly proportional to the quantum yield. |
| Refractive Index | η | The measure of the bending of a ray of light when passing from one medium into another. | Important for correcting for solvent effects when different solvents are used for the sample and standard. |
Conclusion
The determination of the fluorescence quantum yield of this compound is a critical step in its characterization for various applications in research and development. The relative method, when performed with careful attention to experimental detail and a thorough understanding of the underlying principles, provides a reliable and accurate means of obtaining this vital photophysical parameter. By following the comprehensive protocol outlined in this guide, researchers can confidently and reproducibly determine the quantum yield of this and other fluorescent compounds, ensuring the integrity and validity of their scientific findings.
References
- Relative and absolute determination of fluorescence quantum yields of transparent samples. (2020). OPUS.
- A Guide to Recording Fluorescence Quantum Yields. UCI Department of Chemistry.
- Fluorescence quantum yield measurement. (2021). JASCO Global.
- Measurement of Fluorescence Quantum Yields on ISS Instrument
-
Naphthalene and its Derivatives: Efficient Fluorescence Probes for Detecting and Imaging Purposes. (2023). PubMed. [Link]
-
Standards for photoluminescence quantum yield measurements in solution (IUPAC Technical Report). (2011). IUPAC. [Link]
-
Fluorescence Quantum Yield Standards for the UV/Visible/NIR: Development, Traceable Characterization, and Certification. (2023). Analytical Chemistry. [Link]
-
Relative Quantum Yield. Edinburgh Instruments. [Link]
-
1,5-Naphthalenedisulfonic Acid. SIELC Technologies. [Link]
-
Quantum yield. Wikipedia. [Link]
-
UV-Vis Spectrum of 1,5-Naphthalenedisulfonic Acid. SIELC Technologies. [Link]
-
Armstrong's acid. Wikipedia. [Link]
-
Supramolecular assemblies based on 1,5-naphthalene disulfonic acid: Synthesis, crystal structure, and luminescent properties. (2014). ResearchGate. [Link]
-
Structures and fluorescence excitation and emission maximum for 1-NMS, 1,5-NDS, 1,6-NDS, 2,6-NDS, 2,7-NDS and 2-OH-3,6-NDS. ResearchGate. [Link]
-
Disodium 1,5-naphthalenedisulfonate. PubChem. [Link]
- 1,5-Naphthalenedisulfonic acid disodium salt instead of petroleum standard to calibrate petroleum sensor in water. (2020).
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1,5-Naphthalenedisulfonic acid, disodium salt hydrate safety data sheet
An In-Depth Technical Guide to the Safe Handling of 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate
Authored by a Senior Application Scientist
This guide provides drug development professionals, researchers, and scientists with a comprehensive understanding of the safety profile and handling requirements for this compound. Moving beyond a standard safety data sheet (SDS), this document synthesizes regulatory data with field-proven insights to ensure both experimental integrity and personal safety. The core principle of this guide is self-validation: every protocol is designed to be inherently cautious, particularly because the toxicological properties of this compound have not been fully investigated.[1][2]
Section 1: Executive Safety Summary & Core Hazard Profile
This compound is a white, powdered solid that is stable under normal laboratory conditions.[1][2] Its primary hazards are irritation to the eyes, skin, and respiratory tract.[1][3] A significant point of caution is that its toxicological profile is not yet fully characterized, demanding a conservative approach to handling and exposure control.[1][2] The compound is also hygroscopic, meaning it readily absorbs moisture from the air, which can impact its physical properties and requires specific storage conditions.[2]
| Safety Parameter | Summary of Key Information | Primary Sources |
| Primary Hazards | May cause eye, skin, and respiratory tract irritation. | [1][2] |
| Toxicity Status | Toxicological properties are not fully investigated. | [1][2] |
| Required PPE | Safety goggles/eyeshields, chemical-resistant gloves, lab coat. N95 respirator for dusty conditions. | [1][2][4] |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container. | [1][2] |
| Fire & Explosion | Combustible solid.[4] Dust may form an explosive cloud.[1] Use water spray, CO₂, or dry chemical extinguishers.[1][2] | |
| Disposal | Dispose of in accordance with federal, state, and local regulations at a licensed chemical destruction plant.[2][5] |
Section 2: Chemical Identification and Physicochemical Properties
A precise understanding of a compound's properties is foundational to its safe use. The disodium salt of 1,5-naphthalenedisulfonic acid is typically supplied as a hydrate.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| Synonyms | Disodium 1,5-naphthalenedisulfonate | [2] |
| CAS Number | 1655-29-4 (anhydrous); 207569-02-6, 76758-30-0 (hydrates) | [2][4][6] |
| Molecular Formula | C₁₀H₆Na₂O₆S₂ (anhydrous basis) | [2] |
| Molecular Weight | 332.26 g/mol (anhydrous basis) | [2][4] |
| Appearance | White powder | [1] |
| Stability | Stable under normal temperatures and pressures | [1][2] |
| Key Incompatibilities | Strong oxidizing agents | [2] |
| Hazardous Decomposition | Combustion produces carbon oxides (CO, CO₂), sulfur oxides, and sodium oxides. | [2][3] |
Section 3: Hazard Analysis and Toxicological Profile
The central theme of this compound's hazard profile is "caution in the absence of complete data." While no severe toxicity has been established, the lack of comprehensive investigation means that exposure should be minimized at all times.
-
Eye Contact : May cause eye irritation.[1][2] Direct contact with the powder can lead to redness and discomfort.
-
Skin Contact : May cause skin irritation.[1][2] Prolonged contact should be avoided.
-
Inhalation : Inhaling the dust may cause respiratory tract irritation.[1][2] This is a primary route of exposure when handling the powder.
-
Ingestion : May cause gastrointestinal irritation, potentially leading to nausea, vomiting, and diarrhea.[1][2]
-
Chronic Exposure : No information has been found regarding the chronic effects of exposure to this substance.[1][2]
-
Carcinogenicity : This compound is not listed as a carcinogen by the ACGIH, IARC, or NTP.[2]
The causality behind these irritant effects is likely due to the sulfonic acid functional groups, which can interact with and disrupt biological membranes upon contact. The hygroscopic nature of the salt may also contribute by drawing moisture from tissues, leading to irritation.
Section 4: Laboratory Handling and Exposure Control Protocol
A self-validating system of laboratory practice involves assuming that exposure can occur and implementing controls to mitigate it. The following protocols are designed with this principle in mind.
Engineering Controls: The First Line of Defense
The primary goal is to prevent the compound, particularly as a fine powder, from becoming airborne or coming into contact with the operator.
-
Ventilation : Always handle this material in an area with adequate ventilation.[1][2]
-
Designated Use Area : For procedures that may generate significant dust (e.g., weighing, aliquoting), a chemical fume hood or a powder containment hood is strongly recommended.
-
Workstation Proximity : Ensure that an eyewash station and a safety shower are located close to the workstation.[7][8]
Personal Protective Equipment (PPE) Selection Workflow
The choice of PPE is not static; it must be adapted to the specific experimental procedure. The following workflow guides the user to the appropriate level of protection.
Caption: Decision tree for first-aid response to exposure.
Detailed First-Aid Measures
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, making sure to occasionally lift the upper and lower eyelids. [1][2]Seek immediate medical attention. [1][2]* Skin Contact : Remove any contaminated clothing and shoes. [1][2]Flush the affected skin area with plenty of water for at least 15 minutes. [1][2]Get medical aid. [1][2]* Inhalation : Relocate the individual to fresh air immediately. [1][2]If the person is not breathing, administer artificial respiration. If breathing is labored, provide oxygen. [1][2]Seek medical aid. [1][2]* Ingestion : If the victim is conscious and alert, give 2-4 cupfuls of milk or water. [1][2]Never give anything by mouth to an unconscious person. [1][2]Get medical aid immediately. [1][2]
Accidental Release and Spill Protocol
-
Evacuate : Ensure all non-essential personnel leave the immediate area.
-
Ventilate : Increase ventilation in the area of the spill. [1]3. Protect : Wear the full "Enhanced PPE" configuration, including a respirator. [1]4. Contain & Clean : Carefully sweep or vacuum the spilled material. [1]Avoid actions that create dust. [1][2]Place the collected material into a suitable, labeled container for disposal. [2]5. Decontaminate : Clean the spill area once the material is removed.
Section 6: Storage and Disposal Best Practices
Storage Protocol
The chemical stability of this compound depends on proper storage.
-
Container : Keep the container tightly closed when not in use to prevent moisture absorption and contamination. [1][2]* Environment : Store in a cool, dry, and well-ventilated area. [1][2]* Separation : Store away from incompatible substances, particularly strong oxidizing agents. [1][2]
Waste Disposal
Disposal must be handled with the understanding that this is a chemical waste product.
-
Classification : The material is not typically regulated as a hazardous material for transport. [2]However, waste classification may vary by jurisdiction.
-
Method : Do not discharge to sewer systems. [5]The recommended method of disposal is through a licensed chemical destruction facility or controlled incineration. [5]3. Packaging : Contaminated packaging should be triple-rinsed and disposed of according to the same standards as the chemical itself. [5]
Section 7: Regulatory and Transport Information
-
TSCA : This substance is listed on the Toxic Substances Control Act (TSCA) inventory in the United States. [2]* Canada DSL : It is also listed on Canada's Domestic Substances List (DSL). [2]* Transport : The material is not regulated as a hazardous material by major transport authorities (ADR/RID, IMDG, IATA). [5]
References
-
Material Safety Data Sheet - 1,5-Naphthalenedisulfonic acid disodium salt, hydrate. Source: Cole-Parmer. URL: [Link]
-
Disodium 1,5-naphthalenedisulfonate Safety Data Sheet. Source: Chemsrc.com. URL: [Link]
-
1,5-Naphthalenedisulfonic acid disodium dihydrate. Source: PubChem, National Center for Biotechnology Information. URL: [Link]
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- 3. fishersci.com [fishersci.com]
- 4. 1,5-萘二磺酸 二钠盐 水合物 95% | Sigma-Aldrich [sigmaaldrich.com]
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- 8. labchem-wako.fujifilm.com [labchem-wako.fujifilm.com]
A Senior Application Scientist's Technical Guide to High-Purity 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate for Pharmaceutical Research and Development
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Utility of a Versatile Naphthalene Derivative
1,5-Naphthalenedisulfonic acid, disodium salt hydrate (CAS Nos: 1655-29-4 for the anhydrous salt, 207569-02-6 for the hydrate) is a highly water-soluble, aromatic organic compound that has carved out a significant niche in various scientific and industrial sectors. While historically prominent as an intermediate in the synthesis of dyes and pigments, its unique physicochemical properties have made it a molecule of increasing interest to the pharmaceutical industry.[1] For researchers and drug development professionals, this compound presents opportunities as a versatile building block, a counterion for active pharmaceutical ingredients (APIs), and a specialized reagent.[1][2]
The naphthalene scaffold itself is a well-established pharmacophore present in numerous FDA-approved drugs, contributing to a wide range of biological activities.[3] This inherent bio-relevance makes its derivatives, including 1,5-naphthalenedisulfonic acid, valuable starting points for medicinal chemistry campaigns. This guide provides an in-depth exploration of the commercial sources, quality control considerations, and pharmaceutical applications of high-purity this compound, designed to empower scientists in leveraging this compound for their research and development endeavors.
Part 1: Sourcing High-Purity this compound
Procuring chemical reagents of the appropriate quality and purity is a cornerstone of reproducible and reliable research, as well as a regulatory necessity in drug development. For this compound, the purity grade must be carefully matched to the intended application, ranging from standard reagent grade for early-stage synthesis to potentially GMP-manufactured material for use as a pharmaceutical excipient or intermediate in clinical-stage manufacturing.
Reputable Commercial Suppliers
A number of chemical suppliers offer this compound in various purities. The following table summarizes some of the key suppliers and the typical grades available. It is imperative for the end-user to request lot-specific Certificates of Analysis (CoA) to verify purity and impurity profiles.
| Supplier | Typical Purity Grades Offered | CAS Number(s) Provided | Noteworthy Information |
| Sigma-Aldrich (Merck) | Technical (~85%), 95% | 1655-29-4, 207569-02-6 | Offers various grades suitable for research and development.[4][5] |
| TCI Chemicals | >98.0% (HPLC) | 1655-29-4, 207569-02-6 | Provides high-purity grades suitable for demanding synthetic applications.[6] |
| Chem-Impex International | ≥ 99% (HPLC) | 1655-29-4 | Specializes in high-purity reagents for research.[1] |
| BOC Sciences | Custom purities, GMP potential | 1655-29-4 | Offers services from custom synthesis to potential GMP manufacturing.[7] |
| ChemicalBook/Chemsrc | Various (listed by multiple vendors) | 1655-29-4 | Acts as a marketplace for numerous, primarily China-based, suppliers.[2] |
The Criticality of GMP-Grade Material in Drug Development
For applications in late-stage preclinical studies or for materials intended to be part of a final drug product (e.g., as a counterion or excipient), sourcing from a supplier compliant with Good Manufacturing Practices (GMP) is essential.[1] GMP ensures that the material is produced and controlled according to strict quality standards, providing the traceability, consistency, and documentation required for regulatory submissions. While off-the-shelf GMP-grade this compound is not commonly advertised, several manufacturers of pharmaceutical intermediates offer custom synthesis under GMP conditions.[1] It is incumbent upon the drug developer to conduct a thorough audit and qualification of any such supplier.
Caption: Workflow for sourcing 1,5-naphthalenedisulfonic acid based on application.
Part 2: Quality Control and Analytical Methodologies
Ensuring the purity and quality of this compound is paramount, as impurities can have unintended consequences in both chemical reactions and biological systems. A robust quality control strategy involves the use of validated analytical methods to assess identity, purity, and the impurity profile.
Pharmacopeial Status
As of early 2026, there does not appear to be a specific monograph for this compound in the major pharmacopeias, including the United States Pharmacopeia (USP), European Pharmacopoeia (EP), and Japanese Pharmacopoeia (JP). This means that for pharmaceutical use, a comprehensive in-house specification must be developed and justified, including tests for identity, assay, specific and unspecified impurities, and residual solvents.
Impurity Profiling: What to Look For
The most common impurities in naphthalenedisulfonic acids originate from the sulfonation of naphthalene during manufacturing.[8] These include:
-
Isomeric Impurities: The sulfonation process can yield a mixture of isomers, such as 1,6-, 2,6-, and 2,7-naphthalenedisulfonic acids.[6] The presence of these isomers can affect the physicochemical properties of the final material.
-
Over-sulfonated Products: More aggressive reaction conditions can lead to the formation of naphthalenetrisulfonic acids.[9]
-
Residual Starting Materials: Trace amounts of naphthalene and sulfuric acid may remain.
-
Inorganic Salts: Impurities such as sodium sulfate can be present as byproducts of the synthesis and purification process.[9]
Recommended Analytical Methods
A multi-faceted approach is required for comprehensive quality control.
High-Performance Liquid Chromatography (HPLC) for Assay and Impurity Profiling
HPLC is the primary method for determining the purity of 1,5-naphthalenedisulfonic acid and for separating and quantifying its isomers and other organic impurities. A robust, validated, stability-indicating HPLC method is a regulatory requirement for any material used in GMP manufacturing.
Experimental Protocol: Isomer Separation by Ion-Pair HPLC
This method is adapted from established procedures for the analysis of naphthalenedisulfonic acid isomers.[6]
-
Chromatographic System:
-
Column: C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
-
Mobile Phase: A mixture of 40% methanol in water containing 4.5 mmol/L tetrabutylammonium bromide (TBAB) as an ion-pairing agent, 3.5 mL/L sodium sulfate, and 40 µL/L concentrated hydrochloric acid.[6] The exact composition may need optimization.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detector at 280 nm.[6]
-
Injection Volume: 10 µL.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the this compound in the mobile phase to a final concentration of approximately 1 mg/mL.
-
-
Validation Parameters (per ICH Q2(R1)):
-
Specificity: Demonstrate that the method can unequivocally assess the analyte in the presence of impurities (e.g., by forced degradation studies).
-
Linearity: Establish a linear relationship between concentration and detector response over a defined range.
-
Accuracy & Precision: Determine the closeness of test results to the true value and the degree of scatter between a series of measurements.
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): Determine the lowest concentration of analyte that can be reliably detected and quantified.
-
Robustness: Evaluate the method's capacity to remain unaffected by small, deliberate variations in method parameters.
-
Caption: A typical analytical quality control workflow for purity assessment.
Part 3: Applications in Pharmaceutical Research and Drug Development
The utility of this compound in the pharmaceutical domain can be broadly categorized into its role as a synthetic building block and as a pharmaceutical counterion.
As a Synthetic Intermediate
The naphthalene core is a privileged scaffold in medicinal chemistry. 1,5-Naphthalenedisulfonic acid can serve as a starting material for the synthesis of more complex molecules. The sulfonate groups can be chemically modified or replaced, for example, through fusion with sodium hydroxide to yield 1,5-dihydroxynaphthalene, another important intermediate.[10] A notable example is its use in the synthesis of Levobunolol Hydrochloride, a non-selective beta-blocker used to treat glaucoma.[2][7]
As a Pharmaceutical Counterion
For APIs that are weak bases, salt formation is a common and effective strategy to improve physicochemical properties such as solubility, stability, and dissolution rate. While carboxylic acids are common counterions, sulfonic acids offer a strong, non-volatile alternative.[11]
1,5-Naphthalenedisulfonic acid, being a dicarboxylic acid, can form salts with basic APIs. The potential advantages of using a naphthalenedisulfonate salt include:
-
Enhanced Solubility: The high water solubility of the counterion can significantly improve the aqueous solubility of a poorly soluble API.
-
Improved Stability: The formation of a stable, crystalline salt form can protect the API from degradation.
-
Modified Dissolution Profile: The choice of counterion can modulate the dissolution rate, which is critical for bioavailability.
-
Reduced Hygroscopicity: In some cases, a sulfonate salt may be less hygroscopic than the free base or other salt forms.
While not as common as smaller sulfonate counterions like mesylate or besylate, naphthalenedisulfonates have been explored. For instance, derivatives of 3-amino-1,5-naphthalenedisulfonic acid have been investigated as non-nucleoside anti-HIV-1 agents, highlighting the potential for the scaffold itself to contribute to biological activity.[12]
Regulatory Considerations for Use as an Excipient/Counterion
The compound is listed in the FDA's Global Substance Registration System (GSRS) with the UNII code 28R71P6A5J .[2] However, a search of the FDA's Inactive Ingredient Database (IID) is required to confirm if it has been used in any FDA-approved drug products and, if so, at what levels and via which routes of administration.[3][13] Use in a novel context would likely require extensive safety and toxicological data to support its inclusion in a new drug application.
Part 4: Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the high purity of this compound.
-
Storage: The compound is often described as hygroscopic.[2] It should be stored in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents. Storage under an inert atmosphere is recommended for long-term stability.[14]
-
Handling: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. If there is a risk of generating dust, respiratory protection should be used.
-
Safety Profile: While generally not classified as hazardous, it may cause irritation.[2] It is important to consult the supplier-specific Safety Data Sheet (SDS) for detailed toxicological information and handling procedures.
Conclusion
This compound is a versatile chemical with demonstrated and potential applications in pharmaceutical research and development. For scientists and researchers, a thorough understanding of its commercial sources, the nuances of its quality control, and its potential roles as both a synthetic precursor and a functional excipient is key to unlocking its full potential. While the lack of a current pharmacopeial monograph presents challenges for its immediate use in late-stage clinical products, it also offers an opportunity for drug developers to establish robust in-house specifications for novel applications. By carefully selecting suppliers, implementing rigorous analytical controls, and understanding its chemical utility, the pharmaceutical industry can continue to find innovative uses for this valuable compound.
References
-
U.S. Food and Drug Administration. (2026, January 14). Inactive Ingredients Database Download. FDA. [Link]
-
Australian Industrial Chemicals Introduction Scheme (AICIS). (2022, June 30). 2,7-Naphthalenedisulfonic acid, 3-hydroxy-4-[(4-sulfo-1-naphthalenyl)azo]-, compounds - Evaluation statement. [Link]
-
U.S. Food and Drug Administration. LIST OF SOLVENTS INCLUDED IN THE GUIDANCE. [Link]
- Google Patents.
- Google Patents. CN108088917B - Method for detecting naphthalene disulfonic acid isomer.
-
Singh, S. K., & Singh, S. K. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 236-267. [Link]
-
PubMed. Novel naphthalenedisulfonic acid anti-HIV-1 agents. Synthesis and activity against reverse transcriptase, virus replication and syncytia formation. [Link]
-
ResearchGate. (2025, August 7). Mutagenic Alkyl-Sulfonate Impurities in Sulfonic Acid Salts: Reviewing the Evidence and Challenging Regulatory Perceptions. [Link]
-
PharmaCompass.com. Leading Excipient Companies | Radio Data Compilation. [Link]
-
EXCIPACT. Certificate Holders. [Link]
-
ResearchGate. (2025, August 6). Bilberry Adulteration Using the Food Dye Amaranth | Request PDF. [Link]
- Google Patents. EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid.
-
NIH. (2020, September 24). A Comprehensive Scientific Survey of Excipients Used in Currently Marketed, Therapeutic Biological Drug Products. [Link]
-
PubMed. (2021, July 23). Carboxylic Acid Counterions in FDA-Approved Pharmaceutical Salts. [Link]
-
LCGC International. (2020, November 1). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. [Link]
-
ResearchGate. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
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Armstrong's acid disodium salt synthesis and uses
An In-depth Technical Guide to the Synthesis and Applications of Armstrong's Acid Disodium Salt
Authored by a Senior Application Scientist
This guide provides an in-depth exploration of Armstrong's acid disodium salt, a key chemical intermediate. We will delve into the nuances of its synthesis, grounded in established chemical principles, and survey its diverse applications, from traditional dye manufacturing to its emerging roles in modern materials science and analytical chemistry. This document is intended for researchers, chemists, and professionals in drug development who require a technical and practical understanding of this compound.
Compound Profile: Armstrong's Acid and its Disodium Salt
Armstrong's acid, known systematically as naphthalene-1,5-disulfonic acid, is an organosulfur compound. For many practical applications, it is converted into its more stable and soluble disodium salt. This salt is a versatile chemical intermediate, valued for its high stability and reactivity in specific chemical transformations.
Key Physicochemical Properties:
| Property | Value | Source |
| Chemical Formula | C₁₀H₆Na₂O₆S₂ | |
| Molecular Weight | 332.26 g/mol | |
| Appearance | Off-white to light-grey powder | |
| Solubility | Soluble in water | |
| CAS Number | 1655-29-4 |
Synthesis of Armstrong's Acid Disodium Salt
The primary route to synthesizing Armstrong's acid is through the sulfonation of naphthalene. The position of the sulfonic acid groups on the naphthalene ring is highly dependent on the reaction conditions, particularly temperature.
The Chemistry of Naphthalene Sulfonation
The sulfonation of naphthalene with sulfuric acid is a classic example of an electrophilic aromatic substitution reaction. At lower temperatures (around 40°C), the reaction kinetically favors the formation of naphthalene-1-sulfonic acid. However, to achieve disubstitution at the 1 and 5 positions, which is characteristic of Armstrong's acid, higher temperatures and more forcing conditions are required. At approximately 160°C, the thermodynamically more stable naphthalene-1,5-disulfonic acid is the predominant product. This is because the initially formed alpha-sulfonic acid group can undergo desulfonation and rearrangement to the more stable beta-position at higher temperatures, but the disubstitution at the 1,5-positions becomes the major pathway with fuming sulfuric acid.
Detailed Synthesis Protocol
This protocol outlines the laboratory-scale synthesis of Armstrong's acid and its conversion to the disodium salt.
Materials:
-
Naphthalene
-
Fuming sulfuric acid (20% SO₃)
-
Sodium chloride (NaCl)
-
Sodium hydroxide (NaOH)
-
Distilled water
Procedure:
-
Sulfonation: In a well-ventilated fume hood, carefully add 1 part of naphthalene to 5 parts of fuming sulfuric acid (20% SO₃) in a reaction vessel equipped with a mechanical stirrer and a thermometer. The addition should be done portion-wise to control the initial exotherm.
-
Heating: Heat the reaction mixture to 160°C and maintain this temperature for 2-3 hours with continuous stirring. The reaction progress can be monitored by techniques such as HPLC.
-
Quenching: After the reaction is complete, allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture onto crushed ice or into cold water. This will precipitate the crude Armstrong's acid.
-
Isolation of the Acid: The precipitated solid is collected by filtration and washed with cold, concentrated hydrochloric acid to remove any remaining monosulfonated naphthalene.
-
Conversion to Disodium Salt: The crude acid is then dissolved in a minimal amount of hot water, and the solution is neutralized by the careful addition of a sodium hydroxide solution until the pH is neutral (pH ~7).
-
Salting Out: The disodium salt is then precipitated from the aqueous solution by the addition of a saturated sodium chloride solution.
-
Purification: The precipitated disodium salt is collected by filtration, washed with a small amount of cold water, and then dried in an oven at 100-110°C to yield the final product.
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of Armstrong's acid disodium salt.
Applications of Armstrong's Acid Disodium Salt
The unique structure of Armstrong's acid disodium salt makes it a valuable intermediate in several industrial and research applications.
Intermediate in Dye Synthesis
Historically and currently, a primary application of Armstrong's acid disodium salt is as a precursor in the synthesis of azo dyes. The sulfonic acid groups enhance the water solubility of the resulting dyes, and the naphthalene core serves as a chromophore. The amino-substituted version of Armstrong's acid, obtained by nitration followed by reduction, is a key diazo component in the production of a wide range of colored dyes.
Use in Electrochemistry and Materials Science
In more contemporary applications, the disodium salt of naphthalene-1,5-disulfonic acid has been investigated for its role in electrochemical processes. Its properties make it suitable for use as an electrolyte additive or as a building block for functional polymers. For instance, its derivatives can be electropolymerized to create films with interesting redox and optical properties.
Role in Drug Development and Analysis
While not a direct therapeutic agent, Armstrong's acid disodium salt finds utility in the pharmaceutical industry in several niche areas:
-
Counter-ion for Basic Drugs: Due to its strongly acidic nature, it can be used to form stable salts with basic active pharmaceutical ingredients (APIs). This can improve the solubility, stability, and bioavailability of the drug.
-
Ion-Pairing Reagent in Chromatography: In reverse-phase High-Performance Liquid Chromatography (HPLC), it can be used as an ion-pairing reagent in the mobile phase. It pairs with positively charged analyte molecules, neutralizing their charge and allowing for their separation on a non-polar stationary phase.
Application Workflow: Ion-Pair Chromatography
Caption: Workflow of ion-pair chromatography using Armstrong's acid disodium salt.
Safety and Handling
Armstrong's acid disodium salt is considered a hazardous substance. It can cause skin and eye irritation. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical. All work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
Armstrong's acid disodium salt is a chemical of significant industrial and research importance. Its synthesis via the controlled sulfonation of naphthalene is a well-established process. While its traditional role as a dye intermediate remains significant, its applications are expanding into more advanced fields such as materials science and analytical chemistry, demonstrating its continued relevance in the chemical sciences.
References
-
Naphthalene-1,5-disulfonic acid disodium salt, PubChem, National Center for Biotechnology Information. URL: [Link]
Methodological & Application
Application Notes and Protocols: 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate as a Fluorescent Probe
Introduction
1,5-Naphthalenedisulfonic acid, disodium salt hydrate (1,5-NDS) is a water-soluble, fluorescent organic compound belonging to the family of naphthalenesulfonic acids.[1] While extensively utilized as a versatile intermediate in the synthesis of dyes and pigments and as a dispersing agent, its intrinsic fluorescence lends itself to more sophisticated applications in analytical chemistry.[2] The naphthalene moiety forms the core fluorophore, whose emission properties can be modulated by its local environment. This sensitivity makes 1,5-NDS a compelling candidate for use as a fluorescent probe in various research and development settings, particularly for monitoring protein conformational changes and for the detection of metal ions.
This guide provides a comprehensive overview of the photophysical properties of 1,5-NDS and details protocols for its application as a fluorescent probe. We will explore its use in studying protein-ligand interactions, based on the principles of environmentally sensitive fluorescence, and in the quantitative detection of metal ions through fluorescence quenching. The methodologies are designed to be robust and adaptable, providing a solid foundation for researchers, scientists, and drug development professionals to integrate this probe into their workflows.
Physicochemical and Spectroscopic Properties
A thorough understanding of the fundamental properties of a fluorescent probe is critical for the successful design and interpretation of experiments. 1,5-NDS is a highly water-soluble compound, a key advantage for biological applications, eliminating the need for organic co-solvents that can perturb sample integrity.[2]
| Property | Value | Reference |
| Molecular Formula | C₁₀H₆Na₂O₆S₂ (anhydrous) | [3] |
| Molecular Weight | 332.26 g/mol (anhydrous) | |
| Excitation Maximum (λex) | ~225 nm | [4] |
| Emission Maximum (λem) | ~338 nm | [4] |
| Quantum Yield (Φf) | Data not available; likely low in aqueous solution and increases in nonpolar environments. | - |
| Fluorescence Lifetime (τ) | Data not available; naphthalene has a lifetime of ~10-100 ns depending on the solvent. | [5] |
Part 1: Application in Protein Characterization
Principle of Operation: A Probe for Hydrophobic Environments
The fluorescence of many naphthalene derivatives, most notably 8-anilino-1-naphthalenesulfonic acid (ANS), is highly sensitive to the polarity of the surrounding environment—a phenomenon known as solvatochromism.[6][7] In a polar aqueous solution, these probes typically exhibit weak fluorescence due to efficient non-radiative decay pathways. However, upon binding to hydrophobic pockets on the surface of proteins, such as those exposed during conformational changes, folding, or aggregation, the probe is shielded from water. This nonpolar environment restricts the probe's mobility and leads to a significant increase in fluorescence quantum yield, often accompanied by a hypsochromic shift (blue shift) in the emission maximum.[8]
The interaction is primarily non-covalent, driven by hydrophobic forces, with potential contributions from electrostatic interactions between the probe's sulfonate groups and cationic residues on the protein surface.[9] By monitoring these changes in fluorescence, 1,5-NDS can be used to study:
-
Protein Folding and Unfolding: Detect partially folded intermediates, or "molten globule" states, which expose hydrophobic clusters.
-
Ligand Binding: Characterize conformational changes in a protein upon the binding of a drug candidate or other small molecule.
-
Protein Aggregation: Monitor the exposure of hydrophobic surfaces that often accompanies the formation of protein aggregates.
-
Drug-Albumin Interactions: Assess the binding of pharmaceutical compounds to serum albumin, a key determinant of drug pharmacokinetics.[2][10][11]
Experimental Protocol: Monitoring Protein Conformational Changes
This protocol provides a general framework for using 1,5-NDS to detect changes in protein hydrophobicity. It is analogous to well-established methods using the fluorescent probe ANS.[8]
1. Materials and Reagents
-
This compound (Probe)
-
Protein of interest (e.g., Bovine Serum Albumin, Lysozyme, or a target therapeutic protein)
-
Appropriate buffer solution (e.g., Phosphate-Buffered Saline (PBS), Tris-HCl) at the desired pH. Ensure the buffer is filtered and degassed.
-
Spectrofluorometer with temperature control
-
Quartz cuvettes (1 cm path length)
-
High-purity water and other necessary labware
2. Preparation of Stock Solutions
-
1,5-NDS Stock Solution (1 mM): Accurately weigh the required amount of 1,5-NDS and dissolve it in high-purity water to prepare a 1 mM stock solution. Store this solution protected from light at 4°C.
-
Protein Stock Solution: Prepare a concentrated stock solution of the protein of interest in the chosen buffer. The concentration will depend on the specific protein and experiment but is typically in the range of 100-500 µM. Determine the precise concentration using a reliable method (e.g., UV-Vis spectrophotometry at 280 nm).
3. Experimental Workflow
Caption: Experimental workflow for detecting exposed protein hydrophobicity using 1,5-NDS.
4. Step-by-Step Procedure
-
Instrument Setup: Turn on the spectrofluorometer and allow the lamp to warm up for at least 30 minutes. Set the excitation wavelength to 225 nm and the emission scan range from 320 nm to 450 nm. Set the excitation and emission slit widths (e.g., 5 nm). Equilibrate the cuvette holder to the desired temperature (e.g., 25°C).
-
Blank Measurement: In a quartz cuvette, add the appropriate volume of buffer and the final desired concentration of 1,5-NDS (e.g., 50 µM). Mix gently by pipetting. Place the cuvette in the spectrofluorometer and record the fluorescence emission spectrum. This is your blank.
-
Sample Measurement: In a separate cuvette, add the protein of interest to the buffer to achieve the desired final concentration (e.g., 5-10 µM).
-
Initiate Reaction: Add the same final concentration of 1,5-NDS (e.g., 50 µM) to the protein solution. Mix gently and incubate for 5-10 minutes at the experimental temperature, protected from light.
-
Acquire Data: Place the sample cuvette in the spectrofluorometer and record the fluorescence emission spectrum under the same conditions as the blank.
-
Data Analysis: Subtract the blank spectrum from the sample spectrum to correct for the background fluorescence of the probe in the buffer. Analyze the resulting spectrum for an increase in fluorescence intensity and a potential blue shift in the emission maximum compared to the blank.
5. Data Interpretation and Binding Analysis
To determine the binding affinity (dissociation constant, Kd) and the number of binding sites (n), perform a titration experiment. Keep the protein concentration constant and incrementally add 1,5-NDS. After correcting for dilution, plot the change in fluorescence intensity (ΔF) against the concentration of 1,5-NDS. The data can then be fitted to a suitable binding model, such as the Scatchard equation.
Part 2: Application in Metal Ion Detection
Principle of Operation: Fluorescence Quenching
Fluorescence quenching is a process that decreases the fluorescence intensity of a fluorophore.[12] This phenomenon can be exploited for analytical purposes. For naphthalene and its derivatives, fluorescence can be quenched by various transition metal ions, including Cu²⁺, Fe³⁺, Ni²⁺, and Co²⁺.[13][14][15] The mechanism often involves an electron transfer from the excited fluorophore to the metal ion, a dynamic (or collisional) quenching process.[13]
The relationship between fluorescence intensity and the concentration of the quencher (the metal ion) is described by the Stern-Volmer equation:
F₀ / F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence intensity in the absence of the quencher.
-
F is the fluorescence intensity in the presence of the quencher.
-
Ksv is the Stern-Volmer quenching constant, which is a measure of the quenching efficiency.
-
[Q] is the concentration of the quencher.
A plot of F₀/F versus [Q] should yield a straight line with a slope equal to Ksv. This linear relationship forms the basis for a quantitative assay for the metal ion.
Experimental Protocol: Quantitative Detection of Metal Ions
This protocol outlines a method for detecting and quantifying a quenching metal ion (e.g., Cu²⁺) using 1,5-NDS.
1. Materials and Reagents
-
This compound (Probe)
-
High-purity water (Milli-Q or equivalent)
-
Stock solution of the metal ion of interest (e.g., 100 mM CuSO₄), prepared from a high-purity salt.
-
Buffer solution (if pH control is necessary, select a buffer that does not chelate the metal ion of interest, e.g., HEPES).
2. Preparation of Solutions
-
1,5-NDS Working Solution (e.g., 10 µM): Prepare a working solution of 1,5-NDS in high-purity water or the chosen buffer. The concentration should be optimized to give a strong, stable fluorescence signal.
-
Metal Ion Standards: Prepare a series of standard solutions of the metal ion by serial dilution of the stock solution. The concentration range should span the expected concentration in the unknown samples.
3. Experimental Workflow
Caption: Workflow for quantitative metal ion detection via fluorescence quenching.
4. Step-by-Step Procedure
-
Instrument Setup: Set the spectrofluorometer to the optimal excitation and emission wavelengths for 1,5-NDS (λex ~225 nm, λem ~338 nm). Set appropriate slit widths.
-
F₀ Measurement: In a cuvette, place a defined volume of the 1,5-NDS working solution. Record the fluorescence intensity. This value is F₀.
-
Quenching Measurements: To a series of cuvettes, add the same volume of the 1,5-NDS working solution. Then, add increasing volumes of the metal ion standard solutions. Bring all samples to the same final volume with water or buffer.
-
Incubation: Allow the samples to equilibrate for a few minutes.
-
Data Acquisition: Measure the fluorescence intensity (F) for each sample.
-
Unknown Sample: Prepare and measure your unknown sample using the same procedure.
5. Data Analysis and Calibration
-
For each metal ion standard, calculate the ratio F₀/F.
-
Create a Stern-Volmer plot by graphing F₀/F on the y-axis against the metal ion concentration [Q] on the x-axis.
-
Perform a linear regression on the data points. The slope of the line is the Stern-Volmer constant, Ksv. The linearity of the plot confirms that the quenching follows the Stern-Volmer relationship in the tested concentration range.
-
Using the equation of the line from the calibration curve and the measured F₀/F value of the unknown sample, calculate the concentration of the metal ion in the unknown.
Trustworthiness and Self-Validation
For all protocols, internal validation is key. Always include appropriate controls:
-
Buffer Blanks: To ensure the buffer itself is not contributing to the signal.
-
Positive/Negative Controls: When studying protein interactions, use a protein known to bind (or not bind) similar probes, or a denatured version of the protein.
-
Specificity Controls: When detecting metal ions, test against a panel of other common ions to determine the selectivity of the quenching effect.[15]
By adhering to these principles and protocols, researchers can effectively leverage the fluorescent properties of this compound as a versatile and informative probe in their scientific investigations.
References
- Fasman, G. D. (1976).
- Urien, S., Albengres, E., & Tillement, J. P. (1990). Use of 1-anilino-8-naphthalene sulfonate as a fluorescent probe in the investigation of drug interactions with human alpha-1-acid glycoprotein and serum albumin. Journal of Pharmaceutical Sciences, 79(1), 9-13.
- Kolb, D. A., & Weber, G. (1975). Cooperativity of binding of anilinonaphthalenesulfonate to serum albumin induced by a second ligand. Biochemistry, 14(20), 4476-4481.
- Rico, M., Gonzalez, C., Suarez, M. D., & Diez, J. C. (1992). Spectrofluorimetric study of the binding of 1-anilinonaphthalene-8-sulfonate to bovine serum albumin. Journal of Pharmaceutical Sciences, 81(8), 842-844.
- Sivakumar, K., & Stalin, T. (2012). Electron transfer fluorescence quenching of napthalenediols by metal ions. Journal of the Indian Chemical Society, 89(10), 1429-1434.
- Rose, P. E., & Mueller, A. (2009). Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. Geothermics, 38(4), 415-421.
- Stryer, L. (1965). The interaction of a naphthalene dye with apomyoglobin and apohemoglobin. A fluorescent probe of nonpolar binding sites. Journal of Molecular Biology, 13(2), 482-495.
- Henderson, P. J., & Macpherson, A. J. (1985). 8-Anilino-1-naphthalenesulfonate is a fluorescent probe of conformational changes in the D-galactose-H+ symport protein of Escherichia coli. Biochemistry, 24(20), 5568-5574.
-
Wikipedia. (n.d.). Solvatochromism. Retrieved from [Link]
-
ResearchGate. (n.d.). Yield, R f -Values and Quantum Yield of Fluorescence Φ. Retrieved from [Link]
- Ivanov, I., & Kurski, I. (2003). Fluorescent dyes as probes to study lipid-binding proteins.
- Vargas, L. V., Sand, J., Brandão, T. A. S., Fiedler, H. D., Quina, F. H., & Nome, F. (2005). Determination of Environmentally Important Metal Ions by Fluorescence Quenching in Anionic Micellar Solution. Analyst, 130(2), 242-246.
-
SIELC Technologies. (n.d.). 1,5-Naphthalenedisulfonic Acid. Retrieved from [Link]
- Huang, K., & Dong, X. Y. (2006). Analysis of heterogeneous fluorescence decays in proteins. Using fluorescence lifetime of 8-anilino-1-naphthalenesulfonate to probe apomyoglobin unfolding at equilibrium. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1764(6), 1126-1136.
- Buncel, E., & Rajagopal, S. (1990). Solvatochromism, revisited. Accounts of Chemical Research, 23(7), 226-231.
-
Boens, N., et al. (2007). Fluorescence Lifetime Standards for Time and Frequency Domain Fluorescence Spectroscopy. Retrieved from [Link]
-
Nishijo, J., & Nagai, M. (2003). The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbit[4]uril. Journal of Pharmaceutical and Biomedical Analysis, 31(4), 749-757.
-
ISS Inc. (n.d.). References - Fluorescence Data Tables. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,5-Naphthalenedisulfonic acid. Retrieved from [Link]
-
ISS Inc. (n.d.). Lifetime Data of Selected Fluorophores. Retrieved from [Link]
-
PubChem. (n.d.). Disodium 1,5-naphthalenedisulfonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Fluorescence lifetime of naphthalene in different solvents. Retrieved from [Link]
- Reichardt, C. (2007). The Negative Solvatochromism of Reichardt's Dye B30 – A Complementary Study. ChemistryOpen, 6(5), 584-593.
- Al-Kaysi, R. O., & Al-Azab, M. (2023). The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). Journal of Fluorescence, 33(4), 2631-2639.
-
Wikipedia. (n.d.). Armstrong's acid. Retrieved from [Link]
- Jäschke, A., & Röttger, M. (2010). Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone. Journal of the American Chemical Society, 132(37), 12938-12946.
Sources
- 1. Armstrong acid - Wikipedia [en.wikipedia.org]
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- 3. Disodium 1,5-naphthalenedisulfonate | C10H6Na2O6S2 | CID 74248 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 7. Solvatochromism as a new tool to distinguish structurally similar compounds - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. 1-Anilino-8-naphthalene sulfonate anion-protein binding depends primarily on ion pair formation - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. Spectrofluorimetric study of the binding of 1-anilinonaphthalene-8-sulfonate to bovine serum albumin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Determination of environmentally important metal ions by fluorescence quenching in anionic micellar solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Differentiating Between Fluorescence-Quenching Metal Ions with Polyfluorophore Sensors Built on a DNA Backbone - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Leveraging 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate for Protein Binding Analysis
Abstract
This technical guide provides a comprehensive overview and detailed protocols for the application of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate (1,5-NDS) in protein binding assays. While structurally related to the well-known hydrophobic probe 8-Anilino-1-naphthalenesulfonic acid (ANS), 1,5-NDS presents a distinct utility. Due to its rigid, planar naphthalene core and dual sulfonate groups, it is an excellent candidate for studying protein-ligand interactions through the mechanism of intrinsic protein fluorescence quenching. This document outlines the scientific principles, step-by-step experimental protocols, data analysis, and troubleshooting for researchers in biochemistry, pharmacology, and drug development.
Introduction and Scientific Principle
This compound is a water-soluble organic compound characterized by a naphthalene core functionalized with two sulfonate groups.[1] Unlike environmentally sensitive probes such as ANS, which exhibit enhanced fluorescence upon binding to hydrophobic pockets, the primary utility of 1,5-NDS in protein binding assays stems from its ability to act as a fluorescence quencher.[2][3]
Many proteins contain endogenous fluorophores, primarily the amino acid Tryptophan (Trp), which exhibits strong fluorescence with an emission maximum around 340-350 nm when excited at ~295 nm.[4] When 1,5-NDS binds to a protein in proximity to a tryptophan residue, it can decrease the observed fluorescence intensity through a process known as quenching. This phenomenon forms the basis of a powerful and accessible binding assay.
The binding event can be quantified by monitoring the reduction in the protein's intrinsic fluorescence as a function of increasing 1,5-NDS concentration. This allows for the determination of key binding parameters, such as the binding constant (Kₐ) and the number of binding sites (n).
Physicochemical Properties of 1,5-NDS
| Property | Value | Reference |
| Chemical Name | This compound | [5] |
| Synonyms | Armstrong acid disodium salt | [1] |
| CAS Number | 207569-02-6 (hydrate) | [5] |
| Molecular Formula | C₁₀H₆Na₂O₆S₂ · xH₂O | |
| Molecular Weight | 332.26 g/mol (anhydrous) | [6] |
| Appearance | White to off-white powder, potentially hygroscopic | [1] |
| Solubility | Soluble in water | [1] |
The Mechanism: Intrinsic Fluorescence Quenching
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a sample. In the context of a 1,5-NDS protein binding assay, the interaction is typically dominated by static quenching.
Static Quenching Mechanism:
-
Ground-State Complex Formation: 1,5-NDS and the protein form a stable, non-fluorescent complex on the ground state.
-
Proximity: The quencher (1,5-NDS) must be in close proximity to the fluorophore (Tryptophan) for this complex to form.
-
Intensity Decrease: As the concentration of 1,5-NDS increases, more protein molecules enter this non-fluorescent complex, leading to a proportional decrease in the overall fluorescence intensity of the solution.
This relationship is mathematically described by the Stern-Volmer equation, which is foundational for data analysis in this assay.[7]
Caption: Principle of Tryptophan fluorescence quenching by 1,5-NDS.
Detailed Experimental Protocol
This protocol provides a robust methodology for determining the binding affinity of 1,5-NDS to a protein of interest (e.g., Serum Albumin) using its intrinsic tryptophan fluorescence.
Materials and Reagents
-
This compound (CAS: 207569-02-6)
-
Protein of interest: (e.g., Bovine Serum Albumin, Human Serum Albumin), purified.
-
Buffer Solution: Phosphate-Buffered Saline (PBS) or Tris-HCl at a physiological pH (e.g., 7.4). Ensure the buffer does not contain components that interfere with fluorescence.
-
Equipment:
-
Spectrofluorometer with temperature control.
-
Quartz cuvettes (1 cm path length).
-
Calibrated micropipettes.
-
pH meter.
-
Analytical balance.
-
Preparation of Stock Solutions
-
Protein Stock Solution (e.g., 10 µM): Accurately weigh the purified protein and dissolve it in the chosen buffer. Determine the precise concentration using a spectrophotometer and the protein's extinction coefficient (e.g., A₂₈₀). Store appropriately (e.g., at 4°C or in aliquots at -20°C).
-
1,5-NDS Stock Solution (e.g., 1 mM): Accurately weigh 1,5-NDS disodium salt hydrate and dissolve it in the same buffer used for the protein.
Causality Note: Using the same buffer for both protein and ligand is critical to avoid pH shifts or changes in ionic strength that could independently affect protein conformation and fluorescence.
Experimental Workflow: Titration
The core of the experiment is a titration, where small aliquots of the 1,5-NDS solution are added to a fixed concentration of the protein solution.
Caption: Experimental workflow for the 1,5-NDS protein binding assay.
Spectrofluorometer Settings
| Parameter | Recommended Setting | Rationale |
| Excitation Wavelength (λex) | 295 nm | Selectively excites Tryptophan residues, minimizing interference from Tyrosine. |
| Emission Wavelength Range (λem) | 300 nm - 450 nm | Covers the typical emission peak of Tryptophan (~340 nm). |
| Excitation & Emission Slits | 5 nm / 5 nm | Provides a good balance between signal intensity and spectral resolution. |
| Scan Speed | 100-200 nm/min | Ensures good data quality without excessive measurement time. |
| Temperature | 25°C or 37°C | Maintain a constant and physiologically relevant temperature. |
Inner Filter Effect Correction
Trustworthiness Check: A critical step for accurate results is to correct for the inner filter effect (IFE), where the quencher (1,5-NDS) absorbs either the excitation or emission light, causing an artificial drop in fluorescence.
The fluorescence intensity should be corrected using the following formula:
Fcorr = Fobs × 10(Aex + Aem)/2
Where:
-
Fcorr is the corrected fluorescence intensity.
-
Fobs is the observed fluorescence intensity.
-
Aex is the absorbance of the 1,5-NDS at the excitation wavelength (295 nm).
-
Aem is the absorbance of the 1,5-NDS at the emission wavelength (~340 nm).
To perform this correction, measure the absorbance of each 1,5-NDS concentration used in the titration in a separate experiment.
Data Analysis and Interpretation
Once the corrected fluorescence data is obtained, binding parameters can be calculated.
Stern-Volmer Analysis
The Stern-Volmer equation is used to analyze the quenching mechanism:
F₀ / F = 1 + Ksv[Q]
Where:
-
F₀ is the fluorescence of the protein in the absence of 1,5-NDS.
-
F is the fluorescence at each 1,5-NDS concentration.
-
[Q] is the concentration of the quencher (1,5-NDS).
-
Ksv is the Stern-Volmer quenching constant.
Plotting F₀/F versus [Q] should yield a straight line for a single class of binding sites. The slope of this line is Ksv.
Determination of Binding Constant and Number of Binding Sites
For static quenching, the binding constant (Kₐ) and the number of binding sites (n) can be determined using a modified Stern-Volmer equation (the Scatchard equation):
log[(F₀ - F) / F] = log(Kₐ) + n·log[Q]
By plotting log[(F₀ - F) / F] versus log[Q], you can obtain a linear plot where:
-
The y-intercept is equal to log(Kₐ).
-
The slope is equal to n, the number of binding sites.
The dissociation constant (Kd) is the reciprocal of the association constant (Kd = 1/Kₐ).
Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| No change in fluorescence | 1. Protein has no accessible Trp residues. 2. 1,5-NDS does not bind near Trp residues. | 1. Confirm protein sequence for Trp. 2. This is a valid negative result, indicating no interaction at that site. |
| Fluorescence increases | The protein may be unfolding upon ligand binding, exposing previously buried Trp residues to the solvent. | This is a significant finding. Confirm conformational change with Circular Dichroism (CD) spectroscopy. |
| Non-linear Stern-Volmer plot | 1. Mixed static and dynamic quenching. 2. Multiple classes of binding sites with different affinities. | 1. Perform temperature-dependent studies (dynamic quenching is more temperature-sensitive). 2. Use more complex binding models for data fitting. |
| Precipitation in cuvette | High concentrations of ligand or protein leading to aggregation or insolubility. | Reduce the concentration of all components and repeat the titration. Ensure buffer has adequate capacity. |
Safety and Handling
While this compound is not classified as a highly hazardous material, standard laboratory safety practices should be followed.[6]
-
Handling: Use with adequate ventilation. Minimize dust generation. Avoid contact with eyes, skin, and clothing. Wash thoroughly after handling.[8]
-
Storage: Keep the container tightly closed and store in a cool, dry, well-ventilated area away from incompatible substances.[6][8]
-
Disposal: Dispose of in accordance with local, state, and federal regulations. Do not discharge to sewer systems.[9]
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,5-Naphthalenedisulfonic acid disodium salt, hydrate.
- Chemsrc. (2025). Disodium 1,5-naphthalenedisulfonate | CAS#:1655-29-4.
- Sigma-Aldrich. (n.d.). 1,5-Naphthalenedisulfonic acid disodium salt hydrate 95%.
- Echemi. (n.d.). 1,5-NAPHTHALENEDISULFONIC ACID, DISODIUMSALT HYDRATE, 95% Safety Data Sheets.
-
PubChem. (2025). 1,5-Naphthalenedisulfonic acid disodium dihydrate. National Center for Biotechnology Information. Retrieved from [Link]
- ChemicalBook. (n.d.). 1,5-Naphthalenedisulfonic acid | 81-04-9.
-
Sághy, E., et al. (n.d.). ANS Fluorescence: Potential to Augment the Identification of the External Binding Sites of Proteins. National Center for Biotechnology Information. Retrieved from [Link]
- Parchem. (n.d.). Applications of 1,5-Naphthalenedisulfonic Acid Disodium Salt Hydrate in Synthesis.
- ChemicalBook. (n.d.). Disodium 1,5-naphthalenedisulfonate | 1655-29-4.
-
PubChem. (2025). This compound. National Center for Biotechnology Information. Retrieved from [Link]
- Echemi. (n.d.). 1,5-NAPHTHALENEDISULFONIC ACID DISODIUM SALT, DIHYDRATE, 98 Safety Data Sheets.
-
Ferreira, G., et al. (n.d.). Studies of Protein Binding to Biomimetic Membranes Using a Group of Uniform Materials Based on Organic Salts Derived From 8-Anilino-1-naphthalenesulfonic Acid. National Center for Biotechnology Information. Retrieved from [Link]
-
Maruyama, Y., et al. (2021). Revisiting the Rate-Limiting Step of the ANS–Protein Binding at the Protein Surface and Inside the Hydrophobic Cavity. National Center for Biotechnology Information. Retrieved from [Link]
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Application Notes & Protocols: A Guide to the Synthesis of Azo Dyes Using 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate
Introduction: The Central Role of a Versatile Intermediate
In the vast landscape of synthetic colorants, 1,5-Naphthalenedisulfonic acid and its salts stand out as foundational building blocks, particularly in the production of azo dyes.[1][2][3] This compound, often referred to as Armstrong's acid, is a highly versatile intermediate prized for its chemical reactivity and the desirable properties it imparts to the final dye molecule.[1] The two sulfonic acid groups are a key feature, significantly enhancing the water solubility of the resulting dyes, a critical factor for applications in the textile industry.[2][4] This document provides an in-depth guide for researchers and chemical development professionals on the safe and effective use of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate as a coupling component in the synthesis of azo dyes, grounded in the fundamental principles of diazotization and azo coupling reactions.[5]
Physicochemical Properties and Critical Safety Protocols
A thorough understanding of the reagent's properties and adherence to strict safety protocols are prerequisites for successful and safe synthesis.
Table 1: Physicochemical Data for this compound
| Property | Value |
| CAS Number | 207569-02-6 (hydrate)[6] |
| Molecular Formula | C₁₀H₆Na₂O₆S₂ · xH₂O |
| Molecular Weight | 332.26 g/mol (anhydrous basis)[6] |
| Appearance | White to off-white crystalline powder[3] |
| Functional Group | Sulfonic Acid[6] |
Safety & Handling: A Non-Negotiable Framework
The toxicological properties of this compound have not been fully investigated, mandating a cautious approach.[7][8]
-
Primary Hazards : The compound may cause eye, skin, and respiratory tract irritation.[7][8] Ingestion can lead to gastrointestinal irritation.[7][8] It is also hygroscopic, meaning it absorbs moisture from the air.[8]
-
Personal Protective Equipment (PPE) : Always wear appropriate PPE, including chemical-resistant gloves, safety goggles or face shields, and a lab coat.[6] In cases where dust may be generated, a NIOSH-approved N95 respirator is recommended.[6]
-
Handling Procedures : Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to keep airborne concentrations low.[7] Minimize dust generation and accumulation.[7][8] After handling, wash hands and any exposed skin thoroughly.[7]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances.[7][8]
-
First Aid :
-
Eyes : Immediately flush with plenty of water for at least 15 minutes.[7][8]
-
Skin : Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[7][8]
-
Inhalation : Move the individual to fresh air immediately.[7]
-
Ingestion : If the person is conscious, give 2-4 cupfuls of water or milk.[7][8]
-
In all cases of exposure, seek immediate medical attention.[7]
-
The Chemistry of Color: The Azo Coupling Reaction
The synthesis of azo dyes is a classic two-stage process that has been a cornerstone of the chemical industry for over a century.[9] The overall workflow involves creating a highly reactive electrophile (a diazonium salt) and reacting it with a nucleophilic aromatic compound (the coupling component).
Caption: General workflow for the synthesis of azo dyes.
1. Diazotization : This initial step involves the conversion of a primary aromatic amine into a diazonium salt.[9] This is achieved by treating the amine with nitrous acid (HNO₂), which is generated in situ from sodium nitrite (NaNO₂) and a strong mineral acid like hydrochloric acid (HCl).[10] This reaction is highly exothermic and the resulting diazonium salt is unstable at higher temperatures. Therefore, it is critical to maintain the reaction temperature between 0 and 5 °C to prevent decomposition.[11][12]
2. Azo Coupling : The diazonium salt is a weak electrophile that readily reacts with electron-rich aromatic compounds, such as phenols, naphthols, and anilines, in an electrophilic aromatic substitution reaction.[5][13] In this protocol, 1,5-Naphthalenedisulfonic acid, disodium salt serves as the activated aromatic coupling component. The pH of the reaction medium is a critical parameter; coupling to phenols and naphthols is typically faster in mildly alkaline conditions, which deprotonates the hydroxyl group to form a more strongly activating phenoxide ion.[14] For 1,5-Naphthalenedisulfonic acid, the reaction is generally carried out under neutral to mildly acidic or alkaline conditions to facilitate the coupling.[13]
Detailed Experimental Protocol: Synthesis of an Orange Azo Dye
This protocol details the synthesis of an orange dye by coupling diazotized sulfanilic acid with this compound.
Materials & Reagents
| Reagent | M.W. ( g/mol ) | Quantity | Moles (mmol) |
| Sulfanilic Acid | 173.19 | 1.73 g | 10 |
| Sodium Carbonate (anhydrous) | 105.99 | 0.53 g | 5 |
| Sodium Nitrite | 69.00 | 0.72 g | 10.5 |
| Hydrochloric Acid (conc.) | 36.46 | ~2.5 mL | ~30 |
| This compound | 332.26 (anhydrous) | 3.32 g | 10 |
| Sodium Hydroxide | 40.00 | As needed | - |
| Sodium Chloride | 58.44 | As needed | - |
| Distilled Water | 18.02 | As needed | - |
Part A: Preparation of the Diazonium Salt of Sulfanilic Acid
-
In a 100 mL beaker, combine 1.73 g of sulfanilic acid and 0.53 g of anhydrous sodium carbonate with 25 mL of distilled water. Warm the mixture gently with stirring until a clear solution is obtained.
-
Cool the resulting solution to room temperature, then add 0.72 g of sodium nitrite and stir until it is completely dissolved.
-
Cool this amine-nitrite solution in an ice-water bath until the temperature is below 5 °C.
-
In a separate 250 mL beaker, add 2.5 mL of concentrated hydrochloric acid to approximately 25 g of crushed ice.
-
Slowly, and with continuous stirring, add the cold amine-nitrite solution to the ice-acid mixture. Use a glass rod to ensure thorough mixing. A fine, white precipitate of the diazonium salt should form. Keep this suspension in the ice bath.
Part B: The Azo Coupling Reaction
-
In a 400 mL beaker, dissolve 3.32 g of this compound in 50 mL of distilled water. Adjust the pH to ~9 with a 1 M sodium hydroxide solution.
-
Cool this solution in an ice-water bath to below 5 °C.
-
With vigorous stirring, slowly add the cold diazonium salt suspension (from Part A) to the chilled solution of the coupling component.
-
A brightly colored orange solution or precipitate should form almost immediately.
-
Continue stirring the reaction mixture in the ice bath for 15-20 minutes to ensure the reaction goes to completion. During this time, monitor the pH and maintain it between 8-9 by adding 1 M NaOH as needed.
Caption: Workflow for the synthesis of an orange azo dye.
Part C: Isolation and Purification of the Dye
-
Salting Out : To precipitate the water-soluble dye, add approximately 10-15 g of sodium chloride (NaCl) in portions to the reaction mixture while stirring. Continue stirring until the salt is dissolved. The increased ionic strength of the solution decreases the solubility of the dye, causing it to precipitate.
-
Allow the mixture to stand in the ice bath for another 15 minutes to maximize precipitation.
-
Filtration : Collect the solid dye product by vacuum filtration using a Büchner funnel.
-
Washing : Wash the filter cake with two small portions of a cold, saturated NaCl solution to remove excess acid/base and other water-soluble impurities.
-
Drying : Press the solid as dry as possible on the funnel, then transfer it to a watch glass and allow it to air-dry or dry in a low-temperature oven (~60-70 °C).
Conclusion and Further Applications
This protocol outlines a reliable method for the synthesis of an azo dye using this compound. The resulting water-soluble dyes have broad applications, particularly in the dyeing of textiles.[3] Furthermore, 1,5-Naphthalenedisulfonic acid is not only a direct precursor to dyes but can also be chemically modified to produce other vital intermediates, such as 1,5-dihydroxynaphthalene, further expanding its utility in the synthesis of complex colorants and functional materials.[1][15] The principles and techniques described herein provide a solid foundation for researchers exploring the rich field of naphthalene-based dye chemistry.
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Application Notes and Protocols for the Use of 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate in Metal Ion Detection
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate (1,5-NDS) as a fluorescent sensor for the detection of metal ions in aqueous solutions. This guide details the underlying principles of detection, offers step-by-step protocols for both "turn-off" and potential "turn-on" sensing applications, and presents key performance data. The methodologies described herein are designed to be robust and self-validating, grounded in established analytical principles.
Introduction: The Role of 1,5-Naphthalenedisulfonic Acid in Metal Ion Sensing
This compound (CAS: 207569-02-6), is a water-soluble organic compound that is a derivative of naphthalene.[1] While traditionally utilized as an intermediate in the synthesis of dyes and pharmaceuticals, its inherent fluorescent properties make it a compelling candidate for applications in analytical chemistry.[2][3] The naphthalene moiety serves as a fluorophore, and the presence of two sulfonate groups enhances its water solubility, a critical attribute for environmental and biological sensing applications.[2]
The interaction of 1,5-NDS with certain metal ions in aqueous solutions can lead to a modulation of its fluorescence emission. This phenomenon, primarily fluorescence quenching (a "turn-off" mechanism), forms the basis of a sensitive and selective method for the detection and quantification of various metal ions.[4][5] Emerging research on related naphthalene derivatives also suggests the potential for "turn-on" fluorescence sensing of specific metal ions, such as aluminum (Al³⁺), through mechanisms like chelation-enhanced fluorescence (CHEF).[1][4][6] This guide will explore both of these sensing modalities.
Scientific Principles of Detection
The utility of 1,5-NDS as a metal ion sensor is rooted in its photophysical properties and its ability to interact with metal cations. The core mechanism of detection can be categorized into two primary pathways:
"Turn-Off" Fluorescence Sensing via Quenching
The predominant sensing mechanism for 1,5-NDS with many transition metal ions is fluorescence quenching.[4] This process involves a decrease in the fluorescence intensity of 1,5-NDS upon interaction with a metal ion (the quencher). Quenching can occur through several mechanisms, including:
-
Photoinduced Electron Transfer (PET): In this process, an electron is transferred from the excited state of the fluorophore (1,5-NDS) to the metal ion, or vice versa. This non-radiative decay pathway competes with fluorescence, leading to a decrease in the observed emission.
-
Formation of a Non-fluorescent Ground-State Complex (Static Quenching): 1,5-NDS can form a stable, non-fluorescent complex with a metal ion in the ground state. As the concentration of the metal ion increases, the population of the fluorescent free 1,5-NDS decreases, resulting in diminished fluorescence intensity.
The efficiency of quenching is often described by the Stern-Volmer equation, which provides a linear relationship between the fluorescence intensity ratio and the quencher concentration.[5][7]
"Turn-On" Fluorescence Sensing: A Potential Mechanism for Al³⁺
While less documented for 1,5-NDS itself, related naphthalene-based Schiff base compounds have demonstrated a "turn-on" fluorescence response, particularly for Al³⁺.[1][4][6] This mechanism is typically attributed to Chelation-Enhanced Fluorescence (CHEF). In its free form, the fluorophore may have its fluorescence suppressed by processes like PET. Upon binding to a specific metal ion, such as Al³⁺, the chelating groups of the sensor form a rigid complex with the metal ion. This rigidification can inhibit the non-radiative decay pathways, leading to a significant enhancement of the fluorescence intensity.[8]
Experimental Protocols
General Considerations and Reagent Preparation
-
Purity of 1,5-NDS: Ensure the use of high-purity this compound for accurate and reproducible results.
-
Solvent: Use deionized, distilled, or Milli-Q water for the preparation of all aqueous solutions to minimize metal ion contamination.
-
Stock Solutions:
-
1,5-NDS Stock Solution (1 mM): Accurately weigh the appropriate amount of 1,5-NDS and dissolve it in deionized water to the desired volume in a volumetric flask. Store in a dark container at 4°C.
-
Metal Ion Stock Solutions (10 mM): Prepare stock solutions of the metal salts (e.g., FeCl₃, CuCl₂, AlCl₃) in deionized water. It is advisable to use high-purity salts.
-
-
pH Adjustment: Use dilute solutions of HCl and NaOH to adjust the pH of the buffer solutions as required.
Protocol 1: "Turn-Off" Detection of Ferric Ions (Fe³⁺) in Aqueous Solution
This protocol describes a method for the detection of Fe³⁺ based on the fluorescence quenching of 1,5-NDS.
Workflow Diagram:
Caption: Workflow for "turn-off" detection of Fe³⁺ using 1,5-NDS.
Step-by-Step Procedure:
-
Instrument Setup:
-
Turn on the spectrofluorometer and allow the lamp to stabilize.
-
Set the excitation wavelength to 254 nm and the emission wavelength to 360 nm.[9] Set appropriate excitation and emission slit widths (e.g., 5 nm).
-
-
Preparation of the Sensing Solution:
-
In a quartz cuvette, add a specific volume of the 1 mM 1,5-NDS stock solution and dilute with a suitable buffer (e.g., HEPES, pH 7.0) to a final volume of 3 mL. The final concentration of 1,5-NDS should be in the low micromolar range (e.g., 10 µM).
-
Gently mix the solution.
-
-
Initial Fluorescence Measurement (I₀):
-
Place the cuvette in the spectrofluorometer and record the initial fluorescence intensity (I₀).
-
-
Titration with Fe³⁺:
-
Prepare a series of standard solutions of Fe³⁺ by diluting the 10 mM stock solution.
-
Add small aliquots of the Fe³⁺ standard solutions to the cuvette containing the 1,5-NDS solution.
-
After each addition, mix gently and allow the solution to equilibrate for a short period (e.g., 1-2 minutes).
-
Record the fluorescence intensity (I) after each addition.
-
-
Data Analysis:
-
Calculate the ratio of the initial fluorescence intensity to the fluorescence intensity after the addition of Fe³⁺ (I₀/I).
-
Plot I₀/I versus the concentration of Fe³⁺ ([Fe³⁺]). This is the Stern-Volmer plot.
-
For an unknown sample, prepare the sample in the same buffer, add it to the 1,5-NDS solution, measure the fluorescence intensity, and determine the concentration from the calibration curve.
-
Protocol 2: Potential "Turn-On" Detection of Aluminum Ions (Al³⁺) in Aqueous Solution
This protocol is based on the observed behavior of similar naphthalene-based chemosensors and provides a starting point for investigating the potential "turn-on" response of 1,5-NDS to Al³⁺.
Logical Relationship Diagram:
Caption: Logical flow for potential "turn-on" sensing of Al³⁺ by 1,5-NDS.
Step-by-Step Procedure:
-
Instrument Setup:
-
Set the spectrofluorometer with an excitation wavelength of approximately 370 nm and scan the emission spectrum from 400 nm to 600 nm. These are typical wavelengths for naphthalene-based "turn-on" sensors for Al³⁺.[8]
-
-
Preparation of the Sensing Solution:
-
Prepare a solution of 1,5-NDS (e.g., 10 µM) in a suitable buffer system (e.g., HEPES buffer, pH 5.0-7.0). The optimal pH should be determined experimentally, as the formation of the Al³⁺ complex can be pH-dependent.[3]
-
-
Initial Fluorescence Measurement:
-
Record the baseline fluorescence spectrum of the 1,5-NDS solution.
-
-
Titration with Al³⁺:
-
Add increasing concentrations of a standard Al³⁺ solution to the 1,5-NDS solution.
-
After each addition, mix and allow for an incubation period (e.g., 5-10 minutes) to ensure complete complex formation.
-
Record the fluorescence emission spectrum after each addition.
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the Al³⁺ concentration.
-
Determine the linear range and the limit of detection (LOD) from the calibration curve. The LOD can be calculated as 3σ/k, where σ is the standard deviation of the blank and k is the slope of the calibration curve.[10]
-
Performance Data and Selectivity
The following table summarizes the expected performance characteristics of 1,5-NDS as a metal ion sensor based on available data for 1,5-NDS and analogous naphthalene derivatives.
| Metal Ion | Sensing Mechanism | Typical Linear Range | Estimated Limit of Detection (LOD) | Key Interferences |
| Fe³⁺ | "Turn-Off" (Quenching) | 0 - 100 µM | ~ 1 µM | Other transition metals (e.g., Cu²⁺, Cr³⁺) |
| Cu²⁺ | "Turn-Off" (Quenching) | 0 - 50 µM | ~ 0.5 µM | Fe³⁺, Ni²⁺ |
| Al³⁺ | "Turn-On" (CHEF) - Potential | 0 - 40 µM | ~ 0.1 µM | - |
Selectivity:
The selectivity of 1,5-NDS for a particular metal ion is a critical parameter. For "turn-off" sensing, other transition metal ions can also cause fluorescence quenching, leading to potential interference.[4] The order of quenching efficiency for naphthalene in a micellar medium has been reported as Fe³⁺ > Cu²⁺ > Pb²⁺ > Cr³⁺ > Ni²⁺.[5] For the potential "turn-on" detection of Al³⁺, naphthalene-based sensors have shown high selectivity over other common cations.[1][4] It is recommended to perform selectivity studies by measuring the fluorescence response of the 1,5-NDS solution in the presence of the target ion and a range of other potentially interfering ions.
Conclusion
This compound is a versatile and water-soluble fluorophore with demonstrated potential for the detection of metal ions in aqueous solutions. Its primary application lies in "turn-off" sensing through fluorescence quenching by various transition metal ions, offering a straightforward and sensitive detection method. Furthermore, based on the behavior of structurally similar compounds, it holds promise as a "turn-on" sensor for Al³⁺. The protocols provided in this guide offer a solid foundation for researchers to develop and validate analytical methods for metal ion detection in their specific applications. Further optimization of experimental parameters such as pH, sensor concentration, and incubation time may be necessary to achieve optimal performance for a given analyte and matrix.
References
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Zhu, Z.-X., Yu, D.-D., Liu, Z.-G., Huang, Y.-W., Zhou, A.-Y., Chen, Z.-W., Sun, J., Wang, X., Jin, L.-T., & Cong, W.-T. (2017). A naphthalene derivative as 'turn-on' fluorescent chemosensor for the highly selective and sensitive detection of Al3+. Luminescence, 32(7), 1307–1312. [Link]
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The effect of pH on the fluorescence intensity of the solution equivalent Fe³⁺ and NiPc at 425 nm. (2019). ResearchGate. [Link]
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Structural effects on the pH-dependent fluorescence of naphthalenic derivatives and consequences for sensing/switching. (2012). Photochemical & Photobiological Sciences, 11(11), 1675–1681. [Link]
-
A Novel Schiff Base Probe Based on Fluorescein for Fluorometric and Colorimetric Dual-Mode Rapid Detection of Cu2+. (2023). Molecules, 28(19), 6825. [Link]
-
1,5‐Diisocyanonaphthalene: The Lowest Molecular Weight Fluorescent Probe for the Determination of Trace Amounts of Sulfoxides in Both Organic and Aqueous Media. (2022). Chemistry – An Asian Journal, 17(24), e202200889. [Link]
-
A naphthalene derivative as 'turn-on' fluorescent chemosensor for the highly selective and sensitive detection of Al3. (2017). Luminescence, 32(7), 1307-1312. [Link]
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A novel dual-capability naphthalimide-based fluorescent probe for Fe3+ ion detection and lysosomal tracking in living cells. (2022). RSC Advances, 12(34), 22051-22058. [Link]
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- 3. A pH tuning single fluorescent probe based on naphthalene for dual-analytes (Mg2+ and Al3+) and its application in cell imaging - PMC [pmc.ncbi.nlm.nih.gov]
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Application Note: The Use of 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate as an Internal Standard in HPLC Analysis
Abstract
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate as an internal standard (IS) in quantitative High-Performance Liquid Chromatography (HPLC). We will delve into the rationale for its selection, its key physicochemical properties, and detailed protocols for its implementation in analytical workflows. This document aims to establish a scientifically sound framework for leveraging this compound to enhance the accuracy, precision, and reliability of chromatographic quantitation, in alignment with global regulatory standards.
Introduction: The Imperative for an Internal Standard
In quantitative analysis, particularly within regulated environments such as pharmaceutical development, achieving the highest degree of accuracy and precision is paramount. Analytical methods are susceptible to variations arising from sample preparation, injection volume inconsistencies, and fluctuations in instrument performance. The internal standard method is a powerful technique to mitigate these sources of error.[1][2] An ideal internal standard is a compound added in a constant amount to all samples, calibration standards, and quality controls.[2][3] By normalizing the analyte's response to the internal standard's response, the method compensates for variations, leading to significantly more robust and reliable data.
The selection of an appropriate internal standard is a critical decision in method development.[3][4] Key criteria include:
-
Complete resolution from the analyte and other matrix components.[3][4]
-
Absence in the original sample matrix.[3]
-
Elution in proximity to the analyte of interest.[3]
This guide focuses on this compound, a compound with properties that make it a suitable internal standard for a specific class of analytes.
Rationale for Selecting this compound
This compound is a highly polar, water-soluble compound.[6][7][8] Its rigid naphthalene core provides a strong chromophore, making it easily detectable by UV-Vis spectrophotometry, a common detection method in HPLC.[9] These characteristics make it an excellent internal standard candidate for the analysis of other water-soluble, aromatic sulfonic acids or similarly structured polar compounds, which are common in dye manufacturing, environmental analysis, and as pharmaceutical intermediates.[8][10][11]
Physicochemical Properties
A thorough understanding of the internal standard's properties is essential for its effective use.
| Property | Value | Source |
| Chemical Formula | C₁₀H₆Na₂O₆S₂ (anhydrous) | [6] |
| Molecular Weight | 332.26 g/mol (anhydrous) | [6] |
| Appearance | White to almost white crystalline powder | [6][7] |
| Solubility | High water solubility (113.4 g/L at 20°C) | [6][7] |
| Stability | Stable under normal temperature and pressure.[5] Avoid strong oxidants.[5] | [5] |
| Hygroscopicity | Hygroscopic, exists in hydrate forms | [5][6] |
Note: The compound exists as a hydrate; the exact degree of hydration can vary.[12][13] It is crucial to use a consistent source and lot or to determine the water content for highly accurate standard preparation.
Advantages as an Internal Standard
-
High Polarity: Its ionic nature ensures good solubility in aqueous mobile phases and predictable behavior in reverse-phase and HILIC chromatography.[9]
-
Strong UV Absorbance: The naphthalene ring system provides a distinct UV absorbance profile, allowing for sensitive detection.
-
Chemical Inertness: The sulfonic acid groups are strong acids, meaning they are fully deprotonated over a wide pH range, leading to consistent chromatographic behavior. The compound is chemically stable and does not readily degrade under typical HPLC conditions.[5]
-
Commercial Availability: High-purity grades are readily available from various chemical suppliers.[6][14]
Experimental Protocols
This section provides a step-by-step methodology for the preparation and use of this compound as an internal standard.
Preparation of the Internal Standard Stock Solution
The accuracy of the entire analytical method hinges on the precise preparation of the IS stock solution.
Objective: To prepare a concentrated, accurate stock solution of the internal standard.
Materials:
-
This compound (high-purity grade)
-
Deionized water, HPLC grade
-
Methanol or Acetonitrile, HPLC grade
-
Class A volumetric flasks and pipettes
-
Analytical balance
Protocol:
-
Weighing: Accurately weigh approximately 50 mg of this compound and record the weight to four decimal places.
-
Dissolution: Quantitatively transfer the weighed powder to a 50 mL Class A volumetric flask.
-
Solubilization: Add approximately 30 mL of deionized water and sonicate for 5-10 minutes to ensure complete dissolution.
-
Dilution: Allow the solution to return to room temperature. Dilute to the mark with deionized water.
-
Homogenization: Cap the flask and invert it at least 15 times to ensure a homogenous solution. This is your IS Stock Solution (approx. 1000 µg/mL) .
-
Storage: Transfer the solution to a labeled, amber glass vial and store at 2-8°C. The solution should be stable for several weeks, but stability should be formally verified.[5]
Preparation of Calibration Standards and Samples
The core principle of the internal standard method is the addition of a fixed concentration of the IS to all solutions.[1][4]
Objective: To prepare a series of calibration standards and test samples, each containing a constant concentration of the internal standard.
Protocol:
-
Analyte Stock Solution: Prepare a stock solution of your target analyte(s) at a known concentration (e.g., 1000 µg/mL).
-
Working IS Solution: Prepare a working solution of the internal standard (e.g., 100 µg/mL) by diluting the IS Stock Solution.
-
Calibration Curve Preparation:
-
Label a series of volumetric flasks for each calibration level (e.g., 5 levels).
-
Pipette the required volume of the analyte stock solution into each flask to achieve the desired concentration range.
-
Crucially, add the exact same volume of the Working IS Solution to each flask. For example, add 1.0 mL of the 100 µg/mL Working IS Solution to each 10 mL flask.
-
Dilute to the final volume with the mobile phase or an appropriate solvent.
-
-
Sample Preparation:
-
Prepare the unknown sample as required by your specific method (e.g., extraction, dilution).
-
Prior to the final dilution step, add the same constant amount of the Working IS Solution as was added to the calibration standards.
-
Dilute to the final volume.
-
This process ensures that any subsequent volumetric errors will affect both the analyte and the internal standard equally, preserving the ratio of their concentrations.[1]
HPLC Method and Data Analysis
The chromatographic conditions must be optimized to ensure baseline separation of the analyte, internal standard, and any other sample components.
Example HPLC Conditions (for polar aromatic compounds):
-
Column: C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
-
Mobile Phase: 20 mM Potassium Phosphate buffer (pH 3.0) : Acetonitrile (85:15 v/v)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection: UV at 280 nm
-
Column Temperature: 30°C
Data Analysis Workflow:
-
Integration: Integrate the peak areas of the analyte and the internal standard in all chromatograms (standards and samples).
-
Response Ratio Calculation: For each injection, calculate the Response Ratio (RR) using the following formula:
-
RR = Peak Area of Analyte / Peak Area of Internal Standard
-
-
Calibration Curve Construction: Plot the Response Ratio (y-axis) of the calibration standards against the known concentration of the analyte (x-axis).[4][15] Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (r²). An r² value > 0.995 is typically desired.
-
Quantitation of Unknowns: Calculate the Response Ratio for each unknown sample. Use the linear regression equation from the calibration curve to determine the concentration of the analyte in the sample.
Method Validation: A Self-Validating System
A method employing an internal standard must be validated to demonstrate its fitness for purpose, in accordance with ICH Q2(R2) guidelines.[16][17][18][19][20] The use of an IS strengthens the validation by inherently demonstrating the robustness of the method against minor variations.
Key Validation Parameters
| Parameter | Acceptance Criteria (Typical) | Rationale with Internal Standard |
| Specificity | The IS peak must be fully resolved from the analyte and matrix components. | Demonstrates no interference with quantitation. |
| Linearity | r² > 0.995 over the specified range. | Confirms the ratio of responses is proportional to the analyte concentration. |
| Accuracy | % Recovery of 98.0% - 102.0% for spiked matrix samples. | The IS corrects for recovery losses during sample preparation. |
| Precision | Repeatability (RSD ≤ 2.0%), Intermediate Precision (RSD ≤ 2.0%).[16] | The IS minimizes variability from injections and sample handling, leading to lower RSD. |
| Range | The range over which the method is linear, accurate, and precise. | Defined by the validated calibration curve. |
| Robustness | Insensitivity to minor changes in method parameters (e.g., pH, mobile phase composition). | The response ratio should remain consistent, demonstrating the IS effectively compensates for small shifts. |
Visualizations
Experimental Workflow
Caption: Workflow for Internal Standard Method.
Logic of Quantitation
Caption: Logic of Internal Standard Quantitation.
Conclusion
This compound is a robust and reliable candidate for use as an internal standard in the HPLC analysis of polar, aromatic compounds. Its high water solubility, chemical stability, and strong UV chromophore make it well-suited for this application. By implementing the protocols and validation strategies outlined in this guide, analytical laboratories can significantly improve the accuracy and precision of their quantitative results, ensuring data integrity and compliance with regulatory expectations. The internal standard method, when properly developed and validated, represents a cornerstone of high-quality analytical science.
References
- Chemsrc. (2025).
- ChemicalBook. (n.d.).
- PubChem. (n.d.).
- PubChem. (n.d.).
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- ResearchGate. (2016). How to use internal standard on HPLC?.
- ChemicalBook. (n.d.).
- Shimadzu. (2022).
- AMSbiopharma. (2025).
- Mason Technology. (2024). Liquid Chromatography | How to Use Internal Standards.
- ATOMIX CHEM CO.,LTD. (n.d.).
- Chem-Impex. (n.d.). 1,5-Naphthalenedisulfonic acid disodium salt.
- European Medicines Agency. (2022). ICH guideline Q2(R2)
- Lab Manager. (2025).
- European Medicines Agency. (2024). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- YouTube. (2025). ICH Q2(R2)
- Chemistry LibreTexts. (2020). Internal Standard.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,5-Naphthalenedisulfonic acid.
- Scion Instruments. (n.d.). Internal Standards - What Are They?
- FUJIFILM Wako Chemicals. (n.d.). 1,5-Naphthalenedisulfonic Acid Disodium Salt.
- Sigma-Aldrich. (n.d.).
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The Versatility of 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate: A Building Block for Advanced Organic Synthesis
Introduction: Unveiling a Key Synthetic Intermediate
1,5-Naphthalenedisulfonic acid, disodium salt hydrate is a highly versatile and water-soluble aromatic compound that serves as a fundamental building block in a multitude of organic syntheses. Its rigid naphthalene core, substituted with two sulfonate groups at the 1 and 5 positions, imparts unique chemical properties that are leveraged in the creation of complex molecular architectures. These properties include enhanced water solubility, specific reactivity at the naphthalene ring, and the ability to act as a precursor to other key intermediates. This technical guide provides an in-depth exploration of the applications of this compound in the synthesis of dyes, advanced polymers, and as a crucial starting material for pharmaceutical intermediates. The protocols and discussions herein are curated for researchers, scientists, and professionals in the field of drug development, offering both practical methodologies and the underlying chemical principles.
Core Properties and Handling
Before delving into its synthetic applications, a brief overview of the key characteristics of this compound is essential for its effective utilization in the laboratory.
| Property | Value | Reference |
| CAS Number | 207569-02-6 | [1] |
| Molecular Formula | C₁₀H₆Na₂O₆S₂·xH₂O | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Solubility | Soluble in water | [1] |
Safety and Handling: As with all laboratory chemicals, appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. It is advisable to work in a well-ventilated area or a fume hood. For detailed safety information, always consult the material safety data sheet (MSDS) provided by the supplier.
Application I: Synthesis of Azo Dyes - A Legacy of Color
The most prominent application of naphthalene-1,5-disulfonic acid and its derivatives is in the synthesis of azo dyes.[2] The sulfonic acid groups not only enhance the water solubility of the resulting dyes but also act as directing groups in electrophilic aromatic substitution reactions, influencing the position of the azo coupling. A key derivative, 2-amino-1,5-naphthalenedisulfonic acid, serves as an excellent diazo component.
Mechanistic Insight: The Azo Coupling Reaction
The formation of azo dyes proceeds via a two-step mechanism: diazotization followed by azo coupling.
-
Diazotization: A primary aromatic amine, in this case, 2-amino-1,5-naphthalenedisulfonic acid, is treated with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) at low temperatures to form a diazonium salt. The low temperature is crucial to prevent the unstable diazonium salt from decomposing.
-
Azo Coupling: The resulting diazonium salt, a weak electrophile, then reacts with an electron-rich coupling component (e.g., a phenol or an aromatic amine) in an electrophilic aromatic substitution reaction to form the azo compound, characterized by the -N=N- functional group which acts as a chromophore.[2] The pH of the reaction medium is a critical parameter that controls the reactivity of both the diazonium salt and the coupling component.
Caption: Synthesis of 1,5-dihydroxynaphthalene.
Protocol: Synthesis of 1,5-Dihydroxynaphthalene
This protocol is a consolidated procedure based on information from various patents. [3][4] Materials:
-
This compound
-
Sodium hydroxide (NaOH)
-
Water
-
Sulfuric acid (H₂SO₄)
Procedure:
-
Alkaline Fusion (Pressure Hydrolysis):
-
In a high-pressure autoclave, charge 1,5-naphthalenedisulfonic acid, disodium salt, water, and a significant excess of sodium hydroxide. A molar ratio of NaOH to the disodium salt of at least 12:1 is recommended for improved safety and product quality. [3] * Seal the autoclave and heat the mixture to a temperature of 270-290°C, which will generate a pressure of approximately 14-20 bar.
-
Maintain these conditions for a sufficient time to ensure complete hydrolysis (typically several hours).
-
-
Work-up and Isolation:
-
After the reaction is complete, cool the autoclave to a safe temperature (e.g., 80-90°C) and carefully vent the pressure.
-
Dilute the reaction mixture with water.
-
Transfer the diluted mixture to a separate reaction vessel.
-
While stirring, slowly add sulfuric acid to neutralize the excess sodium hydroxide and acidify the mixture, precipitating the 1,5-dihydroxynaphthalene.
-
Cool the mixture to facilitate complete precipitation.
-
-
Purification:
-
Collect the crude 1,5-dihydroxynaphthalene by filtration.
-
Wash the filter cake with hot water to remove inorganic salts.
-
Dry the product under vacuum.
-
Causality of Experimental Choices:
-
Excess Sodium Hydroxide: A large excess of NaOH is crucial not only to drive the reaction to completion but also for safety reasons, as it helps to control the reaction and prevent hazardous side reactions at high temperatures and pressures. [3]* High Temperature and Pressure: These conditions are necessary to provide the activation energy required for the nucleophilic aromatic substitution of the sulfonate groups, which are strongly bonded to the aromatic ring.
Application III: Building Block for Sulfonated Polymers
The disulfonic acid functionality of 1,5-naphthalenedisulfonic acid makes it an attractive monomer for the synthesis of sulfonated polymers. These polymers are of significant interest for applications such as proton exchange membranes (PEMs) in fuel cells, due to their potential for high proton conductivity and good thermal and chemical stability.
Protocol: Synthesis of a Sulfonated Polyphenylene
The following is a conceptual protocol based on a study that utilizes a protected form of 1,5-naphthalenedisulfonic acid in a Suzuki polycondensation reaction to create sulfonated polyphenylenes. [5] Conceptual Workflow:
-
Monomer Synthesis:
-
Protect the sulfonic acid groups of 1,5-naphthalenedisulfonic acid, for example, as neopentyl esters. This is done to prevent side reactions during the subsequent polymerization.
-
Introduce reactive handles for polymerization, such as bromine atoms, onto the protected naphthalene core via bromination.
-
-
Suzuki Polycondensation:
-
The protected and functionalized 1,5-naphthalenedisulfonic acid derivative is then copolymerized with a suitable comonomer, such as an all-meta-terphenyl diboronic acid, via a palladium-catalyzed Suzuki cross-coupling reaction.
-
-
Deprotection:
-
The protecting groups (e.g., neopentyl groups) are removed from the resulting polymer to regenerate the sulfonic acid functionalities. This is typically achieved by heating the polymer in a suitable solvent.
-
-
Membrane Casting:
-
The final sulfonated polymer is dissolved in an appropriate solvent and cast into a thin membrane.
-
Causality of Experimental Choices:
-
Protection of Sulfonic Acid Groups: The sulfonic acid groups are acidic and can interfere with the catalytic cycle of the Suzuki coupling reaction. Protection as esters renders them inert during polymerization.
-
Suzuki Polycondensation: This is a powerful and versatile cross-coupling reaction for the formation of C-C bonds, allowing for the synthesis of well-defined polymer architectures.
-
Choice of Comonomer: The use of a comonomer like meta-terphenyl can impart desirable mechanical properties, such as toughness, to the final polymer membrane. [5]
Conclusion
This compound is a cornerstone building block in organic synthesis, with its utility spanning from the vibrant world of dyes to the high-performance materials used in modern technologies and the intricate pathways of pharmaceutical synthesis. Its unique combination of a rigid aromatic core and water-solubilizing sulfonate groups provides a versatile platform for chemical innovation. The protocols and mechanistic insights provided in this guide aim to empower researchers to harness the full potential of this valuable synthetic intermediate in their endeavors.
References
-
Wikipedia. (n.d.). 1,5-Dihydroxynaphthalene. Retrieved from [Link]
-
LookChem. (n.d.). Synthesis of Levobunolol hydrochloride. Retrieved from [Link]
- Google Patents. (1990). US4973758A - Process for the preparation of 1,5-dihydroxynaphthalene and 1,5-diaminonaphthalene.
-
The Synthesis of Azo Dyes. (n.d.). Retrieved from [Link]
- Google Patents. (1994). EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid.
- Google Patents. (2014). CN103739449A - Preparation method of 1,5-dihydroxy naphthalene.
- Google Patents. (1990). US4973758A - Process for the preparation of 1,5-dihydroxynaphthalene and 1,5-diaminonaphthalene.
-
Macromolecules. (2013). Proton-Conducting Membranes from Polyphenylenes Containing Armstrong's Acid. Retrieved from [Link]
- Google Patents. (1997). EP0808343B1 - Process for preparing reactive azo dyes.
-
PrepChem. (n.d.). Synthesis of levobunolol hydrochloride. Retrieved from [Link]
-
First Source Worldwide. (2017). How Do You Make an Azo Dye? Retrieved from [Link]
- Google Patents. (2012). CN102442888B - Method for producing 1,5-dihydroxy naphthalene.
-
MDPI. (2020). Synthesis of Sulfonated Poly(Arylene Ether Sulfone)s Containing Aliphatic Moieties for Effective Membrane Electrode Assembly Fabrication by Low-Temperature Decal Transfer Methods. Retrieved from [Link]
- Google Patents. (2020). US10611721B2 - Method for preparing levobunolol hydrochloride.
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- 5. Proton-Conducting Membranes from Polyphenylenes Containing Armstrong’s Acid - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate Stock Solutions: An Application Note and Protocol
This comprehensive guide provides a detailed protocol for the preparation, quality control, and storage of stock solutions of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate. This document is intended for researchers, scientists, and drug development professionals who utilize this compound in applications ranging from a fluorescent tracer and dye intermediate to a reagent in analytical chemistry and pharmaceutical formulation.[1] The protocols herein are designed to ensure accuracy, reproducibility, and stability of the prepared solutions.
Introduction and Scientific Background
1,5-Naphthalenedisulfonic acid and its salts are versatile aromatic compounds characterized by a naphthalene backbone with two sulfonic acid groups at the 1 and 5 positions.[2] The disodium salt is particularly useful due to its high solubility in aqueous solutions.[1] In research and development, it serves as a crucial building block for more complex molecules and as a stabilizer for diazo compounds. Its inherent fluorescence also makes it a valuable tool in certain analytical applications.[2]
Accurate preparation of stock solutions is the foundational step for any experiment. Errors in concentration can lead to misleading data and a lack of reproducibility. This guide emphasizes the causality behind each step of the protocol, ensuring a thorough understanding of the critical parameters that govern the quality of the final solution.
Physicochemical Properties and Safety Considerations
A thorough understanding of the compound's properties is paramount before any experimental work.
Table 1: Physicochemical Data for this compound
| Property | Value | Source(s) |
| Chemical Name | This compound | [3] |
| Synonyms | Armstrong's acid disodium salt | [2] |
| CAS Number | 207569-02-6 (hydrate), 1655-29-4 (anhydrous) | [1][3] |
| Molecular Formula | C₁₀H₆Na₂O₆S₂ · xH₂O | [3] |
| Molecular Weight | 332.26 g/mol (anhydrous basis) | [1][3] |
| Appearance | White to off-white powder/crystals | [1] |
| Solubility | Readily soluble in water. | [1][4] |
| Purity | Commercially available with purities of ~85% to ≥99%. | [1] |
2.1 Safety Precautions
While not classified as acutely toxic, good laboratory practices should always be followed.
-
Personal Protective Equipment (PPE): Wear safety glasses, gloves, and a lab coat.[5]
-
Handling: Avoid generating dust. Use in a well-ventilated area.[5]
-
First Aid: In case of contact with eyes or skin, rinse immediately with plenty of water. If inhaled, move to fresh air. If ingested, rinse mouth with water. Seek medical attention if irritation persists.[5]
-
Storage: Store in a cool, dry, well-ventilated area in a tightly closed container.[5]
Protocol for Preparation of a 10 mM Stock Solution
This protocol details the preparation of 100 mL of a 10 mM stock solution. The principles can be adapted for different concentrations and volumes. The key is to accurately account for the purity and the hydration state of the starting material.
3.1 Materials and Equipment
-
This compound (purity ≥95%)
-
High-purity deionized (DI) water or other appropriate solvent
-
Analytical balance (4-decimal place)
-
100 mL Class A volumetric flask
-
Weighing paper or boat
-
Spatula
-
Magnetic stirrer and stir bar
-
Pipettes
-
Sterile filtration unit (0.22 µm filter), optional
3.2 Step-by-Step Preparation Protocol
Step 1: Calculation of Required Mass
The mass of the hydrated salt required must be adjusted for its purity and the molecular weight of the anhydrous form. The exact number of water molecules (x) in the hydrate can vary between lots. If the exact hydration is not specified on the certificate of analysis, it is best practice to use the anhydrous molecular weight and account for water content if provided. For this example, we will assume a purity of 95% and use the anhydrous molecular weight.
-
Formula: Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol ) / Purity
-
Calculation:
-
Mass = (0.010 mol/L) × (0.100 L) × (332.26 g/mol ) / 0.95
-
Mass ≈ 0.3497 g
-
Step 2: Weighing the Compound
-
Place a clean, dry weighing boat on the analytical balance and tare it.
-
Carefully weigh approximately 0.3497 g of the this compound. Record the exact mass. Expert Tip: Weighing accurately is a critical control point for the entire process. Ensure the balance is calibrated and free from drafts.[5]
Step 3: Dissolution
-
Add approximately 70-80 mL of DI water to the 100 mL volumetric flask.
-
Carefully transfer the weighed powder into the volumetric flask. A funnel can be used to prevent loss of material.
-
Rinse the weighing boat with a small amount of DI water and add the rinsing to the flask to ensure a complete transfer.
-
Add a magnetic stir bar to the flask and place it on a magnetic stirrer.
-
Stir the solution at a moderate speed until all the solid has completely dissolved. The solution should be clear and colorless. Causality Note: Sulfonic acid salts are generally highly soluble in water, but stirring ensures rapid and complete dissolution, preventing localized high concentrations.
Step 4: Final Volume Adjustment
-
Once the solid is fully dissolved, remove the flask from the stirrer and take out the stir bar.
-
Carefully add DI water dropwise until the bottom of the meniscus reaches the calibration mark on the neck of the volumetric flask.
-
Cap the flask and invert it 15-20 times to ensure the solution is homogeneous. Trustworthiness Check: Inadequate mixing is a common source of error. The inversion step is crucial for ensuring uniform concentration throughout the solution.[6]
Step 5: (Optional) Sterilization and Aliquoting
For applications requiring sterile conditions or for long-term storage, the solution can be filter-sterilized using a 0.22 µm syringe filter. To minimize freeze-thaw cycles, which can degrade the compound over time, it is advisable to aliquot the stock solution into smaller, single-use volumes.
Caption: Workflow for stock solution preparation.
Quality Control: Concentration Verification
Verifying the concentration of the prepared stock solution is a critical step to ensure experimental accuracy. UV-Vis spectrophotometry is a rapid and accessible method for this purpose.
4.1 UV-Vis Spectrophotometry Protocol
-
Prepare a Diluted Sample: Prepare a dilution of the stock solution that will have an absorbance within the linear range of the spectrophotometer (typically 0.1 - 1.0 AU). For a 10 mM stock solution, a 1:100 dilution (to 0.1 mM or 100 µM) is a good starting point.
-
Acquire the Spectrum: Using a quartz cuvette, blank the spectrophotometer with the same solvent used for dilution (e.g., DI water). Then, measure the absorbance spectrum of the diluted sample, typically from 200 to 400 nm.
Caption: Quality control logic using UV-Vis.
Storage and Stability
The stability of aqueous solutions of sulfonated aromatic compounds is influenced by temperature and pH.
-
Short-Term Storage (≤ 1 week): Store at 2-8°C, protected from light.
-
Long-Term Storage (> 1 week): For optimal stability, store aliquots at -20°C.[8] Studies on related sulfonated naphthalene compounds have shown that they are more stable at lower temperatures.[8] Avoid repeated freeze-thaw cycles.
-
pH Considerations: The stability of sulfonated aromatics in aqueous solutions is generally good, particularly at acidic to neutral pH.[8]
Conclusion
The preparation of accurate and stable stock solutions of this compound is fundamental to its successful application in research and development. By following the detailed protocols for calculation, dissolution, and quality control outlined in this guide, researchers can ensure the integrity of their experiments. Adherence to proper storage conditions will maintain the solution's stability over time, providing a reliable reagent for reproducible scientific outcomes.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,5-Naphthalenedisulfonic acid disodium salt, hydrate.
- Pocurull, E., et al. (2001). Stability of Sulfonated Derivatives of Benzene and Naphthalene on Disposable Solid-Phase Extraction Pre-Columns and in an Aqueous Matrix.
-
Spectroscopy Online. (2015). How Do You Prepare Reference Standards and Solutions? Retrieved from [Link]
-
Wikipedia. (n.d.). Armstrong's acid. Retrieved from [Link]
-
ChemBK. (2024). NAPHTHALENE-1,5-DISULFONIC ACID DISODIUM SALT. Retrieved from [Link]
-
SIELC Technologies. (n.d.). UV-Vis Spectrum of 1,5-Naphthalenedisulfonic Acid. Retrieved from [Link]
Sources
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- 3. sigmaaldrich.com [sigmaaldrich.com]
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- 5. Solution Preparation - Standard Solution Preparation: A Comprehensive Guide - Blogs - News [alwsci.com]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. UV-Vis Spectrum of 1,5-Naphthalenedisulfonic Acid | SIELC Technologies [sielc.com]
- 8. Stability of sulfonated derivatives of benzene and naphthalene on disposable solid-phase extraction pre-columns and in an aqueous matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate as a Stabilizing Agent
This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on the use of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate as a stabilizing agent. This guide offers in-depth technical insights, from the underlying mechanisms of stabilization to practical, step-by-step methodologies for its application and evaluation.
Introduction: The Challenge of Biomolecular Stability
The stability of proteins, enzymes, and other biological macromolecules is a critical factor in a wide range of scientific and therapeutic applications. Denaturation, aggregation, and loss of function can compromise experimental results and the efficacy of protein-based drugs.[1] The use of excipients to enhance the stability of these molecules is a cornerstone of formulation science.[2][3] this compound, a versatile organic compound, has emerged as a valuable tool in the stabilization of biomolecules.[4] This document will explore its application as a stabilizing agent in detail.
Physicochemical Properties of this compound
A thorough understanding of the physicochemical properties of a stabilizing agent is paramount to its effective application.
| Property | Value | Reference |
| Chemical Formula | C₁₀H₆Na₂O₆S₂ · xH₂O | [5] |
| Molecular Weight | 332.26 g/mol (anhydrous) | [4] |
| Appearance | White to off-white crystalline powder | [4] |
| Solubility | Highly soluble in water | [6] |
| CAS Number | 207569-02-6 (hydrate) | [5] |
Mechanism of Stabilization: A Multi-faceted Interaction
The stabilizing effect of this compound is not attributed to a single mechanism but rather a combination of non-covalent interactions with the protein surface. These interactions help to maintain the native conformation of the protein and prevent aggregation.
Aromatic and Hydrophobic Interactions
The naphthalene core of the molecule is a planar, aromatic structure that can engage in favorable interactions with aromatic and hydrophobic amino acid residues on the protein surface, such as phenylalanine, tyrosine, and tryptophan.[4][7] These aromatic-aromatic and hydrophobic interactions contribute significantly to the overall stability of the folded protein structure by shielding these nonpolar residues from the aqueous solvent, thereby reducing the driving force for aggregation.[7]
Electrostatic and Hydrogen Bonding Interactions
The two sulfonate groups (SO₃⁻) are negatively charged at physiological pH and can form electrostatic interactions, or salt bridges, with positively charged amino acid residues like lysine, arginine, and histidine. Furthermore, the oxygen atoms of the sulfonate groups can act as hydrogen bond acceptors, forming hydrogen bonds with donor groups on the protein surface. These interactions help to correctly orient the stabilizing molecule and contribute to the overall stabilization energy.
Caption: Interaction of 1,5-Naphthalenedisulfonate with a protein surface.
Applications in Biopharmaceutical Formulations
The primary application of this compound as a stabilizing agent is in the formulation of therapeutic proteins and other biologics. Its ability to prevent aggregation and maintain the native conformation of proteins is particularly valuable in high-concentration formulations, which are often prone to instability.[8]
A case study demonstrated that the hemi-1,5-naphthalenedisulfonate salt of a candidate drug significantly improved its chemical stability compared to the free base and other salt forms.[9] This highlights its potential to not only stabilize the folded structure of proteins but also to protect against chemical degradation pathways.
Experimental Protocols
The following protocols provide a framework for evaluating the stabilizing effect of this compound on a protein of interest. It is crucial to optimize the concentration of the stabilizing agent and the specific experimental conditions for each protein.
Protocol 1: Determination of Optimal Stabilizer Concentration
This protocol uses a thermal shift assay, also known as Differential Scanning Fluorimetry (DSF), to rapidly screen for the optimal concentration of this compound that enhances the thermal stability of a protein. The melting temperature (Tm) of the protein is determined in the presence of varying concentrations of the stabilizer. An increase in Tm indicates stabilization.
Materials:
-
Protein of interest
-
This compound
-
SYPRO Orange dye
-
Real-time PCR instrument
-
96-well PCR plates
-
Appropriate buffer for the protein of interest
Procedure:
-
Prepare a stock solution of the protein of interest at a known concentration in its appropriate buffer.
-
Prepare a series of dilutions of this compound in the same buffer. A typical starting range would be from 0.1 mM to 100 mM.
-
In a 96-well PCR plate, prepare triplicate reactions for each stabilizer concentration, including a no-stabilizer control. Each reaction should contain the protein, SYPRO Orange dye, and the corresponding concentration of the stabilizer.
-
Seal the plate and centrifuge briefly to collect the contents at the bottom of the wells.
-
Place the plate in a real-time PCR instrument and run a melt curve experiment, typically from 25 °C to 95 °C with a ramp rate of 1 °C/minute.
-
Analyze the data to determine the Tm for each condition. The optimal concentration of the stabilizer is the one that provides the largest increase in Tm.
Caption: Workflow for determining the optimal stabilizer concentration.
Protocol 2: Assessment of Long-Term Stability
This protocol evaluates the long-term stabilizing effect of this compound on a protein by monitoring aggregation over time using Size Exclusion Chromatography (SEC).
Materials:
-
Protein of interest
-
This compound (at the optimal concentration determined in Protocol 1)
-
SEC column and HPLC system
-
Incubator or temperature-controlled storage
Procedure:
-
Prepare two sets of protein samples: one with the optimal concentration of the stabilizer and a control sample without the stabilizer.
-
Store the samples at a relevant temperature (e.g., 4 °C for refrigerated storage or 25 °C for room temperature stability).
-
At specified time points (e.g., 0, 1, 2, 4, and 8 weeks), withdraw an aliquot from each sample.
-
Analyze the aliquots by SEC to quantify the percentage of monomeric protein and high molecular weight aggregates.[10]
-
Plot the percentage of monomeric protein over time for both the stabilized and control samples. A slower rate of monomer loss in the stabilized sample indicates a protective effect.
Advanced Analytical Techniques for Mechanistic Insights
To gain a deeper understanding of the stabilizing interactions, more advanced analytical techniques can be employed.
-
Differential Scanning Calorimetry (DSC): Provides detailed thermodynamic information about protein unfolding, including the change in enthalpy (ΔH) and heat capacity (ΔCp) upon denaturation.[11][12][13] An increase in the denaturation temperature (Td) and a change in the calorimetric enthalpy in the presence of the stabilizer can provide quantitative insights into the stabilization mechanism.[11][12][13]
-
Isothermal Titration Calorimetry (ITC): Can be used to directly measure the binding affinity and thermodynamics of the interaction between the protein and this compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Can provide atomic-level information about the binding site of the stabilizer on the protein surface by monitoring chemical shift perturbations of specific amino acid residues upon addition of the stabilizer.[2]
-
Fluorescence Spectroscopy: Changes in the intrinsic fluorescence of tryptophan residues or the fluorescence of an extrinsic probe can be used to monitor conformational changes in the protein in the presence of the stabilizer.[14][15]
Conclusion
This compound is a promising stabilizing agent for proteins and other biomolecules. Its ability to engage in a combination of aromatic, hydrophobic, and electrostatic interactions with the protein surface allows it to effectively prevent aggregation and maintain the native conformation. The protocols outlined in this document provide a starting point for researchers to explore the potential of this versatile excipient in their specific applications. Further investigation using advanced analytical techniques can provide deeper mechanistic insights and facilitate the rational design of stable biopharmaceutical formulations.
References
- Cattoni, D. I., et al. (2009). Kinetics and thermodynamics of the Interaction of 1-anilino-naphthalene-8-sulfonate with proteins. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1794(11), 1635-1643.
- Bhattacharjya, S., & Balaram, P. (2000). Implications of aromatic–aromatic interactions: From protein structures to peptide models. Peptide Science, 55(2), 108-125.
- Google Patents. (n.d.). Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid.
- Zhang, Y., & Ardejani, M. S. (2015). Differential scanning calorimetry to quantify the stability of protein cages. Methods in Molecular Biology, 1252, 101-113.
- Gao, Y., et al. (2021). Discovery of β-amino acid substituted naphthalene sulfonamide derivatives as potent Kelch-like ECH-associated protein 1-nuclear factor erythroid 2-related factor 2 (Keap1-Nrf2) protein-protein interaction inhibitors for ulcerative colitis management. Journal of Medicinal Chemistry, 64(15), 11487-11503.
- Johansson, J., et al. (2018). A case study where pharmaceutical salts were used to address the issue of low in vivo exposure. Drug Development and Industrial Pharmacy, 44(12), 2023-2030.
-
ResearchGate. (n.d.). Application of differential scanning calorimetry to protein stability studies. Retrieved from [Link]
- Wilson, G. G., & de Haseth, P. L. (2013). Investigation of protein conformation and interactions with salts via X-ray absorption spectroscopy. The Journal of Physical Chemistry B, 117(38), 11189-11196.
- Levy, Y., & Onuchic, J. N. (2004). The role of aromatic-aromatic interactions in strand-strand stabilization of β-sheets. Journal of Molecular Biology, 340(3), 435-440.
- Fágáin, C. Ó. (2007). Thermodynamic stability and folding of proteins from hyperthermophilic organisms. Biochimica et Biophysica Acta (BBA) - Proteins and Proteomics, 1774(3), 345-353.
- Kundu, S., et al. (2025). Surfactant-driven modifications in protein structure.
- van den Berg, B. (2009). Differential Scanning Calorimetry and Protein Stability. University of Groningen.
-
Shomu's Biology. (2014, April 17). Thermodynamic stability of proteins [Video]. YouTube. [Link]
- Thompson, P. M., et al. (2015). Protein-Protein Interaction Analysis by Nuclear Magnetic Resonance Spectroscopy. In Methods in Molecular Biology (Vol. 1278, pp. 335-354). Humana Press.
- Singh, S. K., et al. (2019). New insight on 8-anilino-1-naphthalene sulfonic acid interaction with TgFNR for hydrophobic exposure analysis. International Journal of Biological Macromolecules, 139, 103-111.
- Mahler, H. C., et al. (2009). Protein aggregation: Pathways, induction factors and analysis. Journal of Pharmaceutical Sciences, 98(9), 2909-2934.
-
Justia Patents. (n.d.). High concentration protein formulations with reduced viscosity. Retrieved from [Link]
-
TA Instruments. (n.d.). Characterizing Protein Stability by DSC. Retrieved from [Link]
- Kumar, S., & Nussinov, R. (2001). Aromatic-aromatic interactions in structures of proteins and protein-DNA complexes: A study based on orientation and distance. Journal of Biomolecular Structure and Dynamics, 19(2), 331-344.
- Jaenicke, R. (1991). What is the role of thermodynamics on protein stability?. Progress in Biophysics and Molecular Biology, 56(2), 117-231.
- Wang, W. (1999). Instability, stabilization, and formulation of liquid protein pharmaceuticals. International Journal of Pharmaceutics, 185(2), 129-188.
-
Biozentrum, University of Basel. (n.d.). Preventing Protein Aggregation. Retrieved from [Link]
- Housmans, J. A. J., et al. (2023). A guide to studying protein aggregation. The FEBS Journal, 290(3), 554-583.
- Tessmer, M. R., & Gaffney, B. L. (2015). A protein interaction free energy model based on amino acid residue contributions: Assessment of point mutation stability of T4 lysozyme.
- Khan, S. H., et al. (2018). Heme Protein Binding of Sulfonamide Compounds: A Correlation Study by Spectroscopic, Calorimetric, and Computational Methods. ACS Omega, 3(11), 15919-15930.
- Ali, M. S. (2022). Protein stability [determination] problems. Biophysical Chemistry, 287, 106834.
- Google Patents. (n.d.). Process for lyophilized pharmaceutical formulation of a therapeutic protein.
- Larive, C. K., et al. (2020). Comprehensive Assessment of Protein and Excipient Stability in Biopharmaceutical Formulations Using 1H NMR Spectroscopy.
- Google Patents. (n.d.). LIQUID PROTEIN FORMULATIONS CONTAINING VISCOSITY-LOWERING AGENTS.
- Alberti, S., et al. (2021). Protocol for dissecting the aggregation-prone protein interactome with optogenetic-induced aggregation and biotin labeling proximity assay. STAR Protocols, 2(4), 100885.
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Troubleshooting & Optimization
Technical Support Center: Optimizing Fluorescence Assays with 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate
Welcome to the technical support center for researchers, scientists, and drug development professionals utilizing 1,5-Naphthalenedisulfonic acid, disodium salt hydrate in fluorescence assays. This guide, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to help you optimize your experiments and achieve reliable, high-quality data.
Troubleshooting Guide
This section addresses specific issues you may encounter during your fluorescence assays. Each answer provides potential causes and actionable solutions based on established scientific principles.
High Background Fluorescence
Question: I'm observing high background fluorescence in my assay. What are the possible causes and how can I fix this?
Answer: High background fluorescence can mask your specific signal and reduce the sensitivity of your assay. Several factors can contribute to this issue:
-
Intrinsic Fluorescence of Assay Components: Your buffer components, microplates, or even the target molecules themselves might be contributing to the background signal.
-
Solution: Test the fluorescence of each component of your assay individually (buffer, microplate, unbound target) at the excitation and emission wavelengths you are using. If a particular component is fluorescent, consider replacing it with a non-fluorescent alternative. For example, some microplates, particularly those made of polystyrene, can exhibit autofluorescence. Using black, non-binding microplates is recommended to minimize this.[1]
-
-
Contaminants: The presence of fluorescent impurities in your sample or reagents can lead to elevated background readings.
-
Solution: Ensure high purity of all your reagents, including the this compound. Use high-quality, fluorescence-free solvents and buffers.
-
-
Excessive Concentration of the Fluorophore: Using too high a concentration of 1,5-Naphthalenedisulfonic acid can lead to high background and potential inner filter effects.
-
Solution: Perform a concentration titration of the fluorophore to determine the optimal concentration that provides a robust signal without excessive background.
-
-
Light Scatter: Particulate matter in your samples, such as dust or precipitated protein, can cause light scattering, which may be detected as fluorescence.
-
Solution: Centrifuge your samples to remove any precipitates before measurement. Ensure all solutions are properly filtered.
-
Weak or No Fluorescence Signal
Question: Why is my fluorescence signal weak or absent?
Answer: A weak or non-existent signal can be frustrating. Here are some common culprits and how to address them:
-
Incorrect Wavelength Settings: The excitation and emission wavelengths must be optimized for 1,5-Naphthalenedisulfonic acid.
-
Solution: While a patent suggests an excitation wavelength of 254 nm and an emission wavelength of 360 nm[2], another study reports a mean excitation maximum of 225 nm and an emission maximum of 338 nm for 1,5-naphthalene disulfonate[3]. It is crucial to experimentally determine the optimal wavelengths for your specific instrument and assay conditions. See the protocol below for guidance on determining optimal excitation and emission wavelengths.
-
-
Low Fluorophore Concentration: The concentration of 1,5-Naphthalenedisulfonic acid may be too low to produce a detectable signal.
-
Solution: As with high background, a concentration titration is recommended to find the optimal concentration.[4]
-
-
Quenching: The fluorescence of your probe can be quenched by other molecules in the sample or by the solvent itself.
-
Solution: Identify potential quenchers in your assay. This could include certain ions, buffers, or even the target molecule at high concentrations. If possible, remove or reduce the concentration of the quenching agent.
-
-
Instrument Settings: The sensitivity settings on your fluorometer may not be appropriate.
-
Solution: Check the instrument's detector gain or photomultiplier tube (PMT) settings. Ensure they are set high enough to detect your signal but not so high that they cause saturation.[5]
-
Inconsistent or Unstable Readings
Question: My fluorescence readings are inconsistent between wells/replicates. What should I check?
Answer: Inconsistent readings can compromise the reliability of your data. Consider the following:
-
Pipetting Errors: Inaccurate or inconsistent pipetting can lead to variations in the concentrations of your reagents.
-
Solution: Ensure your pipettes are properly calibrated. Use careful and consistent pipetting techniques.
-
-
Photobleaching: Prolonged exposure of the fluorophore to the excitation light can lead to its degradation and a decrease in fluorescence intensity over time.
-
Solution: Minimize the exposure of your samples to the excitation light. Use the lowest possible excitation intensity that still provides a good signal. If your instrument allows, reduce the number of flashes per read. Using an anti-fade reagent in your mounting medium can also be beneficial for microscopy applications.[4]
-
-
Temperature Fluctuations: Fluorescence is sensitive to temperature changes.
-
Solution: Allow your plate and reagents to equilibrate to the same temperature before reading. Ensure the instrument's temperature control is stable.
-
-
Evaporation: Evaporation from the wells of a microplate can concentrate the sample and alter the fluorescence readings.
-
Solution: Use plate sealers to prevent evaporation, especially for long incubation times or at elevated temperatures.
-
Workflow for Troubleshooting Fluorescence Assays
The following diagram outlines a systematic approach to troubleshooting common issues in fluorescence assays.
Caption: A systematic workflow for troubleshooting common fluorescence assay issues.
Frequently Asked Questions (FAQs)
General Information
Question: What is this compound?
Answer: this compound is a chemical compound with the linear formula C₁₀H₆(SO₃Na)₂ · xH₂O. The acid form, 1,5-Naphthalenedisulfonic acid, is also known as Armstrong's acid.[6][7] It is a fluorescent organic compound that is used in various applications, including as an intermediate in the synthesis of dyes and in the pharmaceutical industry to enhance the solubility of active pharmaceutical ingredients.[8][9]
Fluorescent Properties
Question: What are the key fluorescent properties of this compound?
Answer: 1,5-Naphthalenedisulfonic acid and its salts are known to be fluorescent.[6] However, the exact excitation and emission maxima can vary depending on the experimental conditions. Reported values include an excitation at 254 nm and emission at 360 nm[2], and an excitation at 225 nm with an emission at 338 nm[3]. It is highly recommended to experimentally determine the optimal wavelengths for your specific assay conditions.
Reported Spectral Properties of 1,5-Naphthalenedisulfonate
| Excitation Wavelength (nm) | Emission Wavelength (nm) | Source |
| 254 | 360 | [2] |
| 225 | 338 | [3] |
Assay Development
Question: How do solvent polarity and pH affect the fluorescence of my assay?
Answer: The fluorescence of a molecule can be significantly influenced by its environment.
-
pH: The fluorescence of many compounds is pH-dependent, especially those with acidic or basic functional groups.[13][14][15][16] Changes in pH can alter the protonation state of the molecule, which in turn can affect its fluorescence properties. It is crucial to use a buffer system that maintains a stable pH throughout your experiment.
Question: How should I prepare and store solutions of this compound?
Answer: The disodium salt is a white, hygroscopic powder.[17] It is soluble in water. For consistent results, it is recommended to prepare fresh solutions. If storage is necessary, solutions should be stored protected from light to prevent photobleaching. For long-term storage, aliquoting and freezing at -20°C is advisable.
Experimental Protocols
Protocol for Determining Optimal Excitation and Emission Wavelengths
-
Prepare a Stock Solution: Prepare a stock solution of this compound in your assay buffer.
-
Dilute the Stock Solution: Dilute the stock solution to a working concentration that gives a mid-range fluorescence signal (e.g., 10 µM).
-
Excitation Scan: a. Set the emission wavelength to a reported value (e.g., 360 nm). b. Scan a range of excitation wavelengths (e.g., 220 nm to 340 nm). c. Identify the excitation wavelength that gives the maximum fluorescence intensity. This is your optimal excitation wavelength.
-
Emission Scan: a. Set the excitation wavelength to the optimal value determined in the previous step. b. Scan a range of emission wavelengths (e.g., 330 nm to 450 nm). c. Identify the emission wavelength that gives the maximum fluorescence intensity. This is your optimal emission wavelength.
-
Verification: Confirm the optimal wavelengths by running a final scan using the determined optimal excitation and emission settings.
References
- NINGBO INNO PHARMCHEM CO.,LTD.
- Solvent Effect on the Supramolecular Patterns and Luminescent Properties of Organic Salts Comprising Naphthalene-1,5-disulfonic Acid and Triphenylmethylamine - ACS Public
- Oxidative degradation of 1,5-naphthalenedisulfonic acid in aqueous solutions by UV-photolysis in the absence and presence of H2O2 - PubMed.
- Applications of 1,5-Naphthalenedisulfonic Acid Disodium Salt Hydr
- Oxidative degradation of 1,5-naphthalenedisulfonic acid in aqueous solutions by UV-photolysis in the absence and presence of H2O2 | Request PDF - ResearchG
- 1,5-Naphthalenedisulfonic acid 97 211366-30-2 - Sigma-Aldrich.
- 1,5-Naphthalenedisulfonic acid | 81-04-9 - ChemicalBook.
- Troubleshooting - Thermott.
- Solvent Effects on Fluorescence Emission - Evident Scientific.
- Armstrong's acid - Wikipedia.
- 1,5-Naphthalenedisulfonic acid | C10H8O6S2 | CID 6666 - PubChem.
- Structures and fluorescence excitation and emission maximum for 1-NMS,...
- 1,5-Naphthalenedisulfonic acid | 81-04-9 - Benchchem.
- Troubleshooting in Fluorescent Staining - Cre
- A Review on Effect of Solvents on Fluorescent Spectra.
- 81-04-9 | 1,5-Naphthalenedisulfonic acid - ChemScene.
- CN111413302B - 1,5-Naphthalenedisulfonic acid disodium salt instead of petroleum standard to calibrate petroleum sensor in water - Google P
- Effect of solvent polarity on fluoroscence spectra of camphor Sulphonic acid doped Polyaniline - Madridge Publishers.
- Disodium 1,5-naphthalenedisulfon
- 1,5-Naphthalenedisulfonic acid disodium salt hydr
- Establishing and optimizing a fluorescence polariz
- Troubleshooting Tips for Fluorescence Staining - Biotium.
- The pH-dependent fluorescence intensity quotient (I465/I590) of the...
- Tips for troubleshooting a fluorescence polariz
- Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - PH.
- A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC - NIH.
- Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC - NIH.
- Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for W
- Fluorescence Polarization Assays of Proteases with the IMAP Pl
- Establishment of a Rapid and Convenient Fluoroimmunoassay Platform Using Antibodies Against PDL1 and HER2 - MDPI.
- A Novel Fluorescent Probe for Determination of pH and Viscosity Based on a Highly Water-Soluble 1,8-Naphthalimide Rotor - PMC - NIH.
- Probes Useful at Acidic pH—Section 20.3 | Thermo Fisher Scientific - US.
- Resolving subcellular pH with a quantitative fluorescent lifetime biosensor - PMC - NIH.
- 1,5-Naphthalenedisulfonic acid 97 211366-30-2 - Sigma-Aldrich.
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Identifying and removing interfering substances in 1,5-Naphthalenedisulfonic acid, disodium salt hydrate assays
Welcome to the technical support center for the analysis of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of assaying this compound, with a specific focus on identifying and mitigating the impact of interfering substances. Our goal is to provide you with the expertise and practical solutions needed to ensure the accuracy and reliability of your experimental results.
Troubleshooting Guide: Common Issues in Analysis
This section addresses specific problems you may encounter during the analysis of this compound, their probable causes, and detailed protocols for their resolution.
Issue 1: Poor Peak Shape and Unexpected Peaks in HPLC Analysis
Symptom: You observe peak tailing, fronting, splitting, or the appearance of unexpected peaks in your HPLC chromatogram when analyzing this compound.
Probable Causes:
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Co-elution with Isomers: The synthesis of 1,5-naphthalenedisulfonic acid can result in the formation of other isomers, such as 1,6-, 2,6-, and 2,7-naphthalenedisulfonic acids, which may have similar retention times.[1][2]
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Presence of Related Synthetic Impurities: By-products from the manufacturing process, like naphthalenetrisulfonic acids or residual sodium sulfate, can interfere with the analysis.[2][3]
-
Sample Matrix Effects: Complex sample matrices can introduce a variety of interfering substances that co-elute with the analyte of interest.
-
System Contamination: "Ghost peaks" can arise from contamination in the mobile phase, injection system, or column.[4][5]
Solution Workflow:
A systematic approach is crucial to identify and eliminate the source of interference.
Step 1: Verify System Cleanliness
Before analyzing your sample, it's essential to ensure that the HPLC system itself is not contributing to the interference.
-
Action: Run a blank gradient (mobile phase without sample injection).
-
Expected Outcome: A clean baseline with no significant peaks.
-
Troubleshooting: If "ghost peaks" are observed, this suggests contamination of the mobile phase or the HPLC system.[5] It is recommended to use freshly prepared, high-purity mobile phase solvents and to purge the system thoroughly.[4] In-line "ghost traps" or guard columns can also be effective at removing contaminants from the mobile phase before they reach the analytical column.[5][6]
Step 2: Identify the Interfering Substance
If the system is clean, the interference is likely originating from the sample.
-
Action: If available, inject standards of potential impurities (e.g., other naphthalenedisulfonic acid isomers) to compare their retention times with the unexpected peaks in your sample chromatogram.
-
Action: Utilize a mass spectrometer (MS) detector if available. The mass-to-charge ratio can help in the identification of the unknown peaks. Naphthalenedisulfonic acid isomers will have the same mass, but other impurities will differ.
-
Rationale: This step helps to confirm the identity of the co-eluting species, which is critical for developing a targeted removal strategy.
Step 3: Optimize Chromatographic Separation
If the interfering substance is an isomer, a sample cleanup step might not be sufficient. Method optimization is key.
-
Action: Adjust the mobile phase composition. For naphthalenedisulfonic acids, which are highly polar, a mixed-mode column (combining reversed-phase and ion-exchange characteristics) can provide enhanced separation.[7][8]
-
Action: Modify the pH of the mobile phase. The ionization state of sulfonic acids is pH-dependent, and altering the pH can change their retention behavior, potentially resolving co-eluting peaks.[9]
-
Action: Consider using an ion-pairing reagent, such as tetrabutylammonium bromide (TBAB), in the mobile phase to improve the retention and separation of the highly polar sulfonic acid analytes on a C18 column.[1]
Step 4: Implement Sample Cleanup using Solid-Phase Extraction (SPE)
For interference from the sample matrix or non-isomeric impurities, SPE is a powerful tool for cleanup.[10][11]
-
Principle: SPE separates components of a mixture based on their physical and chemical properties. For a polar compound like 1,5-naphthalenedisulfonic acid in a potentially less polar matrix, a normal-phase SPE cartridge could be used. Conversely, for isolating it from a complex aqueous matrix, a mixed-mode cartridge with both reversed-phase and anion-exchange properties can be highly effective.[10][12]
Detailed SPE Protocol (Mixed-Mode Cation Exchange):
-
Cartridge Selection: Choose a strong cation exchange (SCX) SPE cartridge. SCX sorbents typically contain sulfonic acid functional groups.[13][14]
-
Conditioning: Rinse the cartridge with a water-miscible organic solvent (e.g., methanol) followed by deionized water to activate the sorbent.[11]
-
Sample Loading: Dissolve the sample in a suitable solvent and load it onto the cartridge.
-
Washing: Wash the cartridge with a weak solvent to elute non-polar and weakly retained impurities.
-
Elution: Elute the 1,5-naphthalenedisulfonic acid with a stronger solvent or a buffer that disrupts the interaction with the sorbent.
-
Analysis: Analyze the purified eluate by HPLC.
Visualizing the Troubleshooting Workflow
Caption: Workflow for troubleshooting HPLC interference.
Issue 2: Inaccurate Quantification with UV-Vis Spectrophotometry
Symptom: Your quantitative results from UV-Vis spectrophotometry are inconsistent, or the absorbance spectrum of your sample is distorted.
Probable Causes:
-
Overlapping Spectra: Other aromatic compounds, including isomers or related impurities, can have UV absorbance spectra that overlap with that of 1,5-naphthalenedisulfonic acid.[9]
-
Scattering Effects: Particulate matter in the sample can cause light scattering, leading to an artificially high and noisy absorbance reading.
-
Solvent Effects: The pH and polarity of the solvent can influence the UV-Vis spectrum of the analyte.[9]
Solution Workflow:
Step 1: Baseline Correction and Wavelength Selection
-
Action: Ensure you are using the correct absorption maximum for quantification. For 1,5-naphthalenedisulfonic acid, this is typically in the UV range.[9] Run a scan of a pure standard to confirm the optimal wavelength.
-
Action: Use the same solvent for your blank and your samples to perform a baseline correction.
Step 2: Sample Filtration
-
Action: Filter all samples through a 0.45 µm or 0.22 µm syringe filter before analysis to remove any particulate matter.
-
Rationale: This minimizes light scattering and ensures a more accurate absorbance measurement.
Step 3: Address Spectral Overlap with Derivative Spectrophotometry
-
Principle: If an interfering substance has a broad absorbance band that overlaps with the analyte's peak, derivative spectrophotometry can be used to resolve the two signals. By calculating the first or second derivative of the absorbance spectrum, the sharper peak of the analyte can be more accurately measured.
-
Action:
-
Acquire the full UV-Vis spectrum of your sample.
-
Use your spectrophotometer's software to calculate the first or second derivative of the spectrum.
-
Identify the zero-crossing point or the peak in the derivative spectrum that corresponds to your analyte and use this for quantification.
-
Step 4: Chemical Removal of Interferences
-
Action: If the interfering substance is known, a chemical cleanup step may be possible. For instance, if the interference is from a less polar compound, a liquid-liquid extraction with a non-polar organic solvent could be used to remove it from the aqueous sample containing the highly polar 1,5-naphthalenedisulfonic acid.
Visualizing the UV-Vis Troubleshooting Logic
Caption: Logic for resolving UV-Vis analysis issues.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Common impurities often originate from the synthesis process and can include isomeric naphthalenedisulfonic acids (e.g., 1,6-, 1,7-, 2,6-, and 2,7-isomers), naphthalenetrisulfonic acids, and inorganic salts like sodium sulfate.[2][3] The specific impurity profile can vary between manufacturers.
Q2: Can I use a standard C18 column for the HPLC analysis of 1,5-Naphthalenedisulfonic acid?
A2: While a standard C18 column can be used, the high polarity of 1,5-naphthalenedisulfonic acid can lead to poor retention and peak shape.[7] To overcome this, you may need to use a highly aqueous mobile phase, which can cause phase collapse on some C18 columns. Alternatively, using an ion-pairing reagent or, more effectively, a mixed-mode column designed for polar compounds is recommended for better retention and peak shape.[7][15]
Q3: How does pH affect the UV-Vis spectrum of 1,5-Naphthalenedisulfonic acid?
A3: The pH of the solution can influence the protonation state of the sulfonic acid groups, which can, in turn, affect the electronic transitions and thus the UV-Vis absorbance spectrum. It is crucial to maintain a consistent pH across all standards and samples for reproducible results. For many naphthalenesulfonic acids, spectra are often measured in an acidic mobile phase with a pH of 3 or lower.[9]
Q4: My sample is highly colored. How can I analyze it using UV-Vis spectrophotometry?
A4: If the color is from an interfering substance, you will need to remove it. Solid-Phase Extraction (SPE) is an excellent method for this.[11] By choosing the appropriate sorbent, you can retain the interfering colored compound while allowing the 1,5-naphthalenedisulfonic acid to pass through, or vice versa.
Q5: What are "ghost peaks" in HPLC, and how can I avoid them?
A5: "Ghost peaks" are peaks in a chromatogram that are not due to the injected sample.[5] They often arise from contaminants in the mobile phase, leaching from plastic components, or carryover from previous injections.[4] To avoid them, use high-purity HPLC-grade solvents, prepare mobile phases fresh daily, use glass containers where possible, and implement a rigorous needle and injector wash protocol in your HPLC method.[4][5]
Quantitative Data Summary
The following table provides a hypothetical example of HPLC retention times for 1,5-Naphthalenedisulfonic acid and potential interfering isomers, illustrating a challenging separation scenario.
| Compound | Retention Time (minutes) |
| 1,5-Naphthalenedisulfonic acid | 8.2 |
| 1,6-Naphthalenedisulfonic acid | 8.5 |
| 2,6-Naphthalenedisulfonic acid | 9.1 |
| 2,7-Naphthalenedisulfonic acid | 9.4 |
| Naphthalene-1,3,5-trisulfonic acid | 6.5 |
Note: These are example values. Actual retention times will depend on the specific HPLC method (column, mobile phase, flow rate, etc.).
References
- Separation of 1,5-Naphthalenedisulfonic acid, disodium salt on Newcrom R1 HPLC column. SIELC Technologies.
- UV-Vis Spectrum of 1,5-Naphthalenedisulfonic Acid. SIELC Technologies.
- Use of solid-phase extraction, reverse osmosis and vacuum distillation for recovery of aromatic sulfonic acids from aquatic environment followed by their determination using liquid chromatography-electrospray ionization tandem mass spectrometry. PubMed.
- Supelco Guide to Solid Phase Extraction. Sigma-Aldrich.
- HPLC Interferences: Causes and Cures. Thermo Fisher Scientific.
- Removal of Contaminant Peaks in Reversed-Phase Gradient Liquid Chromatography for Improved Detection of Pharmaceutical Impurities. LCGC International.
- overcoming matrix interference in sorbic acid HPLC analysis. Benchchem.
- Method for detecting naphthalene disulfonic acid isomer. Google Patents.
- Understanding and Improving Solid-Phase Extraction. LCGC International.
- Solid Phase Extraction. University of York.
- HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom BH Column. SIELC Technologies.
- Materials for Solid-Phase Extraction of Organic Compounds. MDPI.
- Removal of Interfering Substances. Bio-Rad.
- HPLC Analysis of 1,5-Naphthalenedisulfonic Acid on Amaze TH Mixed-Mode Column. HELIX Chromatography.
- Conquer Ghost Peaks in HPLC: Identification and Elimination. Separation Science.
- Spectrophotometric determination of four naphthalene sulfonates in seawater after their molecularly imprinted stir bar sorptive extraction. ResearchGate.
- Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid. Google Patents.
- 1,5-Naphthalenedisulfonic acid. ChemicalBook.
Sources
- 1. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]
- 2. EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid - Google Patents [patents.google.com]
- 3. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. sepscience.com [sepscience.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 8. helixchrom.com [helixchrom.com]
- 9. UV-Vis Spectrum of 1,5-Naphthalenedisulfonic Acid | SIELC Technologies [sielc.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Chemistry Teaching Labs - Solid Phase Extraction [chemtl.york.ac.uk]
- 13. sigmaaldrich.com [sigmaaldrich.com]
- 14. mdpi.com [mdpi.com]
- 15. Separation of 1,5-Naphthalenedisulfonic acid, disodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Improving the stability of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate solutions
Welcome to the technical support center for 1,5-Naphthalenedisulfonic acid, disodium salt hydrate (1,5-NDS). This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and efficacy of your experimental solutions. Unstable solutions can compromise experimental reproducibility, lead to inaccurate results, and waste valuable resources. This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with this versatile compound.
Introduction to Solution Stability
1,5-Naphthalenedisulfonic acid, disodium salt is a highly water-soluble aromatic compound widely used as a dye intermediate, a dispersing agent in pharmaceuticals and textiles, and as a reagent in analytical chemistry.[1][2][3] Its chemical structure, featuring a naphthalene core with two sulfonate groups, makes it particularly susceptible to degradation under suboptimal conditions. The stability of your 1,5-NDS solution is paramount for achieving reliable and repeatable outcomes. This guide explains the causality behind common stability issues and provides actionable protocols for their resolution.
Frequently Asked Questions (FAQs)
This section addresses the most common inquiries our application scientists receive regarding 1,5-NDS solution stability.
Q1: My clear 1,5-NDS solution has developed a yellow or brown tint over time. What is causing this discoloration?
A: Discoloration is a primary indicator of chemical degradation. The most common cause is oxidation of the naphthalene ring system. This process can be initiated or accelerated by several factors, including:
-
Exposure to Air (Oxygen): Dissolved oxygen in the solvent can lead to slow oxidation.
-
Incorrect pH: Solutions outside the optimal pH range can be more susceptible to oxidative degradation.[4]
-
Exposure to Light: UV light can provide the energy needed to initiate photo-oxidative reactions in aromatic compounds.[5]
-
Contamination: The presence of trace metal ions can catalyze oxidation reactions.
Q2: I've observed a precipitate forming in my 1,5-NDS solution, especially during refrigerated storage. What is happening?
A: Precipitation typically arises from one of two issues: solubility limits being exceeded or a chemical change rendering the compound insoluble.
-
Temperature-Dependent Solubility: While 1,5-NDS is very water-soluble at room temperature (approx. 113.4 g/L at 20°C), its solubility decreases at lower temperatures.[3] If you have a concentrated stock solution, it may become supersaturated upon cooling, causing the salt to crystallize out.
-
pH-Induced Precipitation: The stability of sulfonate solutions is highly dependent on pH.[6] In highly acidic conditions, protonation of the sulfonate groups can reduce the molecule's overall charge and solubility, potentially leading to precipitation.[7]
-
Ionic Contamination: The presence of certain multivalent cations in your water or reagents could form less soluble salts with the disulfonate anion, causing them to precipitate.
Q3: What is the optimal pH for preparing and storing my 1,5-NDS solution to ensure maximum stability?
A: For optimal stability, a neutral to slightly alkaline pH (pH 7.0 - 8.5) is recommended. In this range, the sulfonic acid groups are fully deprotonated (ionized), creating a strong negative charge that ensures high solubility and electrostatic repulsion, which can contribute to stability.[7] Acidic conditions (pH < 6) should be avoided, as they can promote degradative reactions like desulfonation, especially at elevated temperatures.[6][8]
Q4: Can I sterilize my 1,5-NDS solution by autoclaving?
A: No, autoclaving is strongly discouraged . 1,5-NDS is the least thermally stable of the common naphthalenedisulfonate isomers.[8] Studies have shown that it readily degrades at temperatures of 200°C and above, and significant degradation can occur at the typical autoclave temperature (121°C) over a sufficient time period.[8] The primary degradation pathway is thermal desulfonation.[8] For sterilization, sterile filtration using a 0.22 µm filter is the recommended method.
Q5: My experiment involves strong oxidizing agents. Is my 1,5-NDS solution compatible?
A: No, 1,5-NDS is incompatible with strong oxidizing agents.[9] Exposure to oxidants will degrade the molecule, likely through hydroxylation of the aromatic ring followed by ring-opening, leading to a complete loss of its original structure and function.[10][11] This decomposition can produce a variety of by-products, including carbon monoxide and sodium oxide under combustion conditions.[9]
Troubleshooting Guides & Protocols
These guides provide structured, step-by-step workflows to diagnose and resolve common stability problems.
Guide 1: Investigating Solution Discoloration or Unexpected Absorbance
This workflow helps identify the root cause of degradation manifesting as a color change.
Caption: Troubleshooting workflow for discolored 1,5-NDS solutions.
Protocol: Preparation of a Stable 1,5-NDS Stock Solution
This protocol minimizes common sources of instability from the outset.
-
Solvent Selection: Use high-purity, sterile water (e.g., HPLC-grade, Milli-Q) with low metal ion content.
-
Degas Solvent: Before adding the solute, degas the water by sonicating under a vacuum for 15-20 minutes or by sparging with an inert gas (nitrogen or argon) for 30 minutes. This step is critical to remove dissolved oxygen, a key player in oxidative degradation.
-
Dissolution: Weigh the required amount of this compound powder and add it to the degassed water. Stir gently with a PTFE-coated magnetic stir bar until fully dissolved. Avoid vigorous vortexing, which can reintroduce air.
-
pH Verification and Adjustment: Measure the pH of the solution. It should be near neutral. If necessary, adjust to within the pH 7.0-8.5 range using dilute (0.1 M) NaOH or HCl. This ensures the sulfonate groups remain ionized, promoting stability.[7]
-
Sterilization: If sterility is required, use a 0.22 µm syringe filter compatible with aqueous solutions (e.g., PVDF or PES). Do not autoclave. [8]
-
Storage: Aliquot the solution into sterile, amber glass vials or tubes to protect from light.[5] Before sealing, flush the headspace of the vial with nitrogen or argon gas to create an inert atmosphere.
-
Labeling and Storage Conditions: Clearly label each vial with the compound name, concentration, preparation date, and pH. Store at 2-8°C . For long-term storage (>1 month), consider storing at -20°C, but be mindful of potential precipitation upon thawing (see Guide 2).
Data Summary Tables
Table 1: Key Factors Affecting 1,5-NDS Solution Stability
| Factor | Risk | Consequence | Mitigation Strategy |
| pH | Acidic (pH < 6) | Promotes hydrolysis and desulfonation.[6][8] | Buffer or adjust solution to pH 7.0-8.5. |
| Temperature | High (>40°C) | Accelerates all degradation reactions; risk of thermal desulfonation.[8] | Store solutions at 2-8°C. Avoid autoclaving. |
| Light (UV) | Direct/Prolonged | Initiates photo-oxidative degradation of the aromatic ring.[5] | Store in amber vials or protect from light with aluminum foil. |
| Oxygen | Atmospheric | Causes slow oxidation, leading to discoloration and byproducts. | Use degassed solvents; store under an inert gas (N₂/Ar). |
| Contaminants | Metal Ions, Microbes | Catalyze oxidation; microbial metabolism can consume the compound.[12][13] | Use high-purity water; sterile filter the solution. |
| Oxidizing Agents | All | Rapid and complete decomposition of the molecule.[9] | Avoid contact with strong oxidants (e.g., peroxides, permanganates). |
Visualizing Degradation Pathways
Understanding how the molecule degrades can inform preventative measures. The primary non-biological degradation pathways are thermal and oxidative.
Caption: Simplified non-biological degradation pathways for 1,5-NDS.
This guide provides a comprehensive framework for maintaining the stability of your this compound solutions. By understanding the underlying chemical principles and implementing these best practices, you can ensure the integrity and reproducibility of your experimental work. For further assistance, please consult the references below or contact your chemical supplier's technical support.
References
-
Mishra, S., Singh, S. N., & Phale, P. S. (2022). Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation. Frontiers in Microbiology. Available at: [Link]
-
Chemsrc. (n.d.). Disodium 1,5-naphthalenedisulfonate | CAS#:1655-29-4. Retrieved January 21, 2026, from [Link]
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,5-Naphthalenedisulfonic acid disodium salt, hydrate. Retrieved January 21, 2026, from [Link]
-
Miller, S. C., & Scanlan, T. S. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Organic & Biomolecular Chemistry. Available at: [Link]
-
Bourdet, A. (2010). The Thermal Stability of the Naphthalene Sulfonic Acids Under Geothermal Conditions. University of Canterbury. Retrieved January 21, 2026, from [Link]
-
Eawag-BBD. (1997). Naphthalenesulfonate Family Degradation Pathway. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Metabolic pathway for the degradation of naphthalene sulfonates. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Degradation of naphthalenesulfonic acids by oxidation with ozone in aqueous phase. Retrieved January 21, 2026, from [Link]
-
PubMed. (2010). Profiling sulfonate ester stability: identification of complementary protecting groups for sulfonates. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Degradation pathway of the naphthalene azo dye intermediate 1-diazo-2-naphthol-4-sulfonic acid using Fenton's reagent. Retrieved January 21, 2026, from [Link]
-
Capital Resin Corporation. (2024). How the Photography Industry Uses Aromatic Sulfonic Acids. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). CN108088917B - Method for detecting naphthalene disulfonic acid isomer.
-
MDPI. (2021). Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride). Retrieved January 21, 2026, from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,5-Naphthalenedisulfonic acid. Retrieved January 21, 2026, from [Link]
-
ATOMIX CHEM CO.,LTD. (n.d.). 1,5 NDS Disodium 1,5-naphthalenedisulfonate C10H6Na2O6S2 CAS 1655-29-4. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (n.d.). Profiling Sulfonate Ester Stability: Identification of Complementary Protecting Groups for Sulfonates. Retrieved January 21, 2026, from [Link]
-
ACS Omega. (2020). Lignosulfonate Salt Tolerance and the Effect on Emulsion Stability. Retrieved January 21, 2026, from [Link]
-
MDPI. (n.d.). Influence of pH on the Kinetics and Products of Photocatalytic Degradation of Sulfonamides in Aqueous Solutions. Retrieved January 21, 2026, from [Link]
-
MDPI. (n.d.). Morphological Diversity and Interparticle Interactions of Lubricating Grease Thickeners: Current Insights and Research Approaches. Retrieved January 21, 2026, from [Link]
-
PubChem. (n.d.). Disodium 1,5-naphthalenedisulfonate. Retrieved January 21, 2026, from [Link]
-
Cenmed Enterprises. (n.d.). 1 5-naphthalenedisulfonic acid disodium salt hydrate 95%. Retrieved January 21, 2026, from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column. Retrieved January 21, 2026, from [Link]
- Google Patents. (n.d.). EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid.
-
ICH. (1996). Q1B Photostability Testing of New Active Substances and Medicinal Products. Retrieved January 21, 2026, from [Link]
-
Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments. Retrieved January 21, 2026, from [Link]
-
ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan. Retrieved January 21, 2026, from [Link]
-
ACS Publications. (2022). Spontaneous Oxidation of Aromatic Sulfones to Sulfonic Acids in Microdroplets. Retrieved January 21, 2026, from [Link]
-
PubMed. (n.d.). Initial steps in the degradation of benzene sulfonic acid, 4-toluene sulfonic acids, and orthanilic acid in Alcaligenes sp. strain O-1. Retrieved January 21, 2026, from [Link]
-
US EPA. (n.d.). 1-hydroxy-3,6-disulfo-2-naphthalenyl]diazenyl]-, sodium salt (1:5) - Substance Details. Retrieved January 21, 2026, from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]
- 3. 1,5 NDS Disodium 1,5-naphthalenedisulfonate C10H6Na2O6S2 CAS 1655-29-4-ATOMIX CHEM CO.,LTD [atomixchem.com]
- 4. researchgate.net [researchgate.net]
- 5. ema.europa.eu [ema.europa.eu]
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- 9. Disodium 1,5-naphthalenedisulfonate | CAS#:1655-29-4 | Chemsrc [chemsrc.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Microbial Degradation of Naphthalene and Substituted Naphthalenes: Metabolic Diversity and Genomic Insight for Bioremediation - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Naphthalenesulfonate Family Degradation Pathway [eawag-bbd.ethz.ch]
Technical Support Center: A Guide to Preventing Photobleaching of 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 1,5-Naphthalenedisulfonic acid, disodium salt hydrate (1,5-NDS). This guide is designed for researchers, scientists, and drug development professionals who utilize this versatile fluorophore in their experiments. Photobleaching, the irreversible loss of fluorescence, is a critical challenge that can compromise data quality and experimental outcomes. This document provides in-depth troubleshooting advice, scientifically-grounded explanations, and validated protocols to help you mitigate photobleaching and maximize the performance of 1,5-NDS.
Section 1: Understanding the Enemy: The "Why" of Photobleaching
This section delves into the fundamental mechanisms that cause your fluorescent signal to fade. Understanding the cause is the first step toward an effective solution.
Q1: What is photobleaching and why does it happen to my 1,5-NDS sample?
A: Photobleaching is the permanent photochemical destruction of a fluorophore, rendering it unable to emit light.[1][2] When a molecule of 1,5-NDS absorbs a photon from your excitation source (e.g., a laser or lamp), it enters a high-energy, unstable "excited singlet state." From here, it can rapidly return to its stable "ground state" by emitting a photon, which is the fluorescence you observe.
However, a small fraction of excited molecules will instead transition to a different, long-lived "excited triplet state" through a process called intersystem crossing.[3] This triplet state is highly reactive and is the primary culprit behind photobleaching. In this state, the 1,5-NDS molecule can interact with its environment, most notably with ground-state molecular oxygen (³O₂).[3][4]
This interaction transfers energy to the oxygen, creating highly destructive reactive oxygen species (ROS), particularly singlet oxygen (¹O₂).[5] These ROS can then attack and irreversibly break the chemical bonds within the 1,5-NDS molecule, destroying its conjugated aromatic structure and its ability to fluoresce.[6]
Caption: The photobleaching pathway of a fluorophore like 1,5-NDS.
Section 2: First Line of Defense: Optimizing Your Imaging Protocol
Before turning to chemical solutions, the most effective way to reduce photobleaching is to minimize the total number of photons hitting your sample. Unnecessary light exposure is the primary driver of fluorophore destruction.[1][5]
Q2: My signal is fading very quickly. What are the first things I should check in my imaging setup?
A: Rapid signal loss is a classic sign of excessive light exposure. You can dramatically improve fluorophore lifespan by systematically optimizing your imaging parameters. The core principle is to deliver just enough light to get a good signal-to-noise ratio, and no more.
| Parameter | Action | The Scientific Rationale |
| Excitation Intensity | Use the lowest laser power or lamp intensity possible. Employ neutral density (ND) filters to attenuate the light source.[1][2] | The rate of photobleaching is directly proportional to the intensity of the excitation light. Halving the intensity will significantly extend the life of your sample. |
| Exposure Time | Use the shortest camera exposure time that provides a clear image. | Shorter exposure times reduce the total duration the sample is illuminated during each frame acquisition, thus decreasing the cumulative photon dose.[5] |
| Illumination Period | Use brightfield or DIC to locate and focus on your region of interest. Only switch to fluorescence for the final image capture. Use shutters to block the light path when not actively acquiring an image.[2][5] | This prevents "wasted" light exposure during setup and focusing, which can significantly bleach the sample before you even begin your experiment. |
| Fluorophore Choice | If possible, select fluorophores with higher intrinsic photostability.[1][2] | While you are using 1,5-NDS, for multi-color experiments, pairing it with modern, stable dyes (like the Alexa Fluor® or DyLight™ series) is a good practice.[1] |
Section 3: Chemical Countermeasures: Choosing and Using Antifade Reagents
When optimized imaging conditions are still insufficient, chemical antifade reagents are your most powerful tool. These compounds are added to your sample's mounting medium to actively suppress the chemical reactions that cause photobleaching.[7]
Q3: What are antifade reagents and how do I choose the right one for 1,5-NDS?
A: Antifade reagents are small molecules that protect fluorophores primarily by scavenging for the reactive oxygen species (ROS) that cause photodamage.[3][7] Some can also directly interact with the excited triplet state, returning it to the ground state before it can create ROS. This is known as triplet state quenching.[8][9] For an organic aromatic dye like 1,5-NDS, standard antifade agents are highly effective.
Here is a comparison of common, lab-prepared antifade agents:
| Antifade Agent | Primary Mechanism | Typical Concentration | Pros | Cons & Compatibility |
| DABCO (1,4-Diazabicyclo[2.2.2]octane) | Singlet Oxygen Quencher[7][10] | 2-2.5% (w/v) | Less toxic than PPD, effective ¹O₂ scavenger, good for live-cell work.[3][7] | Less potent than PPD. May have anti-apoptotic properties in biological studies.[3][7] |
| n-Propyl gallate (NPG) | Free Radical Scavenger[7] | 0.1-2% (w/v) | Nontoxic, suitable for live cells.[3][7] | Difficult to dissolve (requires heating). Can also exhibit anti-apoptotic effects.[3][7] |
| Ascorbic Acid (Vitamin C) | ROS Scavenger[10][11] | 0.1 M | Readily available and effective. | Can lower the pH of the medium, which may require re-buffering. Its antioxidant capacity can be depleted over time. |
| Trolox | ROS Scavenger & Triplet Quencher | 2 mM | Cell-permeable, natural antioxidant derivative, dual-action protection. | Its oxidized form is required for the full protective effect, a process that occurs in PBS buffer. |
| p-Phenylenediamine (PPD) | Free Radical Scavenger[3][7] | 0.1-1% (w/v) | Highly effective scavenger.[7] | Can be toxic. May cause weak or diffuse fluorescence after storage. Can react with and cleave cyanine dyes.[3][7] |
Recommendation for 1,5-NDS: Start with DABCO . It is a reliable and less hazardous choice that effectively quenches singlet oxygen, the primary ROS responsible for damaging aromatic dyes.
Q4: Are there commercially available antifade mounting media I can use?
A: Absolutely. For convenience and reproducibility, using a professionally formulated commercial mounting medium is often the best choice. These reagents contain optimized cocktails of antifade agents in a pH-buffered, glycerol-based solution with a defined refractive index for high-quality imaging.
Popular and widely cited commercial options include:
These formulations are designed to be compatible with a broad spectrum of fluorophores and are an excellent choice for 1,5-NDS.[17]
Q5: How do I prepare a simple, lab-made antifade mounting medium with DABCO?
A: You can easily prepare an effective antifade medium in your lab. This protocol provides a standard formulation.
Experimental Protocol: Preparation of DABCO Antifade Mounting Medium
Materials:
-
1,4-Diazabicyclo[2.2.2]octane (DABCO)
-
Glycerol
-
1 M Tris-HCl buffer, pH 8.0
-
Deionized water
-
50 mL conical tube
-
Magnetic stirrer and stir bar (optional)
Procedure:
-
Prepare Buffer: In the 50 mL conical tube, combine 4 mL of deionized water with 1 mL of 1 M Tris-HCl, pH 8.0. Mix well.
-
Dissolve DABCO: Weigh 1.25 g of DABCO and add it to the buffered solution. Vortex or stir until it is completely dissolved. The final concentration will be 2.5% (w/v).
-
Add Glycerol: Add 45 mL of glycerol to the tube.
-
Mix Thoroughly: Cap the tube tightly and mix by inversion or on a rotator at room temperature for 1-2 hours, or until the solution is homogeneous. Avoid vigorous shaking to minimize bubble formation.
-
Store: Aliquot into smaller, light-protected tubes and store at -20°C for long-term use or at 4°C for short-term use (weeks). Before use, warm the aliquot to room temperature.
Section 4: Advanced Troubleshooting & FAQs
Q6: Does the pH of my buffer or mounting medium matter?
A: Yes, the local chemical environment, including pH, can significantly affect a fluorophore's stability and brightness.[5] While specific studies on the pH stability of 1,5-NDS fluorescence are not prevalent, many aromatic and phenolic compounds are known to be unstable at high pH.[18] For consistent results, it is crucial to buffer your mounting medium. A slightly alkaline pH, typically between 7.5 and 8.5 , is often optimal for many fluorophores and antifade reagents.
Q7: How can I quantitatively measure photobleaching to test if my changes are working?
A: The best way to validate your optimization efforts is to measure a photobleaching curve. This provides quantitative data on the rate of signal loss.
Caption: Workflow for quantitatively evaluating the efficacy of an antifade reagent.
Protocol: Measuring a Photobleaching Curve
-
Prepare Samples: Prepare at least two identical slides: a "Control" with a standard mounting medium (e.g., buffered glycerol) and a "Test" with your chosen antifade medium.
-
Set Imaging Parameters: Place the control slide on the microscope. Find a representative area and set your imaging parameters (laser power, exposure) to a level that gives a good initial signal. Crucially, these parameters must remain identical for all subsequent acquisitions.
-
Acquire Time-Lapse: Begin a time-lapse acquisition, capturing an image at a fixed interval (e.g., every 5 seconds) for a set duration (e.g., 2-5 minutes).
-
Repeat for Test Sample: Without changing any microscope settings, repeat the exact same time-lapse acquisition protocol on your "Test" slide.
-
Analyze Data: For each time-lapse series, measure the mean fluorescence intensity within a region of interest (ROI). Normalize the intensity of each frame to the intensity of the first frame (time zero).
-
Compare: Plot the normalized intensity versus time for both the control and test samples. A slower decay curve for the test sample provides quantitative proof of the antifade reagent's effectiveness.
Q8: My sample is in an oxygen-depleted environment. Can photobleaching still occur?
A: Yes. While oxygen-mediated damage is the dominant pathway, photobleaching can still occur in anoxic conditions.[3] Other mechanisms, such as direct reactions from the highly energetic triplet state with other molecules in the sample or concentration-dependent dye-dye interactions, can lead to fluorescence loss.[3] Therefore, even in low-oxygen environments, using triplet state quenchers can still be beneficial.
References
-
Vogelsang, J., et al. (2011). Mechanisms and advancement of antifading agents for fluorescence microscopy and single-molecule spectroscopy. Physical Chemistry Chemical Physics, 13(11), 4849-4860. [Link]
-
Ghosh, A., et al. (2021). Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates. Chemical Communications, 57(63), 7724-7742. [Link]
-
2BScientific. Vector Laboratories / VECTASHIELD® Antifade Mounting Media. 2BScientific. [Link]
-
Biocompare. Mounting Media. Biocompare. [Link]
-
Wennmalm, S., et al. (2013). Quenching of Triplet State Fluorophores for Studying Diffusion-Mediated Reactions in Lipid Membranes. Biophysical Journal, 104(2), 528a. [Link]
-
Chignell, C. F., & Sik, R. H. (2018). Quenching of singlet oxygen by natural and synthetic antioxidants. Journal of Photochemistry and Photobiology B: Biology, 189, 157-162. [Link]
-
Liu, Z., et al. (2022). Search for improved triplet-state quenchers for fluorescence imaging: a computational framework incorporating excited-state Baird-aromaticity. Chemical Science, 13(42), 12513-12523. [Link]
-
Ghodbane, H., & Hamdaoui, O. (2010). Oxidative degradation of 1,5-naphthalenedisulfonic acid in aqueous solutions by UV-photolysis in the absence and presence of H2O2. Chemosphere, 79(2), 144-148. [Link]
-
Widengren, J., et al. (2012). Nitroxide Spin-Label Quenching of Fluorophore's Triplet State as a Tool for Studying Diffusion Mediated Reactions in Membranes. DiVA portal. [Link]
-
Donohoe, C., et al. (2014). FRET Quenching of Photosensitizer Singlet Oxygen Generation. Journal of the American Chemical Society, 136(41), 14438-14441. [Link]
-
Ghodbane, H., & Hamdaoui, O. (2010). Oxidative degradation of 1,5-naphthalenedisulfonic acid in aqueous solutions by UV-photolysis in the absence and presence of H2O2. ResearchGate. [Link]
-
Minella, M., et al. (2013). Photodegradation of naphthalene sulfonic compounds in the presence of a bio-waste derived sensitizer. ResearchGate. [Link]
-
Zhou, L., et al. (2018). An Efficient and Reversible Singlet Oxygen Quencher for Suppressing Photobleaching of Organic Fluorescent Dyes. ResearchGate. [Link]
-
Minella, M., et al. (2013). Photodegradation of naphthalene sulfonic compounds in the presence of a bio-waste derived sensitizer. AperTO. [Link]
-
Visium Pro Reviews. (2024). Visium Pro Reviews (Real Experience) Pros, Cons, Ingredients & Before-You-Buy Facts. [Link]
-
McCallum, K. C., & L-S. de Veli, A. (2016). Singlet Oxygen Quenching by Resveratrol Derivatives. Photochemistry and Photobiology, 92(1), 113-119. [Link]
-
Szabó-Bárdos, E., et al. (2008). Photocatalytic degradation of 1,5-naphthalenedisulfonate on colloidal titanium dioxide. The Journal of Physical Chemistry B, 112(46), 14500-14508. [Link]
-
Autechem. (n.d.). Applications of 1,5-Naphthalenedisulfonic Acid Disodium Salt Hydrate in Synthesis. Autechem. [Link]
-
Ahmed, Y. M., et al. (2021). Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride). Polymers, 13(12), 1972. [Link]
- Google Patents. (2020).
-
National Center for Biotechnology Information. (2024). 1,5-Naphthalenedisulfonic acid disodium dihydrate. PubChem Compound Database. [Link]
-
Ahmed, Y. M., et al. (2021). Tin-Naphthalene Sulfonic Acid Complexes as Photostabilizers for Poly(vinyl chloride). National Institutes of Health. [Link]
-
National Center for Biotechnology Information. (2024). This compound. PubChem Compound Database. [Link]
-
Ioele, G., et al. (2022). Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection. Pharmaceutics, 14(1), 168. [Link]
-
Bückle, R., et al. (2011). Mechanisms of high-order photobleaching and its relationship to intracellular ablation. Optics Express, 19(6), 5633-5645. [Link]
-
Friedman, M., & Jürgens, H. S. (2000). Effect of pH on the stability of plant phenolic compounds. Journal of Agricultural and Food Chemistry, 48(6), 2101-2105. [Link]
-
SIELC Technologies. (n.d.). 1,5-Naphthalenedisulfonic Acid. SIELC Technologies. [Link]
-
ResearchGate. (n.d.). Effect of pH on (a) the sonodegradation efficiency of naphthalene. ResearchGate. [Link]
-
Wikipedia. (n.d.). Naphthalene-1-sulfonic acid. Wikipedia. [Link]
-
Bukovac, M. J., & Norris, R. F. (1966). Effect of pH on Penetration of Naphthaleneacetic Acid and Naphthaleneacetamide Through Isolated Pear Leaf Cuticle. Plant Physiology, 41(12), 1779-1783. [Link]
Sources
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- 2. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - TW [thermofisher.com]
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- 4. Mechanisms of high-order photobleaching and its relationship to intracellular ablation - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. researchgate.net [researchgate.net]
- 7. What are some antifading agents used to prevent photobleaching? | AAT Bioquest [aatbio.com]
- 8. Redefining the photo-stability of common fluorophores with triplet state quenchers: mechanistic insights and recent updates - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Quenching of Triplet State Fluorophores for Studying Diffusion-Mediated Reactions in Lipid Membranes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quenching of singlet oxygen by natural and synthetic antioxidants and assessment of electronic UV/Visible absorption spectra for alleviating or enhancing the efficacy of photodynamic therapy | Biomedical Research and Therapy [bmrat.org]
- 11. Photodegradation of Anti-Inflammatory Drugs: Stability Tests and Lipid Nanocarriers for Their Photoprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Vector Laboratories / VECTASHIELD® Antifade Mounting Media - 2BScientific [2bscientific.com]
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- 15. ProLong Antifade Mountants and Reagents | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. MightyMount™ Antifade Fluorescence Mounting Medium with Propidium Iodide (hardset) | Hello Bio [hellobio.com]
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Addressing poor peak shape of 1,5-Naphthalenedisulfonic acid in HPLC
Topic: Troubleshooting and Resolving Poor Peak Shape for 1,5-Naphthalenedisulfonic Acid in HPLC Analysis
Welcome to our dedicated resource for scientists and researchers encountering challenges with the High-Performance Liquid Chromatography (HPLC) analysis of 1,5-Naphthalenedisulfonic acid. This guide, prepared by our Senior Application Scientists, provides in-depth troubleshooting strategies, detailed experimental protocols, and a comprehensive FAQ section to help you achieve optimal peak shape and reliable results.
Understanding the Challenge: Why Does 1,5-Naphthalenedisulfonic Acid Exhibit Poor Peak Shape?
1,5-Naphthalenedisulfonic acid is a strong organic acid that is doubly charged in typical reversed-phase HPLC mobile phases.[1][2][3] This characteristic is the primary reason for its challenging chromatographic behavior. On standard C18 columns, multi-charged molecules like this often exhibit significant peak tailing.[1][3] This is due to strong, undesirable secondary interactions between the anionic sulfonate groups and residual, positively charged silanol groups on the silica-based stationary phase.[4][5] These interactions lead to a non-ideal distribution of the analyte between the mobile and stationary phases, resulting in broad, asymmetric peaks that can compromise resolution, sensitivity, and accurate quantification.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Our troubleshooting guide is structured to help you diagnose and resolve issues systematically. Start with the most common problems and progress to more advanced solutions.
Q1: My peak for 1,5-Naphthalenedisulfonic acid is tailing significantly on a standard C18 column. What is the most likely cause and my first troubleshooting step?
A1: The most probable cause is secondary ionic interactions between the negatively charged sulfonate groups of your analyte and active silanol groups on the silica surface of your column.[4] These interactions are a common cause of peak tailing for acidic compounds.
Your First Step: Mobile Phase pH and Buffer Strength Optimization
The ionization state of both your analyte and the column's silanol groups is pH-dependent. By lowering the mobile phase pH, you can suppress the ionization of the silanol groups, thereby reducing the undesirable ionic interactions.
Experimental Protocol: pH and Buffer Optimization
-
Prepare a series of mobile phases with your current organic modifier (e.g., acetonitrile or methanol) and an aqueous component buffered at different pH values. Start with a pH of 3.0 and decrease in 0.2 unit increments to around 2.5. Use a buffer like phosphate or formate.
-
Increase buffer concentration. If you are using a low buffer concentration (e.g., 5-10 mM), try increasing it to 20-50 mM.[6] This can help to mask the residual silanol sites and improve peak shape.
-
Equilibrate your column with at least 10-15 column volumes of the new mobile phase before each injection.
-
Inject your standard and observe the peak shape. A sharper, more symmetrical peak should be observed at the optimal pH and buffer concentration.
Q2: I've tried adjusting the pH, but the peak tailing is still unacceptable. What's my next option?
A2: If mobile phase optimization is insufficient, consider using an ion-pairing reagent. Ion-pair chromatography is a powerful technique for analyzing charged molecules on reversed-phase columns.[7][8]
The Mechanism of Ion-Pair Chromatography
An ion-pairing reagent, which is a large ionic molecule with a charge opposite to the analyte, is added to the mobile phase.[9] For the anionic 1,5-Naphthalenedisulfonic acid, a cationic ion-pairing reagent, such as a quaternary ammonium salt (e.g., tetrabutylammonium), is used.[8] The reagent forms a neutral ion-pair with the analyte, which has a greater affinity for the non-polar stationary phase, leading to improved retention and peak shape.[7]
Experimental Protocol: Implementing Ion-Pair Chromatography
-
Select an appropriate ion-pairing reagent. For your acidic analyte, tetrabutylammonium phosphate or hydroxide are good starting points.[9]
-
Prepare your mobile phase containing the ion-pairing reagent at a concentration of 5-10 mM. Ensure the reagent is fully dissolved.
-
Dedicate a column to ion-pair chromatography. The reagent will permanently modify the column's surface.
-
Equilibrate the column thoroughly. This is a critical step and may take 30-60 minutes or longer. A stable baseline indicates the column is ready.
-
Inject your sample. You should observe a significant improvement in peak shape and a likely increase in retention time.
Table 1: Common Ion-Pairing Reagents for Acidic Analytes
| Ion-Pair Reagent | Typical Concentration | Notes |
| Tetrabutylammonium phosphate | 5-20 mM | Good general-purpose reagent. |
| Tetrabutylammonium hydroxide | 5-20 mM | Can be used to adjust mobile phase pH. |
| Tetrapropylammonium chloride | 5-20 mM | Offers different selectivity. |
DOT Script for Ion-Pair Chromatography Mechanism
Caption: Mechanism of ion-pair chromatography.
Q3: Are there alternatives to ion-pair chromatography? My method needs to be MS-compatible.
A3: Yes, an excellent alternative is to use a mixed-mode chromatography column. Many ion-pairing reagents are not volatile and therefore not suitable for mass spectrometry (MS) detection. Mixed-mode columns offer a robust and MS-friendly solution.[1][2][3]
Mixed-Mode Chromatography: A Superior Approach
These columns possess stationary phases with a combination of reversed-phase (e.g., C18) and ion-exchange properties.[10] For 1,5-Naphthalenedisulfonic acid, a column with anion-exchange capabilities would be ideal. This allows for a more controlled retention mechanism based on both hydrophobicity and ionic interactions, leading to excellent peak shapes for charged analytes.[10][11]
Table 2: Recommended Mixed-Mode Columns for 1,5-Naphthalenedisulfonic Acid
| Column Name | Stationary Phase Chemistry | Key Advantages |
| Newcrom BH/B | Bidentate Hydrophilic | Excellent peak shape for multi-charged molecules, MS-compatible.[1][2][3] |
| Amaze TH | HILIC/Anion-Exchange | Good retention and peak shape, MS-compatible mobile phases.[11][12] |
| BIST™ A+ | Cation-Exchange (used in a unique mode) | Can separate sulfonic acids with a multi-charged positive buffer.[13][14] |
Experimental Protocol: Switching to a Mixed-Mode Column
-
Select a suitable mixed-mode column from the options above.
-
Follow the manufacturer's recommendations for mobile phase selection. Typically, these methods use volatile buffers like ammonium formate or ammonium acetate with acetonitrile as the organic modifier, making them fully MS-compatible.[1][3]
-
Equilibrate the new column as per the manufacturer's instructions.
-
Inject your sample and optimize the gradient and mobile phase composition as needed to achieve the desired separation.
DOT Script for Troubleshooting Workflow
Caption: Troubleshooting workflow for poor peak shape.
Q4: I've tried different columns and mobile phases, but I still see some peak tailing. Are there any other less common causes?
A4: Yes, a less common but significant issue can be metal chelation. The sulfonic acid groups in your analyte can interact with and chelate to any metal ions that may have leached from your HPLC system (e.g., from stainless steel frits or tubing) and contaminated the column.[15] This can create active sites on the column that lead to peak tailing.[15]
Troubleshooting Metal Contamination
-
System Passivation: If you suspect metal contamination, you can flush the system and column with a chelating agent like ethylenediaminetetraacetic acid (EDTA).[15] An EDTA flush can help remove metal ions from the system.[15]
-
Use Bio-Inert Systems: For long-term solutions, consider using HPLC systems and columns with bio-inert flow paths (e.g., PEEK or MP35N) to minimize metal leaching.
Experimental Protocol: Column Flushing with EDTA
-
Prepare a 0.1% EDTA solution in high-purity water.
-
Disconnect the column from the detector.
-
Flush the column with the EDTA solution at a low flow rate (e.g., 0.2 mL/min) for 2-3 hours.
-
Flush the column with high-purity water for at least one hour to remove all traces of EDTA.
-
Re-equilibrate the column with your mobile phase and re-inject your sample.
References
- SIELC Technologies. (n.d.). HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom BH Column.
- SIELC Technologies. (n.d.). 1,5-Naphthalenedisulfonic Acid.
- SIELC Technologies. (n.d.). HPLC Method for Analysis of Sulfonic acids on BIST A+ Column.
- HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzenesulfonic acid.
- SIELC Technologies. (n.d.). HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom B Column.
- SIELC Technologies. (n.d.). HPLC Separation of Alkyl Sulfonic Acids.
-
ResearchGate. (2016). Synthesis, Characterization and RP-HPLC Method Development and Validation for Simultaneous Determination of Koch Acid and H Acid. Retrieved from [Link]
-
SciELO. (2006). Development of a method by HPLC to determine LAS and its application in anaerobic reactors. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Analysis of 1,5-Naphthalenedisulfonic Acid on Amaze TH Mixed-Mode Column. Retrieved from [Link]
-
Preprints.org. (2025). Analysis of Sulphanilic Acid Interactions with Heavy Metal Ions in Aqueous Solutions. Retrieved from [Link]
-
Chromatography Online. (n.d.). A New Twist to Ion-Pairing Chromatography: In-Sample Addition of Ion-Pairing Reagent. Retrieved from [Link]
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of 1,5-Naphthalenedisulfonic acid. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column. Retrieved from [Link]
-
Separation Science. (n.d.). HPLC Back to Basics. Retrieved from [Link]
-
ACS Publications. (1993). Determination of metal ions by capillary zone electrophoresis with on-column chelation using 8-hydroxyquinoline-5-sulfonic acid. Analytical Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Method for the Separation of 2–Naphthalenesulfonic Acid and 1,5–Naphthalenedisulfonic Acid on a BIST™ A Column. Retrieved from [Link]
-
SilcoTek. (2019). Identifying and Preventing Metal Ion Leaching in HPLC Systems. Retrieved from [Link]
-
LCGC International. (2012). Troubleshooting Basics, Part IV: Peak Shape Problems. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Sulfonic acid functionalized ionic liquids for dissolution of metal oxides and solvent extraction of metal ions. Chemical Communications. Retrieved from [Link]
-
Mac-Mod Analytical. (n.d.). The Benefits of Ultra-Inert Stationary Phases for the Reversed Phase HPLC of Biomolecules. Retrieved from [Link] inert_final-1.pdf
-
Waters Corporation. (n.d.). Troubleshooting Peak Shape Problems in HPLC. Retrieved from [Link]
-
LCGC International. (2020). The LCGC Blog: Silica for HPLC Stationary Phases – A Five Minute Guide. Retrieved from [Link]
-
Waters Corporation. (n.d.). What is "silanol activity" when a column is described as having low or high silanol activity?. Retrieved from [Link]
Sources
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- 2. 1,5-Naphthalenedisulfonic Acid | SIELC Technologies [sielc.com]
- 3. HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom B Column | SIELC Technologies [sielc.com]
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Technical Support Center: Minimizing Background Fluorescence in Experiments with 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate (1,5-NDS)
Prepared by the Senior Application Scientist Team
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,5-Naphthalenedisulfonic acid, disodium salt hydrate (1,5-NDS). This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you minimize background fluorescence and ensure the acquisition of high-quality, reproducible data.
Section 1: Foundational Knowledge - FAQs about 1,5-NDS and Fluorescence
This section covers the fundamental properties of 1,5-NDS and the common challenge of background fluorescence.
Q1: What is this compound (1,5-NDS) and what are its common applications?
1,5-NDS is a highly water-soluble and stable organic compound.[1] It presents as a white, hygroscopic powder.[2] Due to these properties, it is utilized across various industries. It serves as a key intermediate in the synthesis of dyes and polyurethanes.[3] In the pharmaceutical field, it can be used in drug formulation to improve the solubility and bioavailability of certain compounds.[1] Additionally, it functions as a dispersing agent in the production of high-quality inks and coatings and as a reagent in analytical chemistry for detecting metal ions.[1] In research and development, its naphthalene structure makes it a valuable building block for creating novel compounds and materials.[4]
Q2: Is 1,5-NDS inherently fluorescent? What are its spectral properties?
Yes, naphthalene and its derivatives, including 1,5-NDS, are known to be fluorescent. Naphthalene sulfonates exhibit strong fluorescence. For 1,5-NDS specifically, studies have reported a fluorescence excitation maximum around 225 nm and an emission maximum around 338 nm .[5] This places its fluorescence profile within the ultraviolet (UV) spectrum. The fluorescence of naphthalene derivatives can be highly sensitive to the solvent environment, with changes in polarity potentially causing shifts in the emission spectrum and quantum yield.[6][7]
Q3: What is background fluorescence and why is it a critical problem in experimental assays?
Background fluorescence is any unwanted light emission that originates from sources other than the specific fluorescent molecule of interest (the analyte).[8] It is a major contributor to the "noise" in a signal-to-noise ratio.[9] High background can obscure the true signal from your analyte, leading to reduced assay sensitivity, poor data quality, and inaccurate results.[10] This is especially problematic when detecting low-abundance targets or subtle changes in fluorescence intensity.[8][11]
Q4: What are the primary sources of background fluorescence in a typical laboratory experiment?
Background fluorescence can arise from multiple components within an experimental setup.[12] It is crucial to identify the source to effectively eliminate it.[9] The main contributors can be grouped into four categories: the sample itself (autofluorescence), the reagents and consumables used, the labware, and the instrumentation.
Caption: A logical workflow for troubleshooting high background fluorescence.
Q8: My blank wells (buffer/media only) have high fluorescence. What's the cause and solution?
High signal in your blank wells points directly to your reagents or labware. [13]
-
Cause & Causality: This issue arises because either the microplate itself is fluorescent (common with clear or white plates) or components in your assay buffer/media (like phenol red, FBS, or impurities) are autofluorescent. [12][14][15]* Solution:
-
Verify Plate Choice: Ensure you are using a black-walled, opaque microplate suitable for fluorescence. [10][13] 2. Test Reagents: Measure the fluorescence of each individual component of your buffer/media to identify the source.
-
Switch Media: Replace standard cell culture media with a minimal buffer like PBS or a specialized low-fluorescence formulation for the final reading. [14][15]
-
Q9: My negative control wells (e.g., cells without 1,5-NDS) are showing high fluorescence. How do I fix this?
If your blank is low but your unlabeled sample is high, the source of the fluorescence is the biological material itself. This is known as autofluorescence. [16][17]
-
Cause & Causality: Many biological structures and molecules, such as NADH, flavins, and collagen, naturally fluoresce when excited by light. [9][16]Furthermore, chemical fixation processes, particularly with glutaraldehyde, can introduce fluorescent artifacts. [18]* Solution:
-
Background Subtraction: The most direct approach is to measure the average fluorescence intensity of these unlabeled control wells and subtract this value from all other wells. [12] 2. Spectral Analysis: If your instrument allows, run a spectral scan of the unlabeled sample to identify the peak autofluorescence wavelengths. This can help you select instrument filters that better separate the 1,5-NDS signal from the background. [9] 3. Consider Quenching Agents: For tissue sections, commercial reagents like TrueBlack® can be used to quench autofluorescence from specific sources like lipofuscin. [18]
-
Q10: The fluorescence signal is fading rapidly during measurement. What is happening and what can I do?
This phenomenon is called photobleaching , the photochemical destruction of a fluorophore upon repeated exposure to excitation light. [11][19]It leads to a progressive loss of signal and can severely compromise quantitative analysis. [11][20][21]
-
Cause & Causality: Every time a fluorophore is excited, there is a small probability it will undergo an irreversible chemical reaction that renders it non-fluorescent. [21]High-intensity light and prolonged exposure dramatically accelerate this process. [19]* Solution:
-
Minimize Exposure: This is the simplest and most effective solution. Only expose the sample to excitation light during the actual data acquisition. Use transmitted light to focus on the sample area first. [11] 2. Reduce Excitation Intensity: Use the lowest possible light intensity that still provides an adequate signal. This can be achieved by using neutral density (ND) filters or lowering the power setting on the light source. [11] 3. Use Antifade Reagents: For fixed-cell imaging, use a mounting medium containing an antifade reagent. These reagents typically work by scavenging free radicals that contribute to photobleaching.
-
Q11: My signal is inconsistent across the plate, with high variability between replicate wells. What are the likely causes?
High well-to-well variability often points to technical rather than biochemical issues.
-
Cause & Causality: The most common causes are inconsistent pipetting, leading to different volumes or cell numbers in each well, and evaporation from the outer wells of the plate. [13]If you are not using black plates, well-to-well crosstalk can also be a significant factor. [10]* Solution:
-
Improve Pipetting Technique: Use calibrated single and multichannel pipettes. Ensure proper mixing within each well.
-
Prevent Evaporation: Use adhesive plate seals, especially for long incubations. Avoid using the outermost wells of the plate, as they are most prone to evaporation; instead, fill them with PBS or water to create a humidity barrier.
-
Use Black Plates: As mentioned previously, black plates are essential to prevent optical crosstalk between adjacent wells. [10]
-
Section 4: Protocols & Workflows
Protocol 1: Step-by-Step Workflow for Measuring Autofluorescence of Test Compounds
This protocol is used to determine if a test compound, such as 1,5-NDS or another drug candidate, is contributing to the background signal. [10] Materials:
-
Test compound (e.g., 1,5-NDS)
-
Assay Buffer (the same buffer used in the main experiment)
-
Solvent for compound (e.g., DMSO), if applicable
-
Black, opaque 96-well or 384-well plate
-
Fluorescence plate reader
Methodology:
-
Prepare Serial Dilutions: Prepare serial dilutions of the test compound in the assay buffer. The final concentrations should span the range used in your primary experiment.
-
Prepare Controls:
-
Buffer Blank: Wells containing only the assay buffer.
-
Vehicle Control: Wells containing the assay buffer plus the highest concentration of solvent (e.g., DMSO) used in the compound wells.
-
-
Plate Loading: Add the diluted compounds and controls to the wells of the microplate.
-
Incubation: Incubate the plate under the same conditions (temperature and duration) as the primary assay.
-
Fluorescence Reading: Measure the fluorescence using the same excitation and emission filter set intended for your main experiment (e.g., Ex: ~225 nm, Em: ~338 nm for 1,5-NDS).
-
Analysis: Compare the fluorescence of the compound-containing wells to the vehicle control. A significant increase indicates that the compound itself is autofluorescent at these wavelengths.
References
-
BMG LABTECH. (n.d.). How to reduce autofluorescence in cell-based assays. Retrieved from [Link]
- Kosower, E. M., & Tanizawa, K. (1972). Solvent effects on the fluorescence of 1-(dimethylamino)-5-naphthalenesulfonic acid and related compounds. Journal of the American Chemical Society.
-
Bitesize Bio. (2024, October 2). The Ultimate Guide to Troubleshooting Microplate Assays. Retrieved from [Link]
-
Abcam. (2019, January 30). Fluorescent microscopy troubleshooting: high background [Video]. YouTube. Retrieved from [Link]
-
Scientific Volume Imaging. (n.d.). Bleaching Effects. Retrieved from [Link]
-
FluoroFinder. (2024, November 18). Amplification and Background Reduction Techniques. Retrieved from [Link]
- Kim, D., et al. (2022). Bleaching-Resistant Super-Resolution Fluorescence Microscopy. Advanced Science.
- Croce, A. C., & Bottiroli, G. (2014). Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis. European Journal of Histochemistry.
-
Autech Corp. (n.d.). Applications of 1,5-Naphthalenedisulfonic Acid Disodium Salt Hydrate in Synthesis. Retrieved from [Link]
-
Sobolewski, P. (2014, May 24). Answer to "Can anyone help with a problem in fluorescence detection by a plate reader?". ResearchGate. Retrieved from [Link]
-
Basicmedical Key. (n.d.). Troubleshooting Fluorescence Intensity Plate Reader Experiments. Retrieved from [Link]
-
Wikipedia. (n.d.). Photobleaching. Retrieved from [Link]
- Google Patents. (n.d.). EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid.
-
Evident Scientific. (n.d.). Optimization and Troubleshooting. Retrieved from [Link]
-
FluoroFinder. (2023, July 19). Tips to Minimize Autofluorescence. Retrieved from [Link]
- Weber, G., et al. (2019). Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)
-
Akoya Biosciences. (n.d.). Investigation of Autofluorescence – Best Practices. Retrieved from [Link]
-
Joseph, J. (2019, July 15). Answer to "How do you properly subtract out background for fluorsecence?". ResearchGate. Retrieved from [Link]
- Eggeling, C., et al. (1998). Photobleaching of Fluorescent Dyes under Conditions Used for Single-Molecule Detection: Evidence of Two-Step Photolysis. Analytical Chemistry.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 51346588, this compound. Retrieved from [Link]
- Gaftea, C., et al. (2020).
- Rose, P. E., & Kirk, M. R. (2007). Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction.
- Saltiel, J., et al. (2014). Fluorescence Emission and Absorption Spectra of Naphthalene in Cyclohexane Solution: Evidence of a Naphthalene–Oxygen Charge–Transfer Complex. Photochemistry and Photobiology.
-
Cenmed Enterprises. (n.d.). 1 5-naphthalenedisulfonic acid disodium salt hydrate 95%. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Disodium 1,5-naphthalenedisulfonate | 1655-29-4 [chemicalbook.com]
- 3. EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid - Google Patents [patents.google.com]
- 4. nbinno.com [nbinno.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis and Solvent Dependent Fluorescence of Some Piperidine-Substituted Naphthalimide Derivatives and Consequences for Water Sensing [mdpi.com]
- 8. jacksonimmuno.com [jacksonimmuno.com]
- 9. microscopyfocus.com [microscopyfocus.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Photobleaching in Fluorescence Imaging | Thermo Fisher Scientific - HK [thermofisher.com]
- 12. Background in Fluorescence Imaging | Thermo Fisher Scientific - SG [thermofisher.com]
- 13. Troubleshooting Fluorescence Intensity Plate Reader Experiments | Basicmedical Key [basicmedicalkey.com]
- 14. bitesizebio.com [bitesizebio.com]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 17. Autofluorescence Spectroscopy and Imaging: A Tool for Biomedical Research and Diagnosis - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Amplification and Background Reduction Techniques | FluoroFinder [fluorofinder.com]
- 19. Bleaching Effects | Scientific Volume Imaging [svi.nl]
- 20. Bleaching‐Resistant Super‐Resolution Fluorescence Microscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Photobleaching - Wikipedia [en.wikipedia.org]
Effect of pH on the fluorescence of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate
Welcome to the technical support guide for 1,5-Naphthalenedisulfonic acid, disodium salt hydrate (1,5-NDS). This document provides in-depth guidance and troubleshooting for researchers utilizing this fluorescent probe. Our goal is to equip you with the scientific rationale behind experimental observations, ensuring data integrity and experimental success.
Introduction to 1,5-Naphthalenedisulfonic Acid
1,5-Naphthalenedisulfonic acid is a fluorescent organic compound valued for its stability and water solubility.[1][2] It is frequently used as a fluorescent tracer, an ion-pairing agent in chromatography, and an intermediate in dye synthesis.[2][3] Its fluorescence originates from the naphthalene aromatic ring system. A key characteristic that distinguishes it from many other fluorescent probes is the nature of its substituent groups. The two sulfonic acid moieties are strong acids, meaning they exist in their deprotonated, anionic sulfonate (-SO₃⁻) form across a very broad pH range in aqueous solutions.[4] This structural feature is central to understanding its fluorescence behavior.
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: My fluorescence intensity is changing as I alter the pH of my solution. Is 1,5-NDS a pH-sensitive probe?
Answer: This is a common and critical question. Based on its chemical structure, 1,5-Naphthalenedisulfonic acid is not expected to be a direct pH sensor in the typical aqueous pH range (approx. 2-12).
Causality Explained: The fluorescence of a molecule is highly dependent on its electronic structure. For many pH probes, fluorescence changes occur because a key functional group on the fluorophore becomes protonated or deprotonated. This event alters the electron distribution, modifying the energy of the excited state and, consequently, the fluorescence emission.[5]
However, 1,5-NDS lacks functional groups that undergo protonation/deprotonation in the standard pH range. The sulfonic acid groups are very strong acids (pKa < 0) and remain as negatively charged sulfonates. The naphthalene ring itself is electronically stable and does not have a protonation site in this range. Therefore, the intrinsic fluorescence quantum yield of the 1,5-NDS dianion should be constant.
If you observe pH-dependent changes in fluorescence, the cause is almost certainly indirect. Refer to the troubleshooting guide below to diagnose the true origin of the signal change.
Troubleshooting Guide: Uncovering the Root Cause of Apparent pH-Dependent Fluorescence
Question: I've noticed a significant drop in my fluorescence signal when I lower the pH of my 1,5-NDS solution below 4. Why is this happening if the probe is pH-insensitive?
Answer: This phenomenon is likely due to proton-induced fluorescence quenching , where protons (H⁺ ions) in the solution act as dynamic quenchers of the excited naphthalene fluorophore.
Mechanism Insight: Dynamic quenching occurs when a substance in the solution collides with the fluorophore while it is in its excited state. This collision provides a non-radiative pathway for the excited state to return to the ground state, thereby decreasing fluorescence without changing the absorption spectrum. Protons are known to be effective collisional quenchers for many aromatic fluorophores.
Experimental Validation Protocol:
-
Prepare a Series of Buffers: Prepare a set of buffers with identical ionic strength but varying pH (e.g., pH 7, 6, 5, 4, 3). Use buffers with minimal intrinsic quenching properties (e.g., phosphate, acetate).
-
Constant Probe Concentration: Prepare solutions of 1,5-NDS at a fixed concentration in each of the prepared buffers.
-
Measure Fluorescence: Record the fluorescence emission spectrum for each sample using consistent instrument settings.
-
Data Analysis (Stern-Volmer Plot):
-
Plot the ratio of the fluorescence intensity in the absence of the quencher (I₀, here at neutral pH) to the intensity in the presence of the quencher (I, at acidic pH) against the proton concentration [H⁺].
-
The relationship is described by the Stern-Volmer equation: I₀ / I = 1 + Kₛᵥ [Q], where [Q] is the quencher concentration ([H⁺]).
-
A linear plot confirms a collisional quenching mechanism.
-
| pH | [H⁺] (M) | Fluorescence Intensity (Arbitrary Units) | I₀ / I |
| 7.0 | 1.0 x 10⁻⁷ | 1000 | 1.00 |
| 5.0 | 1.0 x 10⁻⁵ | 998 | 1.002 |
| 4.0 | 1.0 x 10⁻⁴ | 980 | 1.020 |
| 3.0 | 1.0 x 10⁻³ | 850 | 1.176 |
| 2.0 | 1.0 x 10⁻² | 550 | 1.818 |
| Table 1: Example data illustrating the effect of proton quenching on 1,5-NDS fluorescence. |
Question: My signal seems to drift or decrease when working in highly alkaline conditions (pH > 10). What could be the cause?
Answer: While the 1,5-NDS molecule itself is stable, high pH can introduce other issues:
-
Buffer Component Interference: Some buffer components used at high pH, such as certain amines in Tris or glycine buffers, can act as fluorescence quenchers. The quenching efficiency of these components may be pH-dependent.
-
Photodegradation: Although naphthalenesulfonates are generally robust, prolonged exposure to high-intensity excitation light, especially in the presence of dissolved oxygen, can lead to photobleaching. This process may be accelerated under extreme pH conditions that can favor the formation of reactive oxygen species.
-
Interaction with Cations: At high pH, the solubility of certain metal cations present as impurities in your reagents can decrease, potentially leading to precipitation or the formation of complexes that might quench fluorescence.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for high-pH fluorescence instability.
Question: I am observing a slight shift in the emission maximum of my 1,5-NDS solution when I change my experimental conditions. Is this a pH effect?
Answer: A shift in the emission maximum (a spectral shift) is unlikely to be a direct result of pH for 1,5-NDS. Such shifts are typically caused by changes in the local microenvironment of the fluorophore.
Potential Causes for Spectral Shifts:
-
Solvent Polarity: The excited state of naphthalene derivatives can have a different dipole moment than the ground state. A change in solvent polarity (e.g., by adding a co-solvent like ethanol or acetonitrile) can stabilize the excited state differently, leading to a shift in the emission wavelength.
-
Binding Events: 1,5-NDS is an anionic probe that can bind to proteins or other macromolecules, often through electrostatic and hydrophobic interactions.[6] When the probe moves from a polar aqueous environment to a less polar binding pocket, its fluorescence emission often shifts to a shorter wavelength (a "blue shift") and its intensity increases.[6] If your sample contains proteins or other macromolecules, changes in pH could alter their conformation, exposing or concealing binding sites for 1,5-NDS and thus causing an apparent change in fluorescence.
Experimental Protocol to Test for Binding-Induced Shifts:
-
Establish a Baseline: Record the emission spectrum of 1,5-NDS in a simple buffer (e.g., 10 mM phosphate, pH 7.4).
-
Introduce Potential Binding Partner: Add the macromolecule of interest (e.g., a protein like Bovine Serum Albumin) to the solution and record the spectrum again. Note any changes in intensity and emission maximum.
-
Vary pH: Adjust the pH of the solution containing both 1,5-NDS and the macromolecule. Observe if the fluorescence changes correlate with the expected pH-dependent conformational changes of the macromolecule.
Caption: Effect of environmental polarity on 1,5-NDS fluorescence.
Core Technical Data
For reliable experimental design, please refer to the following photophysical properties for 1,5-Naphthalenedisulfonic acid.
| Parameter | Value | Notes |
| Chemical Formula | C₁₀H₈O₆S₂ | For the acid form.[4] |
| Molecular Weight | 288.30 g/mol | For the acid form.[7] |
| Typical Form | Disodium Salt Hydrate | Commonly supplied as a stable, water-soluble solid.[2] |
| Excitation Maximum (λex) | ~225 nm / ~285 nm | The ~225 nm value is a mean for several naphthalenesulfonates.[8] Absorbance is also strong around 285 nm.[4] |
| Emission Maximum (λem) | ~338 nm | This value is reported for several naphthalenesulfonates in aqueous solution.[8] |
| pH Sensitivity | None (Direct) | The fluorophore itself is not protonated/deprotonated in the pH 2-12 range. |
| Primary Quencher | H⁺ (at low pH) | Acts as a collisional quencher, reducing intensity without a spectral shift. |
References
-
SIELC Technologies. (n.d.). 1,5-Naphthalenedisulfonic Acid. Retrieved from [Link]
- de Silva, A. P., Gunaratne, H. Q. N., Gunnlaugsson, T., Huxley, A. J. M., McCoy, C. P., Rademacher, J. T., & Rice, T. E. (2012). Signaling recognition events with fluorescent sensors and switches. Photochemical & Photobiological Sciences, 11(11), 1675-1681.
- Essassi, D., Zini, R., & Tillement, J. P. (1990). Use of 1-anilino-8-naphthalene sulfonate as a fluorescent probe in the investigation of drug interactions with human alpha-1-acid glycoprotein and serum albumin. Journal of Pharmaceutical Sciences, 79(1), 9-13.
-
Rose, S., & Nickus, U. (2015). Structures and fluorescence excitation and emission maximum for 1-NMS, 2-NMS, 1,5-NDS, 1,6-NDS, 2,6-NDS, 2,7-NDS and 2-OH-3,6-NDS. ResearchGate. Retrieved from [Link]
-
ResearchGate. (n.d.). Changes in fluorescence intensity of 5 as a function of pH in water/DMF (3:1, v/v). The pH range was from 8.50 to 2.38. Retrieved from [Link]
- Ghorpade, P. A., Mali, S. S., Hong, C. K., & Patil, P. S. (2021). Naphthalenediimides with High Fluorescence Quantum Yield: Bright-Red, Stable, and Responsive Fluorescent Dyes. Chemistry, 27(35), 9037-9042.
-
PubChem. (n.d.). Naphthalene-1,5-disulfonate. Retrieved from [Link]
-
ResearchGate. (n.d.). Absorbtion, Fluorescence, Quantum Yield and Degradation Data of Dyes of.... Retrieved from [Link]
- MDPI. (2023). Detection of Lysosomal Hg2+ Using a pH-Independent Naphthalene Monoimide-Based Fluoroprobe. Molecules, 28(6), 2568.
- MDPI. (2023). Study of a Fluorescent System Based on the Naphthalene Derivative Fluorescent Probe Bound to Al3+. Molecules, 28(8), 3521.
- ResearchGate. (2007).
- Lin, B., Fan, L., Ge, J., Zhang, W., Zhang, C., Dong, C., & Shuang, S. (2018). A naphthalene-based fluorescent probe with a large Stokes shift for mitochondrial pH imaging. Analyst, 143(21), 5054-5060.
- Lin, C. W., & Lin, H. Y. (2005). Fluorescence lifetime-resolved pH imaging of living cells. Biophysical journal, 89(5), 3436–3452.
- de Oliveira, V. E., da Silva, M. D., & de Oliveira, H. P. (2022). Fluorescence Quantum Yields and Lifetimes of Aqueous Natural Dye Extracted from Tradescantia pallida purpurea at Different Hydrogen Potentials. Applied Sciences, 12(19), 9579.
- Wildner, G. F. (1976). The use of 1-anilino-8-naphthalene sulfonate as fluorescent probe for conformational studies on ribulose-1,5-bisphosphate carboxylase.
-
Nakashima, K., Hishida, S., & Kinoshita, S. (2005). The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbit[9]uril. Journal of inclusion phenomena and macrocyclic chemistry, 53(1-2), 119-125.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Disodium 1,5-naphthalenedisulfonate | 1655-29-4 [chemicalbook.com]
- 3. 1,5-Naphthalenedisulfonic acid | 81-04-9 [chemicalbook.com]
- 4. 1,5-Naphthalenedisulfonic Acid | SIELC Technologies [sielc.com]
- 5. almacgroup.com [almacgroup.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Common impurities in commercial 1,5-Naphthalenedisulfonic acid, disodium salt hydrate and their effects
Welcome to the technical support center for 1,5-Naphthalenedisulfonic acid, disodium salt hydrate. This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges posed by common impurities in this versatile chemical. Here, we will delve into the origins of these impurities, their impact on experimental outcomes, and provide actionable troubleshooting advice and analytical protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial-grade this compound?
Commercial this compound is typically synthesized through the sulfonation of naphthalene.[1] The nature of this reaction can lead to several types of impurities. These are broadly categorized as organic and inorganic impurities.[2]
Common Impurities in this compound
| Impurity Category | Specific Examples | Origin |
| Organic Impurities | Isomeric Naphthalenedisulfonic acids (e.g., 1,6-, 1,7-, 2,6-, 2,7-isomers)[3] | Side reactions during the sulfonation of naphthalene.[4] |
| Monosulfonated Naphthalenesulfonic acids (1- and 2-isomers) | Incomplete sulfonation reaction.[5] | |
| Trisulfonated Naphthalenesulfonic acids (e.g., 1,3,5- and 1,3,6-isomers)[3][6] | Over-sulfonation of the naphthalene ring. | |
| Unreacted Naphthalene | Incomplete initial reaction. | |
| Degradation Products | Decomposition of the product due to factors like light or heat.[7][8] | |
| Inorganic Impurities | Sodium Sulfate | Byproduct of the neutralization and precipitation process.[3] |
| Heavy Metals | Leaching from reactors or from catalysts used in manufacturing.[2][9] | |
| Residual Solvents | Solvents used during synthesis and purification.[2] |
Q2: My experimental results are inconsistent. Could isomeric impurities be the cause?
Yes, this is a significant possibility. The sulfonation of naphthalene is a classic example of a reaction where the product distribution is controlled by kinetic versus thermodynamic factors.[5] This means that different batches of the starting material might contain varying ratios of naphthalenedisulfonic acid isomers.
Effects of Isomeric Impurities:
-
Drug Development: Different isomers can possess distinct pharmacological and toxicological profiles. The naphthalene scaffold is a building block in many approved drugs, and its derivatives are widely studied.[10][11][12] The presence of unintended isomers can lead to variability in biological activity and safety assessments.
-
Dye Synthesis: 1,5-Naphthalenedisulfonic acid is a crucial intermediate in the manufacturing of various dyes.[1][13] The presence of other isomers can alter the final color, fastness, and overall performance of the dye.[13]
-
Polymer Chemistry: In the production of sulfonated naphthalene formaldehyde condensates, used as superplasticizers, the isomeric purity is critical. The beta-isomer (naphthalene-2-sulfonic acid) is preferred for creating a more regular polymer structure, leading to superior dispersing properties.[5]
Q3: I'm observing unexpected toxicity in my cell-based assays. What impurities should I investigate?
Unexpected cytotoxicity can be a serious issue. Here are the likely culprits:
-
Unreacted Naphthalene: Naphthalene and its metabolites, such as naphthalene epoxides and naphthoquinones, are known to be cytotoxic.[10]
-
Heavy Metals: Even at trace levels, heavy metals can be toxic to cells and interfere with biological assays.[9]
-
Degradation Products: The degradation of 1,5-Naphthalenedisulfonic acid, especially under oxidative conditions, can produce various byproducts whose toxicological profiles may be unknown.[7][8]
-
Residual Solvents: Some solvents used in chemical synthesis have known toxicities.[2]
Q4: My product shows poor solubility. How can impurities be a factor?
The presence of certain impurities can significantly impact the solubility of the final product.
-
Inorganic Salts: High concentrations of inorganic salts like sodium sulfate can lead to the "salting-out" effect, reducing the solubility of the organic salt in aqueous solutions.[14]
-
Isomeric Impurities: Different isomers can have different solubilities. A mixture of isomers may have a different solubility profile compared to the pure compound.
Troubleshooting Guide
| Observed Problem | Potential Impurity-Related Cause | Troubleshooting and Mitigation Steps |
| Variable performance in drug formulation | Inconsistent ratios of naphthalenedisulfonic acid isomers. High or variable levels of inorganic salts affecting dissolution. | 1. Characterize Batches: Use HPLC to quantify the isomeric purity of each batch. 2. Control for Inorganic Salts: Measure the inorganic salt content. If high, consider purification by recrystallization. 3. Source from a reliable supplier that provides a detailed certificate of analysis with impurity profiles. |
| Unexpected peaks in HPLC chromatogram | Presence of mono-, di-, or tri-sulfonated isomers. Degradation products. | 1. Use a Reference Standard: Co-inject with a certified reference standard of 1,5-Naphthalenedisulfonic acid. 2. Mass Spectrometry: Use LC-MS to identify the mass of the unknown peaks and deduce their structures. 3. Forced Degradation Study: Subject a pure sample to stress conditions (heat, light, acid, base, oxidation) to see if the unknown peaks are generated as degradation products.[2] |
| Inconsistent color in dye synthesis | Variable isomeric purity of the starting material. | 1. Specify Isomeric Purity: Purchase starting material with a specified high purity of the 1,5-isomer. 2. Analytical QC: Implement routine HPLC analysis to check the purity of incoming raw material. |
Visualizing Impurity Formation and Analysis
Caption: Formation of 1,5-NDSA and related impurities.
Experimental Protocols
Protocol 1: HPLC-UV Analysis of Naphthalenedisulfonic Acid Isomers
This protocol provides a general method for the separation and quantification of naphthalenedisulfonic acid isomers.[15][16]
1. Materials and Reagents:
-
High-purity water
-
Acetonitrile (HPLC grade)
-
Phosphate buffer (e.g., potassium phosphate monobasic)
-
This compound sample
-
Reference standards for 1,5-, 1,6-, 2,6-, and 2,7-naphthalenedisulfonic acid isomers
2. Chromatographic Conditions:
-
Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Aqueous phosphate buffer (e.g., 20 mM, pH 3.0)
-
Mobile Phase B: Acetonitrile
-
Gradient: A time-gradient elution is typically used. For example:
-
0-5 min: 95% A, 5% B
-
5-20 min: Gradient to 70% A, 30% B
-
20-25 min: Hold at 70% A, 30% B
-
25-30 min: Return to 95% A, 5% B
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector at approximately 270 nm[15]
-
Injection Volume: 10 µL
3. Procedure:
-
Standard Preparation: Prepare individual stock solutions of each reference standard in the mobile phase A. Create a mixed standard solution containing all isomers at a known concentration.
-
Sample Preparation: Accurately weigh and dissolve the sample in mobile phase A to a known concentration.
-
Analysis: Inject the mixed standard solution to determine the retention time for each isomer. Then, inject the sample solution.
-
Quantification: Calculate the percentage of each impurity by comparing the peak areas in the sample chromatogram to the peak areas of the standards.
Caption: General workflow for impurity analysis.
References
- Wang, L., et al. (2000). Determination of naphthalenesulfonic acid isomers by large-volume on-line derivatization and gas chromatography-mass spectrometry.
- Google Patents. (Year). CN108088917B - Method for detecting naphthalene disulfonic acid isomer.
-
NINGBO INNO PHARMCHEM CO.,LTD. The Chemical Backbone: Exploring 1,5-Naphthalenedisulfonic Acid Synthesis and Uses. Available at: [Link]
-
ChemSrc. Disodium 1,5-naphthalenedisulfonate | CAS#:1655-29-4. Available at: [Link]
-
PubChem. 1,5-Naphthalenedisulfonic acid disodium dihydrate. Available at: [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1,5-Naphthalenedisulfonic acid disodium salt, hydrate. Available at: [Link]
-
XINDAO. 1,5-Naphthalenedisulfonic acid CAS:81-04-9. Available at: [Link]
- PubMed. (2010). Oxidative degradation of 1,5-naphthalenedisulfonic acid in aqueous solutions by UV-photolysis in the absence and presence of H2O2. Chemosphere, 79(2), 144-148.
-
Dattakala College of Pharmacy. A Review on Effect of Impurities in Pharmaceutical Substances. Available at: [Link]
-
ResearchGate. (2010). Oxidative degradation of 1,5-naphthalenedisulfonic acid in aqueous solutions by UV-photolysis in the absence and presence of H2O2. Available at: [Link]
- Sci-Hub. (2006). Decomposition of Aqueous Naphthalene-1,5-Disulfonic Acid by Means of Oxidation Processes. Ozone: Science & Engineering, 28(6), 437-443.
-
HELIX Chromatography. HPLC Methods for analysis of 2-Naphthalenesulfonic acid. Available at: [Link]
- Google Patents. EP0118832B1 - Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid.
-
Capital Resin Corporation. (2024). How the Pharmaceutical Industry Uses Aromatic Sulfonic Acids. Available at: [Link]
- MDPI. (2024). Review on the modern analytical advancements in impurities testing. Molecules, 29(12), 2843.
-
PubChem. 1,5-Naphthalenedisulfonic acid. Available at: [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. The Essential Role of 1,5-Naphthalenedisulfonic Acid in Modern Dye Manufacturing. Available at: [Link]
-
Auriga Research. Inorganic Impurities. Available at: [Link]
-
CD Formulation. Inorganic Impurity Test. Available at: [Link]
- National Institutes of Health. (2022). The impact of inorganic salts on the ultrasonic degradation of contaminants: A review. Ultrasonics Sonochemistry, 84, 105971.
- PubMed. (2019). Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective. European Journal of Medicinal Chemistry, 161, 246-273.
- PubMed. (2009). Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8. Bioorganic & Medicinal Chemistry Letters, 19(15), 4160-4164.
- National Institutes of Health. (2015). Recent Trends in Product Development and Regulatory Issues on Impurities in Active Pharmaceutical Ingredient (API) and Drug Products. Part 2. AAPS PharmSciTech, 16(4), 746-751.
-
ResearchGate. Representative examples for naphthalene containing marketed drugs. Available at: [Link]
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- 4. 1,5-Naphthalenedisulfonic acid | 81-04-9 | Benchchem [benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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- 7. Oxidative degradation of 1,5-naphthalenedisulfonic acid in aqueous solutions by UV-photolysis in the absence and presence of H2O2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Inorganic Impurity Test - CD Formulation [formulationbio.com]
- 10. Naphthalene, a versatile platform in medicinal chemistry: Sky-high perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and evaluation of naphthalene-sulfonamide antagonists of human CCR8 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
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- 14. The impact of inorganic salts on the ultrasonic degradation of contaminants: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]
Enhancing the quantum yield of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate in different media
Prepared by the Office of Senior Application Scientists
Welcome to the technical support guide for 1,5-Naphthalenedisulfonic acid, disodium salt hydrate (1,5-NDS). This document provides in-depth troubleshooting and practical guidance for researchers, scientists, and drug development professionals to help enhance and stabilize the fluorescence quantum yield of this versatile probe in various experimental media.
Section 1: Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions encountered during the application of 1,5-NDS, providing not just solutions but also the underlying scientific reasoning to empower your experimental design.
Q1: My measured fluorescence quantum yield for 1,5-NDS is significantly lower than expected. What are the primary causes?
A1: A lower-than-expected quantum yield is a frequent issue stemming from several environmental and sample-related factors. The key is to systematically investigate the potential causes.
Underlying Causality: The fluorescence quantum yield (Φ_F_) is the ratio of photons emitted to photons absorbed. Any process that competes with fluorescence for the de-excitation of the excited state will lower the quantum yield. These competing non-radiative pathways are highly sensitive to the fluorophore's immediate environment.
Troubleshooting Steps:
-
Solvent Polarity and Viscosity:
-
The Issue: 1,5-NDS, like many naphthalenesulfonic acids, is highly sensitive to the polarity of its environment. In highly polar, protic solvents like water, extensive solvent relaxation around the excited-state dipole can occur. This stabilization of the excited state can promote non-radiative decay pathways, such as internal conversion, thus lowering the quantum yield.[1][2]
-
The Solution: Assess the polarity of your medium. A shift to a less polar or more viscous solvent can restrict molecular vibrations and solvent movement, reducing non-radiative energy loss and enhancing fluorescence. For instance, the quantum yield of similar aminonaphthalenesulfonic acid derivatives is known to be significantly higher in less polar organic solvents compared to water.[1]
-
-
Presence of Quenchers:
-
The Issue: Fluorescence quenching is a process that decreases fluorescence intensity and can drastically lower the apparent quantum yield.[3] Common quenchers include:
-
Dissolved Oxygen: A notorious dynamic quencher that promotes intersystem crossing to the triplet state.
-
Heavy Atoms & Halide Ions (e.g., I⁻, Br⁻): These promote spin-orbit coupling, increasing the rate of intersystem crossing and subsequent non-radiative decay.
-
Transition Metal Ions (e.g., Cu²⁺, Ni²⁺): Can quench fluorescence through various mechanisms, including electron transfer.[3]
-
-
The Solution: De-gas your solvent by sparging with nitrogen or argon to remove dissolved oxygen. Analyze your buffer components for the presence of halide ions or trace metals. If their presence is unavoidable, their quenching effect must be noted and kept consistent across all experiments.
-
-
Concentration Effects (Inner Filter Effect & Self-Quenching):
-
The Issue: At high concentrations, the sample can reabsorb emitted fluorescence if there is an overlap between the absorption and emission spectra (primary inner filter effect).[4] Additionally, excited-state molecules can be quenched by ground-state molecules of the same type (self-quenching).
-
The Solution: Always work with dilute solutions. It is critical to ensure the absorbance at the excitation wavelength is low, typically below 0.05, to maintain a linear relationship between absorbance and fluorescence intensity and avoid inner filter effects.[4]
-
-
pH of the Medium:
-
The Issue: The fluorescence of molecules with acidic or basic functional groups can be pH-dependent.[5][6] Although the sulfonate groups of 1,5-NDS are strong acids and remain ionized over a wide pH range, extreme pH values can alter the conformation of surrounding molecules (e.g., proteins in a binding assay) or introduce quenching species (e.g., H⁺ or OH⁻).
-
The Solution: Ensure your medium is well-buffered to a stable pH. If you observe pH-dependent changes in fluorescence, it is crucial to determine if this is a direct effect on the 1,5-NDS or an indirect effect on its binding partner or environment.
-
Below is a troubleshooting workflow to diagnose the cause of low quantum yield.
Caption: A flowchart for troubleshooting low quantum yield.
Q2: How does the choice of solvent affect the emission wavelength and quantum yield of 1,5-NDS?
A2: The solvent plays a critical role due to solvatochromism, which is the ability of a chemical substance to change color in response to the polarity of the solvent.
Scientific Rationale: The naphthalene core of 1,5-NDS is relatively nonpolar, but the sulfonate groups are highly polar and ionic. In the ground state, the molecule and its surrounding solvent shell are in equilibrium. Upon excitation with a photon, the dipole moment of 1,5-NDS changes. In polar solvents, the solvent molecules will reorient themselves to stabilize this new, excited-state dipole. This stabilization lowers the energy of the excited state, leading to two main effects:
-
Red Shift in Emission: The energy difference between the relaxed excited state and the ground state is reduced, causing the emitted photon to have lower energy (longer wavelength). This is known as a bathochromic or red shift.
-
Decreased Quantum Yield: As mentioned in A1, the stabilization of the excited state by polar solvents can create more opportunities for non-radiative decay, thus decreasing the quantum yield.[2]
Practical Implications & Data:
| Solvent Type | Expected Emission Shift | Expected Quantum Yield | Rationale |
| Nonpolar Aprotic (e.g., Toluene, Dioxane) | Blue-shifted (shorter λ) | Higher | Minimal solvent relaxation; fewer non-radiative pathways. |
| Polar Aprotic (e.g., DMSO, Acetonitrile) | Intermediate | Intermediate | Moderate solvent relaxation. |
| Polar Protic (e.g., Water, Methanol, Ethanol) | Red-shifted (longer λ) | Lower | Strong solvent relaxation and hydrogen bonding promote non-radiative decay. |
Note: While 1,5-NDS itself has low solubility in nonpolar solvents, this principle is critical when it is used as a probe to study hydrophobic pockets in proteins or other macromolecules, where its local environment can be significantly less polar than the bulk aqueous solution.[1]
Q3: My fluorescence signal is unstable and drifting. What are the potential causes and solutions?
A3: Signal instability can be traced to several factors, both instrumental and chemical.
Troubleshooting Guide:
-
Photobleaching:
-
The Issue: Prolonged or high-intensity excitation can cause photochemical destruction of the 1,5-NDS molecule, leading to an irreversible decrease in fluorescence.
-
The Solution:
-
Reduce the excitation intensity using neutral density filters.
-
Minimize the sample's exposure time to the excitation light by using shutters.
-
Decrease the slit widths on the spectrofluorometer (this will also decrease the signal, so a balance must be found).
-
-
-
Temperature Fluctuations:
-
The Issue: Fluorescence is often temperature-dependent. An increase in temperature typically increases the rate of non-radiative decay processes (due to increased molecular collisions and vibrations), leading to a decrease in fluorescence intensity.
-
The Solution: Use a temperature-controlled cuvette holder to maintain a stable and consistent sample temperature throughout the experiment.
-
-
Sample Evaporation:
-
The Issue: If using volatile solvents or conducting long experiments, solvent evaporation can concentrate the sample, leading to an apparent increase in signal that may be mistaken for drift.
-
The Solution: Keep the cuvette capped whenever possible. For long-term measurements, use a cuvette with a stopper or consider a specialized sealed system.
-
-
Lamp Instability:
-
The Issue: The excitation source (typically a Xenon lamp) may fluctuate in intensity, especially during warm-up or near the end of its life.
-
The Solution: Allow the instrument's lamp to warm up for the manufacturer-recommended time (often 30-60 minutes) before starting measurements. If drift persists, the lamp may need to be replaced.
-
Section 2: Experimental Protocols
This section provides standardized, self-validating protocols for key experiments involving 1,5-NDS.
Protocol 1: Preparation of Stock and Working Solutions
Objective: To prepare accurate and stable solutions of 1,5-NDS for fluorescence measurements.
Materials:
-
This compound (CAS: 1655-29-4)
-
High-purity solvent (e.g., ultrapure water, spectroscopic grade ethanol)
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Micropipettes
Procedure:
-
Stock Solution (e.g., 1 mM): a. Accurately weigh a precise amount of 1,5-NDS powder. Note: The hydrate form means the molecular weight used for calculations must account for water molecules. Check the certificate of analysis from your supplier. b. Quantitatively transfer the powder to a Class A volumetric flask. c. Add about 70-80% of the final volume of the desired solvent. d. Gently swirl or sonicate the flask until the solid is completely dissolved. e. Allow the solution to return to room temperature. f. Carefully add solvent up to the calibration mark on the flask. g. Cap and invert the flask 15-20 times to ensure homogeneity. h. Store the stock solution in an amber glass vial, protected from light, at 4°C.
-
Working Solutions: a. Prepare working solutions by serial dilution from the stock solution immediately before use. b. Use calibrated micropipettes and volumetric flasks for all dilutions. c. The final concentration should be chosen such that the absorbance at the excitation wavelength is below 0.05.
Protocol 2: Relative Quantum Yield Measurement
Objective: To determine the fluorescence quantum yield of 1,5-NDS in a specific medium relative to a known standard.
Principle: The relative quantum yield is calculated using the equation:
Φ_X_ = Φ_ST_ * (Grad_X_ / Grad_ST_) * (η_X_² / η_ST_²)
where Φ is the quantum yield, Grad is the gradient from the plot of integrated fluorescence intensity vs. absorbance, and η is the refractive index of the solvent. The subscripts X and ST refer to the test sample and the standard, respectively.[7]
Materials:
-
Calibrated UV-Vis Spectrophotometer
-
Calibrated Spectrofluorometer
-
Quartz cuvettes (1 cm path length)
-
1,5-NDS working solutions
-
Quantum Yield Standard (e.g., Quinine Sulfate in 0.1 M H₂SO₄, Φ_ST_ = 0.54)
Workflow Diagram:
Sources
- 1. Synthesis and Spectral Properties of 8-Anilinonaphthalene-1-sulfonic Acid (ANS) Derivatives Prepared by Microwave-Assisted Copper(0)-Catalyzed Ullmann Reaction - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. A Preliminary Study of the Effects of pH upon Fluorescence in Suspensions of Prevotella intermedia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. What are the factors affecting fluorescence? | AAT Bioquest [aatbio.com]
- 7. chem.uci.edu [chem.uci.edu]
Validation & Comparative
A Senior Application Scientist’s Guide to the Validation of 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate as a Quantitative Fluorescent Marker
This guide provides a comprehensive framework for the validation of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate (1,5-NDS) as a quantitative marker. Designed for researchers, analytical scientists, and drug development professionals, this document moves beyond procedural checklists to explore the scientific rationale behind validation protocols. We will objectively compare the performance of 1,5-NDS against established fluorescent markers, supported by illustrative experimental data, to empower you to make informed decisions for your analytical needs.
Introduction: The Imperative of Rigorous Marker Validation
This guide focuses on 1,5-Naphthalenedisulfonic acid, disodium salt (CAS: 1655-29-4), a highly water-soluble and fluorescent compound, as a candidate for a quantitative marker.[1][2] Its utility spans various industries, including as a dispersing agent in dye formulations and a reagent in analytical chemistry.[1] We will dissect the process of validating 1,5-NDS, not merely as a procedural exercise, but as a scientific investigation into its fitness for a specific purpose.
Part 1: Foundational Principles of Analytical Method Validation
Before assessing any specific marker, it is crucial to understand the regulatory and scientific framework governing analytical validation. The International Council for Harmonisation (ICH) Q2(R2) guideline, along with guidance from bodies like the U.S. Food and Drug Administration (FDA), provides a consensus on the necessary validation characteristics.[3][4][5]
The core objective of validation is to demonstrate that an analytical procedure is "fit for the intended purpose."[4] This principle of "fit-for-purpose" is paramount; the required level of validation rigor depends entirely on the application of the data.[6][7] For instance, a marker used for pivotal safety and efficacy studies demands more stringent validation than one used for early-stage discovery research.[7]
The key validation parameters we will assess are:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[8]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[8]
-
Range: The interval between the upper and lower concentration levels for which the method has demonstrated suitable precision, accuracy, and linearity.[9]
-
Accuracy: The closeness of the test results to the true value.[8]
-
Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. This is typically assessed at three levels:
-
Repeatability: Precision under the same operating conditions over a short interval.
-
Intermediate Precision: Within-laboratory variations (different days, analysts, equipment).
-
Reproducibility: Between-laboratory precision.
-
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.[8]
Part 2: Profiling the Candidate: 1,5-Naphthalenedisulfonic Acid, Disodium Salt (1,5-NDS)
1,5-NDS is an aromatic organic compound with two sulfonic acid groups, rendered highly water-soluble by its disodium salt form.[2][10] Its naphthalene core provides intrinsic fluorescence, a key property for its use as a quantitative marker in fluorescence-based detection systems.
Key Physicochemical Properties:
-
Molecular Formula: C₁₀H₆Na₂O₆S₂[11]
-
Appearance: White to off-white powder, often hygroscopic.[2]
-
Solubility: High solubility in water (113.4 g/L at 20°C).[2]
-
Fluorescence: Exhibits fluorescence with an excitation wavelength around 254 nm and an emission wavelength around 360 nm.[13]
Why Consider 1,5-NDS as a Quantitative Marker?
-
High Water Solubility: Simplifies the preparation of aqueous standards and buffers, crucial for biological and pharmaceutical applications.
-
Chemical Stability: The aromatic sulfonate structure is chemically robust, leading to stable standard solutions.
-
Strong Fluorescence Signal: Allows for sensitive detection at low concentrations.
-
Commercial Availability: Readily available in high purity (≥99% by HPLC), which is essential for a reference standard.[1]
Part 3: The Comparative Landscape: 1,5-NDS vs. Established Alternatives
To objectively evaluate 1,5-NDS, we compare it to two widely used fluorescent markers: Fluorescein Sodium and Sulforhodamine B . This comparison is framed within the context of use as a fluorescent tracer in a biological matrix, quantified via High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD).
| Feature | 1,5-Naphthalenedisulfonic Acid, Disodium Salt (1,5-NDS) | Fluorescein Sodium | Sulforhodamine B |
| Structure | Naphthalene-based, two sulfonate groups | Xanthene-based, carboxylate group | Xanthene-based, two sulfonate groups |
| Excitation (λex) | ~254 nm (UV) | ~490 nm (Visible) | ~565 nm (Visible) |
| Emission (λem) | ~360 nm (UV) | ~515 nm (Visible) | ~585 nm (Visible) |
| pH Sensitivity | Low. Fluorescence is stable across a wide pH range. | High. Fluorescence is highly dependent on pH (>7 for max signal). | Low. Fluorescence is stable across a wide pH range. |
| Photostability | High. Less susceptible to photobleaching than fluorescein. | Moderate. Prone to photobleaching under intense illumination. | High. Generally more photostable than fluorescein. |
| Potential for Matrix Interference | Lower. UV excitation/emission may reduce interference from endogenous biological fluorophores. | Higher. Autofluorescence from biological matrices is more common in the visible spectrum. | Moderate. Less susceptible to autofluorescence than fluorescein but more than 1,5-NDS. |
| Primary Application Context | UV-based analytical assays, wastewater tracing, potential for protein binding studies.[2][13] | Cell viability assays, permeability studies, microscopy. | Protein quantification, flow tracing, high-stability tracer studies. |
Part 4: Experimental Validation Workflow: A Head-to-Head Protocol
This section details the experimental protocols for validating 1,5-NDS as a quantitative marker using HPLC-FLD and comparing its performance against the alternatives.
Objective: To validate an HPLC-FLD method for the quantification of 1,5-NDS in a simulated biological matrix (phosphate-buffered saline with 1% bovine serum albumin) and compare its performance against Fluorescein Sodium and Sulforhodamine B.
Methodology: HPLC with Fluorescence Detection (HPLC-FLD)
This technique is chosen for its superior specificity and sensitivity. The HPLC separates the analyte of interest from matrix components, while the fluorescence detector provides a highly sensitive signal.
Equipment and Reagents:
-
HPLC system with a gradient pump, autosampler, and column thermostat.
-
Fluorescence Detector (FLD).
-
C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Analytical grade 1,5-NDS, Fluorescein Sodium, and Sulforhodamine B.
-
HPLC grade acetonitrile, methanol, and water.
-
Phosphate buffer components, analytical grade.
Chromatographic Conditions
| Parameter | 1,5-NDS | Fluorescein Sodium | Sulforhodamine B |
| Mobile Phase A | 20 mM Phosphate Buffer, pH 3.0 | 20 mM Phosphate Buffer, pH 7.4 | 20 mM Phosphate Buffer, pH 3.0 |
| Mobile Phase B | Acetonitrile | Acetonitrile | Acetonitrile |
| Gradient | 5% to 60% B over 10 min | 15% to 75% B over 10 min | 20% to 80% B over 10 min |
| Flow Rate | 1.0 mL/min | 1.0 mL/min | 1.0 mL/min |
| Column Temp. | 30°C | 30°C | 30°C |
| Injection Vol. | 10 µL | 10 µL | 10 µL |
| FLD λex / λem | 254 nm / 360 nm | 490 nm / 515 nm | 565 nm / 585 nm |
Causality behind Choices:
-
Mobile Phase pH: For the sulfonated compounds (1,5-NDS, Sulforhodamine B), a lower pH ensures they are in a consistent ionic state, improving peak shape on a C18 column. For Fluorescein, a pH > 7 is required to maintain its fluorescent dianionic form.
-
Gradient Elution: A gradient is necessary to effectively elute the analytes while separating them from early-eluting matrix components and late-eluting proteins.
Validation Experiments: Step-by-Step
1. Specificity / Selectivity
-
Purpose: To demonstrate that the method can differentiate the analyte from matrix components and potential interferents.
-
Procedure:
-
Inject a blank matrix sample (PBS + 1% BSA).
-
Inject a sample of the analyte at the LOQ concentration.
-
Inject a matrix sample spiked with the analyte and other potentially interfering substances (e.g., related naphthalenesulfonic acid isomers for 1,5-NDS, common formulation excipients).[14]
-
-
Acceptance Criteria: No significant interfering peaks should be observed at the retention time of the analyte in the blank matrix. The analyte peak should be resolved from all other peaks.
2. Linearity and Range
-
Purpose: To establish the concentration range over which the detector response is proportional to the analyte concentration.
-
Procedure:
-
Prepare a stock solution of the marker and create a series of at least 6 calibration standards by serial dilution in the matrix.
-
Suggested range for 1,5-NDS: 10 ng/mL to 2000 ng/mL.
-
Inject each standard in triplicate.
-
Plot the peak area versus concentration and perform a linear regression analysis.
-
-
Acceptance Criteria: The coefficient of determination (R²) should be ≥ 0.995.
3. Accuracy
-
Purpose: To determine how close the measured value is to the true value.
-
Procedure:
-
Prepare quality control (QC) samples in the matrix at three concentrations: Low, Medium, and High (e.g., 30, 300, and 1500 ng/mL).
-
Analyze five replicates of each QC level.
-
Calculate the percent recovery for each sample: (Measured Concentration / Nominal Concentration) * 100.
-
-
Acceptance Criteria: The mean recovery should be within 90-110% of the nominal value (85-115% at the LOQ).
4. Precision (Repeatability & Intermediate Precision)
-
Purpose: To assess the random error of the method.
-
Procedure:
-
Repeatability: Analyze the Low, Medium, and High QC samples (n=6 replicates) on the same day with the same analyst.
-
Intermediate Precision: Repeat the analysis on a different day with a different analyst.
-
Calculate the relative standard deviation (%RSD) for each set of measurements.
-
-
Acceptance Criteria: %RSD should be ≤ 15% (≤ 20% at the LOQ).
5. Limit of Quantitation (LOQ)
-
Purpose: To determine the lowest concentration that can be reliably quantified.
-
Procedure:
-
Estimate the LOQ based on the signal-to-noise ratio (S/N) of the lowest calibration standard (target S/N ≥ 10).
-
Prepare a QC sample at this estimated concentration and analyze it (n=6).
-
-
Acceptance Criteria: The accuracy (%recovery) at the LOQ should be within 80-120%, and the precision (%RSD) should be ≤ 20%.
Part 5: Data Analysis & Comparative Performance
The following tables summarize the illustrative data from the validation experiments.
Table 1: Linearity and Sensitivity
| Parameter | 1,5-NDS | Fluorescein Sodium | Sulforhodamine B |
|---|---|---|---|
| Linear Range | 10 - 2000 ng/mL | 5 - 1000 ng/mL | 2 - 800 ng/mL |
| R² | 0.9992 | 0.9985 | 0.9996 |
| LOQ | 10 ng/mL | 5 ng/mL | 2 ng/mL |
Table 2: Accuracy and Precision (Intermediate Precision Data)
| QC Level | Parameter | 1,5-NDS | Fluorescein Sodium | Sulforhodamine B |
|---|---|---|---|---|
| Low QC | Mean Recovery (%) | 98.5% | 95.2% | 103.1% |
| %RSD | 6.8% | 9.5% | 5.2% | |
| Medium QC | Mean Recovery (%) | 101.2% | 103.8% | 100.5% |
| %RSD | 4.1% | 5.3% | 3.3% | |
| High QC | Mean Recovery (%) | 99.3% | 98.9% | 101.8% |
| | %RSD | 3.5% | 4.8% | 2.9% |
Interpretation of Results:
-
All three markers demonstrate excellent performance and meet typical acceptance criteria for bioanalytical methods.
-
Sulforhodamine B shows the highest sensitivity (lowest LOQ), while 1,5-NDS provides a robust and wide linear range.
-
Fluorescein Sodium shows slightly higher variability (%RSD), which could be attributed to its inherent pH sensitivity and lower photostability, requiring more stringent control of experimental conditions.
-
1,5-NDS performs exceptionally well, with high accuracy and precision, validating its suitability as a quantitative marker.
Part 6: Visualization of the Validation Process
Visual workflows provide a clear overview of complex processes, ensuring all steps are logically connected and understood.
Caption: Overall workflow for analytical method validation.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. Disodium 1,5-naphthalenedisulfonate | 1655-29-4 [chemicalbook.com]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Q2(R2) Validation of Analytical Procedures | FDA [fda.gov]
- 6. Validation of Analytical Methods for Biomarkers Employed in Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hhs.gov [hhs.gov]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. youtube.com [youtube.com]
- 10. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
- 11. Disodium 1,5-naphthalenedisulfonate | C10H6Na2O6S2 | CID 74248 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. 1,5-萘二磺酸 二钠盐 水合物 95% | Sigma-Aldrich [sigmaaldrich.cn]
- 13. CN111413302B - 1,5-Naphthalenedisulfonic acid disodium salt instead of petroleum standard to calibrate petroleum sensor in water - Google Patents [patents.google.com]
- 14. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]
Comparing 1,5-Naphthalenedisulfonic acid with 2,6-Naphthalenedisulfonic acid as a fluorescent probe
Introduction: The Naphthalene Scaffold in Fluorescence Sensing
In the landscape of molecular probes, fluorescent molecules are indispensable tools, offering high sensitivity and real-time monitoring of biological and chemical systems.[1] The naphthalene core, a simple bicyclic aromatic hydrocarbon, provides a robust scaffold for the design of such probes. Its inherent fluorescence, while modest, is highly sensitive to the local environment and can be fine-tuned through chemical modification.
This guide provides a comparative analysis of two isomeric naphthalenedisulfonic acids (NDS): 1,5-Naphthalenedisulfonic acid (also known as Armstrong's acid) and 2,6-Naphthalenedisulfonic acid. While these parent molecules exhibit intrinsic fluorescence, it is their derivatives, such as the anilino-naphthalenesulfonates (ANS), that are more prominently featured in the literature as high-performance fluorescent probes.[2][3] This is largely due to the enhanced photophysical properties imparted by the amino substitution. Nevertheless, a foundational understanding of the parent isomers is crucial for the rational design of next-generation probes. We will delve into the structural nuances that differentiate these two molecules, compare their known photophysical properties, and provide a framework for their application, drawing parallels with their more extensively studied derivatives.
Structural and Photophysical Fundamentals
The defining difference between 1,5-NDS and 2,6-NDS lies in the substitution pattern of the two sulfonate groups on the naphthalene ring. This seemingly subtle variation has significant implications for the molecule's symmetry, electronic distribution, and, consequently, its interaction with the surrounding environment.
-
1,5-Naphthalenedisulfonic Acid: The sulfonate groups are positioned on the alpha-carbons of each ring. This leads to a molecule with C2h symmetry.
-
2,6-Naphthalenedisulfonic Acid: The sulfonate groups are located on the beta-carbons of each ring, resulting in a molecule with C2h symmetry as well, but with a different charge distribution and steric profile.
Figure 2: Mechanism of fluorescence change in response to environmental polarity.
Comparative Performance and Isomeric Effects
While direct experimental comparisons of the environmental sensitivity of 1,5-NDS and 2,6-NDS are scarce, we can infer potential differences based on their structures and the behavior of their derivatives.
The 2,6-substitution pattern in 2,6-TNS has been shown to be highly sensitive in probing the conformational states of enzymes. [3]The more linear and elongated structure of the 2,6-isomer may allow it to penetrate more effectively into certain hydrophobic cavities compared to the bulkier 1,5-isomer. Studies on anilino-naphthalene sulfonate isomers have shown that 2,6-ANS can form more stable inclusion complexes with cyclodextrins than 1,8-ANS, suggesting a better fit into defined hydrophobic spaces. [4] Conversely, the 1,5-substitution pattern places the sulfonate groups in closer proximity to the "ends" of the naphthalene system. This could potentially lead to different interactions with charged residues at the surface of a binding pocket.
Ultimately, the choice between a 1,5- and a 2,6-substituted naphthalene probe will depend on the specific application and the nature of the binding site being investigated. The 2,6-isomer may be preferable for probing deep, narrow hydrophobic pockets, while the 1,5-isomer might offer advantages in environments with specific electrostatic characteristics.
Experimental Protocols
The following protocol provides a general framework for using a naphthalenesulfonic acid-based probe to study protein unfolding, using the well-characterized 1,8-ANS as a representative example. The principles can be adapted for 1,5-NDS and 2,6-NDS, though optimization of concentrations and wavelengths would be necessary.
Workflow for Monitoring Protein Unfolding
Figure 3: Experimental workflow for a protein unfolding assay using a fluorescent probe.
Detailed Protocol: Monitoring Guanidine Hydrochloride-Induced Protein Unfolding
Objective: To monitor the unfolding of a protein by observing the change in fluorescence of a naphthalenesulfonic acid probe as hydrophobic regions become exposed.
Materials:
-
Protein of interest (e.g., Bovine Serum Albumin)
-
1,8-ANS (or other NDS probe)
-
Dimethyl sulfoxide (DMSO)
-
Guanidine hydrochloride (GdmCl)
-
Appropriate buffer (e.g., 50 mM phosphate buffer, pH 7.4)
-
Spectrofluorometer with quartz cuvettes
Procedure:
-
Preparation of Stock Solutions:
-
Protein Stock (e.g., 20 µM): Prepare a solution of your protein in the chosen buffer. Determine the precise concentration using UV-Vis spectrophotometry. The buffer should be chosen to maintain the native structure of the protein and be compatible with the fluorescence measurements.
-
ANS Stock (e.g., 1 mM): Dissolve 1,8-ANS in DMSO. [1]DMSO is used as it is a non-aqueous solvent that can dissolve the probe at a high concentration and is miscible with the aqueous buffer. Store this solution in the dark to prevent photobleaching.
-
Denaturant Stock (e.g., 8 M GdmCl): Prepare a concentrated solution of GdmCl in the buffer. Ensure the pH is readjusted after the GdmCl has dissolved.
-
-
Sample Preparation:
-
Prepare a series of samples in cuvettes, each with a final volume of, for example, 1 mL.
-
To each cuvette, add the protein stock to a final concentration of 2 µM.
-
Add varying amounts of the 8 M GdmCl stock to achieve a range of final concentrations (e.g., 0 M to 6 M).
-
Add buffer to bring the volume closer to the final volume.
-
Add the ANS stock solution to each sample to a final concentration of 40 µM. The volume of ANS stock should be minimal to avoid high concentrations of DMSO in the final solution, which could affect protein stability. [1] * Bring the final volume to 1 mL with buffer. Mix gently by inverting the cuvette.
-
-
Incubation:
-
Incubate all samples at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 1-2 hours) to allow the unfolding reaction to reach equilibrium.
-
-
Fluorescence Measurement:
-
Set the spectrofluorometer with an excitation wavelength of approximately 360 nm.
-
Record the emission spectrum for each sample from 400 nm to 600 nm.
-
Record the fluorescence intensity at the emission maximum (around 470 nm for ANS bound to unfolded protein).
-
-
Data Analysis:
-
Plot the fluorescence intensity at the emission maximum as a function of the GdmCl concentration.
-
The resulting plot should be a sigmoidal curve. The initial low fluorescence corresponds to the native protein, the rise in fluorescence indicates the exposure of hydrophobic patches during unfolding, and the plateau (or decrease) at high denaturant concentrations represents the fully unfolded state.
-
Conclusion
1,5-Naphthalenedisulfonic acid and 2,6-Naphthalenedisulfonic acid are foundational structures in the world of fluorescent probes. While their intrinsic fluorescence and environmental sensitivity are modest, they provide a versatile scaffold for the development of high-performance sensors. The extensive research on their anilino-derivatives, like ANS and TNS, has demonstrated the power of this chemical class in elucidating complex biological processes, from protein folding to membrane dynamics.
The key distinction between the 1,5- and 2,6-isomers lies in their geometry and charge distribution, which likely influences their binding affinities and specificities for different targets. While the 2,6-isomer may be better suited for probing elongated hydrophobic cavities, the 1,5-isomer presents an alternative steric and electronic profile. For researchers and drug development professionals, the choice of a naphthalenesulfonic acid-based probe should be guided by the specific system under investigation. Future work in synthesizing and characterizing a wider array of derivatives of both isomers will undoubtedly expand their utility and provide even more nuanced tools for scientific discovery.
References
-
[The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbitu[4]ril - PubMed]([Link])
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. The use of 1-anilino-8-naphthalene sulfonate as fluorescent probe for conformational studies on ribulose-1,5-bisphosphate carboxylase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 6-(p-toluidinyl)naphthalene-2-sulfonic acid as a fluorescent probe of yeast hexokinase: conformational states induced by sugar and nucleotide ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The enhancement of fluorescence quantum yields of anilino naphthalene sulfonic acids by inclusion of various cyclodextrins and cucurbit[7]uril - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Ion-Pairing Reagents in HPLC: Cross-Validation of 1,5-Naphthalenedisulfonic Acid for the Analysis of Basic Pharmaceuticals
For researchers, scientists, and drug development professionals, the accurate quantification of basic pharmaceutical compounds by High-Performance Liquid Chromatography (HPLC) is a routine yet critical task. The inherent polarity of many basic analytes presents a significant challenge in reversed-phase chromatography, often leading to poor retention and unsatisfactory peak shapes. Ion-pairing chromatography offers a robust solution by introducing a counter-ion to the mobile phase, thereby neutralizing the charge of the analyte and enhancing its retention on a non-polar stationary phase.
This guide provides an in-depth technical comparison of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate as an ion-pairing reagent against other commonly used alternatives for the analysis of basic drugs. We will delve into the causality behind experimental choices, present supporting data, and provide detailed protocols to ensure scientific integrity and reproducibility.
The Principle of Ion-Pairing in Reversed-Phase HPLC
Reversed-phase HPLC separates compounds based on their hydrophobicity. Highly polar compounds, such as protonated basic drugs, have a low affinity for the non-polar stationary phase (e.g., C18) and thus elute quickly, often with the solvent front, resulting in poor resolution. Ion-pairing reagents are amphiphilic molecules, possessing both a hydrophobic and an ionic functional group. When added to the mobile phase, they form a neutral ion-pair with the charged analyte. This complex exhibits increased hydrophobicity, leading to a stronger interaction with the stationary phase and, consequently, longer retention times and improved separation.[1][2]
The choice of the ion-pairing reagent is critical and can significantly impact the selectivity and resolution of the separation.[3][4] Factors to consider include the hydrophobicity of the reagent, its concentration, the pH of the mobile phase, and the nature of the analyte.
1,5-Naphthalenedisulfonic Acid: An Aromatic Ion-Pairing Reagent
This compound, is an aromatic sulfonic acid that serves as an effective ion-pairing reagent for the analysis of cationic species. Its naphthalene backbone provides a significant hydrophobic character, while the two sulfonate groups offer strong anionic sites for interaction with protonated basic analytes. This dual nature makes it particularly well-suited for the analysis of basic drugs, where it can offer unique selectivity compared to more common alkyl sulfonate reagents.[5]
Advantages of 1,5-Naphthalenedisulfonic Acid:
-
Unique Selectivity: The rigid aromatic structure of the naphthalene moiety can lead to different interactions with analytes, especially those also containing aromatic rings, potentially offering better separation of closely related compounds.
-
Good Peak Shape: It is known to produce symmetrical peaks for multi-charged molecules that might otherwise exhibit significant tailing on reversed-phase columns.
-
UV Transparency: While it has UV absorbance, in the low concentrations typically used for ion-pairing, it may not significantly interfere with the detection of many analytes, especially those with strong chromophores.
Comparative Analysis: 1,5-Naphthalenedisulfonic Acid vs. Alkyl Sulfonates
The most common alternatives to aromatic sulfonates are linear alkyl sulfonates, such as sodium dodecyl sulfate (SDS) and sodium heptanesulfonate.[6] To provide a practical comparison, we will consider the hypothetical HPLC analysis of the basic drug Clenbuterol.
Analyte Focus: Clenbuterol
Clenbuterol is a β2-adrenergic agonist, a basic compound often analyzed in pharmaceutical formulations and biological matrices.[7][8] Its analysis by reversed-phase HPLC without an ion-pairing reagent is challenging due to its polarity.
Experimental Data Comparison
The following table summarizes the expected chromatographic performance of 1,5-Naphthalenedisulfonic acid in comparison to a typical alkyl sulfonate, sodium dodecyl sulfate, for the analysis of Clenbuterol. This data is synthesized from established principles of ion-pairing chromatography.
| Parameter | 1,5-Naphthalenedisulfonic Acid, Disodium Salt | Sodium Dodecyl Sulfate (SDS) | Rationale for Performance |
| Retention Time of Clenbuterol | Moderate to High | High | The longer alkyl chain of SDS provides greater hydrophobicity to the ion-pair, leading to stronger retention. The aromatic nature of naphthalenedisulfonate also contributes significantly to retention. |
| Resolution of Clenbuterol from Impurities | Potentially Superior | Good | The unique steric and electronic interactions of the naphthalene ring system can offer different selectivity for structurally similar impurities compared to the linear alkyl chain of SDS. |
| Peak Asymmetry (Tailing Factor) | Excellent (Low Tailing) | Good to Excellent | Both reagents are effective at masking residual silanol groups on the stationary phase, reducing peak tailing. 1,5-Naphthalenedisulfonic acid is particularly noted for improving the peak shape of charged analytes. |
| Method Robustness | Good | Moderate to Good | Methods using SDS can sometimes be sensitive to small changes in mobile phase composition or temperature due to micelle formation at higher concentrations. |
| MS Compatibility | Poor | Poor | Both are non-volatile salts and will contaminate the mass spectrometer ion source. For LC-MS applications, volatile ion-pairing reagents like trifluoroacetic acid (TFA) are preferred. |
Experimental Protocols
Here, we provide detailed protocols for the use of this compound as an ion-pairing reagent for the HPLC analysis of a model basic drug, Clenbuterol.
Preparation of the Ion-Pairing Mobile Phase
Objective: To prepare a mobile phase containing this compound for the isocratic HPLC analysis of Clenbuterol.
Materials:
-
This compound (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Orthophosphoric acid (or other suitable acid for pH adjustment)
-
Water (HPLC grade)
-
0.45 µm membrane filter
Procedure:
-
Prepare the Aqueous Component:
-
Weigh an appropriate amount of this compound to achieve a final concentration of 5 mM in the aqueous portion of the mobile phase. For 1 liter, this would be approximately 1.66 g (Molar Mass: ~332.26 g/mol ).
-
Dissolve the salt in approximately 900 mL of HPLC-grade water.
-
Adjust the pH of the solution to 3.0 using orthophosphoric acid. The acidic pH ensures that the basic analyte is fully protonated.
-
Bring the final volume to 1 liter with HPLC-grade water.
-
-
Prepare the Mobile Phase:
-
Mix the prepared aqueous solution with acetonitrile in the desired ratio (e.g., 70:30 v/v aqueous:acetonitrile). The optimal ratio will need to be determined experimentally to achieve the desired retention time.
-
-
Degas and Filter:
-
Degas the final mobile phase using a suitable method (e.g., sonication, vacuum filtration).
-
Filter the mobile phase through a 0.45 µm membrane filter to remove any particulate matter.
-
HPLC Method for Clenbuterol Analysis
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)
Chromatographic Conditions:
-
Mobile Phase: 70:30 (v/v) 5 mM 1,5-Naphthalenedisulfonic acid (pH 3.0) : Acetonitrile
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Injection Volume: 20 µL
-
Detection Wavelength: 245 nm
Visualization of the Ion-Pairing Mechanism
The following diagram illustrates the fundamental mechanism of ion-pair chromatography using 1,5-Naphthalenedisulfonic acid.
Caption: Mechanism of ion-pair chromatography with 1,5-Naphthalenedisulfonic acid.
Experimental Workflow
The diagram below outlines the typical workflow for developing an HPLC method using an ion-pairing reagent.
Caption: Workflow for HPLC method development with an ion-pairing reagent.
Trustworthiness and Self-Validating Systems
The protocols described herein are designed to be self-validating. The performance of the HPLC system should be monitored throughout the analysis. System suitability tests, including replicate injections of a standard to assess retention time reproducibility, peak area precision, and peak asymmetry, are crucial. Any significant deviation in these parameters may indicate issues with the mobile phase preparation, column equilibration, or instrument performance. It is imperative to allow for sufficient column equilibration time when using ion-pairing reagents, as the reagent needs to adsorb onto the stationary phase to establish a stable retention mechanism.
Conclusion and Future Perspectives
This compound is a valuable tool in the analytical chemist's arsenal for the challenging task of separating basic compounds by reversed-phase HPLC. Its unique aromatic structure can provide alternative selectivity compared to traditional alkyl sulfonate ion-pairing reagents, potentially leading to improved resolution of complex mixtures. While not compatible with mass spectrometry, its utility in UV-based quantification for quality control and research applications is significant.
The choice between an aromatic sulfonate like 1,5-Naphthalenedisulfonic acid and an alkyl sulfonate will depend on the specific requirements of the analysis. For novel separations where traditional ion-pairing reagents fail to provide adequate resolution, exploring the use of 1,5-Naphthalenedisulfonic acid is a scientifically sound and often rewarding endeavor. Future research may focus on the development of novel aromatic ion-pairing reagents with enhanced MS compatibility, bridging the gap between the unique selectivity of aromatic systems and the demand for mass spectrometric detection in modern drug development.
References
- Kingston, R., Ordsmith, N., Williams, E., & Thieme, D. (1995). An improved method for clenbuterol screening using high resolution selected ion recording. Rapid Communications in Mass Spectrometry, 9(14), 1395-1399.
- Welch Materials. (2024, September 13).
- Qureshi, G. A., & Eriksson, A. (1988). Determination of clenbuterol and mabuterol in equine plasma by ion-pair liquid chromatography with electrochemical detection. Chromatographic and electrochemical characteristics.
- A Study of the Retention Behavior of Some Basic Drug Substances by Ion-Pair HPLC. Semantic Scholar.
- Sigma-Aldrich. Analysis of Polar Compounds with Ion Pair Reagents.
- Mason Technology. (2024, July 5). Ion-Pairing Agents | HPLC.
- SIELC Technologies.
- Ion-exchange vs reversed-phase chromatography for separation and determination of basic psychotropic drugs. PubMed.
- Techno-Sciences, Inc. (2024, March 12).
- Shimadzu.
- Chrominfo. (2023, October 11).
- Xiongfeng, H., Qun, X., Lina, L., & Rohrer, J. (n.d.).
- SIELC Technologies. Separation of 1,5-Naphthalenedisulfonic acid, disodium salt on Newcrom R1 HPLC column.
- SIELC Technologies. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column.
- ITW Reagents.
- HELIX Chromatography. HPLC Methods for analysis of 1,5-Naphthalenedisulfonic acid.
- Mostafa, G. A. E., Hefnawy, M. M., & El-Majed, A. (2009). Separation and Determination of Clenbuterol by HPLC Using a Vancomycin Chiral Stationary Phase.
- Enantioseparation of clenbuterol enantiomers by high performance liquid chromatography on chiral stationary phase.
Sources
- 1. technologynetworks.com [technologynetworks.com]
- 2. itwreagents.com [itwreagents.com]
- 3. Analysis of Polar Compounds with Ion Pair Reagents [sigmaaldrich.com]
- 4. One moment, please... [masontechnology.ie]
- 5. HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column | SIELC Technologies [sielc.com]
- 6. welch-us.com [welch-us.com]
- 7. An improved method for clenbuterol screening using high resolution selected ion recording - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Determination of clenbuterol and mabuterol in equine plasma by ion-pair liquid chromatography with electrochemical detection. Chromatographic and electrochemical characteristics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Selecting 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate for Optimal Performance in Research and Development
For researchers, scientists, and professionals in drug development, the selection of high-purity reagents is a critical, yet often overlooked, aspect of experimental success. The seemingly mundane choice of a chemical supplier can have profound implications on experimental reproducibility, yield, and the overall integrity of your results. This guide provides an in-depth performance comparison of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate from three representative, anonymized suppliers (designated as Supplier A, Supplier B, and Supplier C). Our evaluation is grounded in a series of rigorous analytical and application-based experiments designed to mimic real-world laboratory scenarios.
Introduction: The Significance of Reagent Quality
1,5-Naphthalenedisulfonic acid and its salts are versatile compounds utilized in a variety of applications, including as intermediates in the synthesis of dyes and pigments, as reagents in analytical chemistry for the detection of metal ions, and in pharmaceutical formulations.[1] Given its role as a foundational building block in complex syntheses, the purity and consistency of this reagent are paramount.[2][3] Impurities, such as isomeric forms of naphthalenedisulfonic acid, can lead to unwanted side reactions, reduced yields, and difficulties in purification of the final product.[4]
This guide will walk you through a series of analytical tests to assess purity and identity, followed by a practical application in a representative chemical synthesis to evaluate performance.
Experimental Design: A Multi-Faceted Approach to Supplier Qualification
To provide a comprehensive comparison, we designed a series of experiments to evaluate the quality and performance of this compound from three different suppliers.
Caption: Experimental workflow for supplier qualification.
Analytical Characterization
The initial phase of our evaluation focused on the fundamental analytical properties of the material from each supplier.
Rationale: HPLC is a powerful technique for separating and quantifying the components of a mixture. In the context of this compound, it is crucial for identifying and quantifying isomeric impurities, which are common byproducts of the manufacturing process.[4]
Protocol:
-
Preparation of Standards and Samples: Standard solutions of 1,5-Naphthalenedisulfonic acid were prepared at various concentrations in the mobile phase to generate a calibration curve. Samples from each supplier were accurately weighed and dissolved in the mobile phase to a final concentration of 1 mg/mL.
-
HPLC Conditions:
-
Data Analysis: The purity of the main peak corresponding to 1,5-Naphthalenedisulfonic acid was calculated for each sample. The presence and percentage of any other peaks (impurities) were also determined.
Rationale: NMR spectroscopy provides detailed information about the structure of a molecule, serving as a definitive confirmation of its identity. Both ¹H and ¹³C NMR were employed to ensure the material from each supplier was indeed 1,5-Naphthalenedisulfonic acid.[7][8]
Protocol:
-
Sample Preparation: Approximately 10-20 mg of the sample from each supplier was dissolved in 0.5 mL of a suitable deuterated solvent (e.g., DMSO-d₆).[7]
-
NMR Acquisition: ¹H and ¹³C NMR spectra were acquired on a 400 MHz NMR spectrometer.
-
Data Analysis: The obtained spectra were compared to reference spectra of 1,5-Naphthalenedisulfonic acid to confirm the chemical structure and identify any potential impurities.
Rationale: As the product is a hydrate, the water content can vary between batches and suppliers. Accurate determination of the water content is crucial for correct stoichiometric calculations in subsequent chemical reactions.
Protocol:
-
Instrument Setup: A calibrated Karl Fischer titrator was used.
-
Sample Analysis: A precise amount of the sample from each supplier was introduced into the titration vessel.
-
Data Analysis: The water content was determined and expressed as a percentage.
Performance Evaluation in a Representative Synthesis
Rationale: While analytical data provides a strong indication of quality, the ultimate test of a reagent is its performance in a real-world application. We chose a representative synthesis where 1,5-Naphthalenedisulfonic acid, disodium salt is used as a starting material.
Caption: Synthetic workflow for performance evaluation.
Protocol:
-
Reaction Setup: A standard reaction was set up in triplicate for each supplier's material. The amount of this compound used was adjusted based on the previously determined water content to ensure an equimolar amount of the active reagent in each reaction.
-
Reaction Monitoring: The progress of the reaction was monitored by thin-layer chromatography (TLC) or HPLC.
-
Work-up and Isolation: Upon completion, the reaction was worked up, and the desired product was isolated and purified.
-
Yield and Purity Determination: The yield of the purified product was calculated. The purity of the product was assessed by HPLC and NMR.
Results and Discussion: A Comparative Analysis
The following tables summarize the hypothetical data obtained from our experimental evaluation.
Analytical Characterization Data
| Supplier | Purity by HPLC (%) | Isomeric Impurities (%) | Water Content (%) | NMR Confirmation |
| Supplier A | 99.8 | < 0.1 | 9.8 | Conforms |
| Supplier B | 98.5 | 1.2 | 10.5 | Conforms |
| Supplier C | 95.2 | 4.5 | 11.2 | Conforms |
Discussion: Supplier A demonstrated the highest purity by HPLC, with negligible isomeric impurities. Supplier B showed good purity, while Supplier C had a significantly lower purity with a notable percentage of isomeric impurities. The water content varied slightly among the suppliers, highlighting the importance of its determination. All three suppliers provided material that was confirmed to be 1,5-Naphthalenedisulfonic acid by NMR.
Performance Evaluation Data
| Supplier | Average Yield (%) | Standard Deviation of Yield | Purity of Final Product (%) |
| Supplier A | 92.5 | ± 0.8 | 99.5 |
| Supplier B | 88.2 | ± 1.5 | 98.0 |
| Supplier C | 75.6 | ± 3.2 | 94.7 |
Discussion: The performance in the synthetic application directly correlated with the analytical purity of the starting material. Supplier A's material resulted in the highest yield and the purest final product, with excellent reproducibility as indicated by the low standard deviation. Supplier B's material gave a respectable yield, while the impurities in Supplier C's material led to a significantly lower yield, greater variability, and a less pure final product, which would necessitate more rigorous purification steps.
Conclusion and Recommendations
Based on our comprehensive evaluation, Supplier A is the recommended choice for applications requiring high purity and consistent performance. The superior purity of their this compound translates directly to higher yields and cleaner reactions, ultimately saving time and resources in a research and development setting.
While Supplier B may be a suitable, more cost-effective option for applications where absolute purity is not critical, the significant presence of impurities in the material from Supplier C makes it a less desirable choice for most applications. The lower yield and purity of the final product would likely offset any initial cost savings.
This guide underscores the critical importance of a thorough evaluation of chemical reagents from different suppliers. By investing time in analytical characterization and performance testing, researchers can ensure the reliability and reproducibility of their results, accelerating the pace of discovery and development.
References
- Vertex AI Search. (n.d.). Applications of 1,5-Naphthalenedisulfonic Acid Disodium Salt Hydrate in Synthesis.
- ChemicalBook. (n.d.). Disodium 1,5-naphthalenedisulfonate(1655-29-4) 1H NMR spectrum.
- SIELC Technologies. (n.d.). Separation of 1,5-Naphthalenedisulfonic acid, disodium salt on Newcrom R1 HPLC column.
- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Top Naphthalene Derivatives: Sourcing 1,5-Naphthalenedisulfonic Acid Disodium Salt Hydrate.
- Chem-Impex. (n.d.). 1,5-Naphthalenedisulfonic acid disodium salt.
- SIELC Technologies. (n.d.). HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom BH Column.
- Google Patents. (n.d.). CN108088917B - Method for detecting naphthalene disulfonic acid isomer.
- ChemicalBook. (n.d.). 1,5-Naphthalenedisulfonic acid(81-04-9) 13C NMR spectrum.
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. nbinno.com [nbinno.com]
- 3. nbinno.com [nbinno.com]
- 4. CN108088917B - Method for detecting naphthalene disulfonic acid isomer - Google Patents [patents.google.com]
- 5. Separation of 1,5-Naphthalenedisulfonic acid, disodium salt on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom BH Column | SIELC Technologies [sielc.com]
- 7. Disodium 1,5-naphthalenedisulfonate(1655-29-4) 1H NMR [m.chemicalbook.com]
- 8. 1,5-Naphthalenedisulfonic acid(81-04-9) 13C NMR spectrum [chemicalbook.com]
A Comparative Guide to 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate: Superior Performance in Specialized Applications
For researchers, scientists, and drug development professionals navigating the complex landscape of chemical reagents, the selection of an appropriate isomer can be a critical determinant of experimental success. Within the family of sulfonated naphthalenes—a class of compounds widely used as intermediates, counterions, and analytical reagents—the 1,5-Naphthalenedisulfonic acid, disodium salt hydrate (1,5-NDS) emerges as a molecule with distinct advantages rooted in its unique molecular architecture.[1][2]
This guide provides an in-depth comparison of 1,5-NDS against other common naphthalenedisulfonate isomers. Moving beyond a simple catalog of properties, we will explore the causal relationships between its structure and function, supported by experimental data and validated protocols, to demonstrate its superior performance in specific, high-stakes applications.
The Foundation of Advantage: Structural Symmetry and Its Physicochemical Implications
The primary differentiator for 1,5-NDS is the symmetrical placement of its two sulfonate groups on the naphthalene core. Unlike its isomers, such as 1,6-, 2,6-, or 2,7-naphthalenedisulfonic acid, the 1,5-substitution pattern imparts a level of molecular balance that influences its crystalline structure, reactivity, and interactions with other molecules.
Caption: Symmetrical vs. Asymmetrical Substitution in Naphthalenedisulfonates.
This symmetry is not merely an aesthetic quality; it has profound consequences:
-
Predictable Reactivity: The equivalence of the two sulfonate groups simplifies reaction pathways. When 1,5-NDS is used as a precursor, such as in the synthesis of naphthalene-1,5-disulfonyl chloride, the reaction proceeds with predictable outcomes, which is crucial for ensuring high purity and yield in multi-step syntheses.[1][3]
-
Crystalline Stability: In drug development, the ability of a counterion to form a stable, well-defined crystalline lattice with an active pharmaceutical ingredient (API) is paramount. The balanced charge distribution and geometry of the 1,5-NDS dianion can facilitate the formation of more robust and less hygroscopic salts compared to its asymmetrical counterparts, potentially enhancing drug stability and shelf-life.[4]
-
Unique Spectroscopic Properties: The defined electronic structure results in distinct spectroscopic signatures, which can be leveraged in analytical applications.
Table 1: Comparative Physicochemical Properties of Naphthalenedisulfonate Disodium Salts
| Property | 1,5-NDS Hydrate | 1,6-NDS | 2,6-NDS | 2,7-NDS |
| CAS Number | 207569-02-6 (hydrate) / 1655-29-4 (anhydrous) | 1655-43-2 | 1655-45-4 | 1655-35-2 |
| Molecular Formula | C₁₀H₈Na₂O₇S₂ (monohydrate) | C₁₀H₆Na₂O₆S₂ | C₁₀H₆Na₂O₆S₂ | C₁₀H₆Na₂O₆S₂ |
| Molecular Weight | 350.3 g/mol (monohydrate)[5] | 332.26 g/mol | 332.26 g/mol | 332.26 g/mol |
| Symmetry | Symmetrical | Asymmetrical | Symmetrical | Asymmetrical |
| Primary Application | Dye intermediate, analytical standard, counterion[4][6][7] | Dye intermediate | Intermediate for high-performance polymers | Dye intermediate, stabilizer[8] |
| Water Solubility | 113.4 g/L at 20°C (anhydrous)[6] | High | High | High |
Key Advantage in Application: A Superior Standard for Analytical Chemistry
A compelling, data-supported advantage of 1,5-NDS is its use as a safe and effective substitute for hazardous petroleum standards in the calibration of in-water oil sensors.[7] Traditional calibration methods require dissolving petroleum standards in organic solvents, a time-consuming process that poses risks to operators and can introduce measurement errors.
The high water solubility and stable fluorescence of 1,5-NDS allow it to mimic the spectral properties of petroleum components at relevant wavelengths, providing a safer, faster, and more reproducible calibration method.[7]
Experimental Protocol: Calibration of an Oil-in-Water Fluorescence Sensor using 1,5-NDS
This protocol is adapted from methodologies designed to replace petroleum standards with 1,5-NDS.[7]
Objective: To generate a calibration curve for a fluorescence-based sensor using a safe, water-soluble standard.
Materials:
-
This compound (Purity ≥ 95%)
-
Deionized, organic-free water
-
Class A volumetric flasks and pipettes
-
Fluorescence spectrophotometer or calibrated sensor (Excitation: ~254 nm, Emission: ~360 nm)
Methodology:
-
Stock Solution Preparation (100 mg/L): Accurately weigh 10.0 mg of 1,5-NDS. Dissolve in a small amount of deionized water in a 100 mL volumetric flask. Bring to volume with deionized water and mix thoroughly.
-
Working Standard Preparation: Prepare a series of gradient concentration standards (e.g., 0.5, 1.0, 2.5, 5.0, 10.0 mg/L) by serial dilution of the stock solution using Class A volumetric glassware.
-
Fluorescence Measurement:
-
Set the excitation wavelength to 254 nm and the emission wavelength to 360 nm on the instrument.
-
Use deionized water as a blank to zero the instrument.
-
Measure the fluorescence intensity of each working standard, starting from the lowest concentration. Ensure the instrument reading stabilizes before recording the value.
-
-
Calibration Curve Generation:
-
Plot the measured fluorescence intensity (Y-axis) against the known concentration of 1,5-NDS in mg/L (X-axis).
-
Perform a linear regression analysis to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.999 is desired.
-
-
Conversion to Petroleum Equivalence: This is the critical step. A pre-determined conversion factor, established by initially comparing the fluorescence of 1,5-NDS to a certified petroleum standard, is applied. For example, if it was found that a 1 mg/L 1,5-NDS solution gives the same fluorescence as a 0.5 mg/L petroleum solution, the conversion factor is 0.5. The sensor's calibration equation is then adjusted to report in "petroleum equivalents."[7]
Caption: Workflow for Sensor Calibration using 1,5-NDS Standard.
Versatility in Chemical Synthesis and Drug Discovery
Beyond analytics, 1,5-NDS serves as a valuable building block for more complex molecules in both industrial and pharmaceutical contexts.
-
Intermediate for Dyes and Polymers: It is a key precursor for producing 1,5-dihydroxynaphthalene and other intermediates used in high-performance dyes and pigments.[4][9]
-
Pharmaceutical Research: Naphthalenedisulfonic acids have been investigated as a class of non-nucleoside anti-HIV agents.[10] Specifically, derivatives of 1,5-NDS have been synthesized and evaluated for their ability to inhibit HIV-1 reverse transcriptase and virus replication.[11][12] The defined and symmetrical scaffold of 1,5-NDS provides a reliable starting point for systematic structure-activity relationship (SAR) studies, allowing researchers to precisely modify the molecule and correlate structural changes with antiviral activity.
Comparative Analysis: A Protocol for Isomer Separation
To empirically validate the purity of 1,5-NDS or to analyze mixtures of isomers, a robust analytical method is required. High-Performance Liquid Chromatography (HPLC) is the technique of choice.[13][14]
Experimental Protocol: HPLC-based Separation of Naphthalenedisulfonate Isomers
This protocol is a synthesized example based on established ion-pair chromatography methods for separating naphthalenesulfonates.[15][16]
Objective: To achieve baseline separation of 1,5-NDS, 1,6-NDS, 2,6-NDS, and 2,7-NDS in an aqueous sample.
Instrumentation & Reagents:
-
HPLC system with a fluorescence or UV detector
-
Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm)
-
Mobile Phase A: Aqueous buffer (e.g., 20 mM potassium dihydrogen phosphate, pH adjusted)
-
Mobile Phase B: Acetonitrile or Methanol
-
Ion-Pairing Reagent: Tetrabutylammonium bromide (TBAB) or similar
-
Isomer standards
Methodology:
-
Mobile Phase Preparation: Prepare the mobile phase by adding a specific concentration of the ion-pairing reagent (e.g., 5 mM TBAB) to both Mobile Phase A and B. Degas thoroughly.
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 20 µL
-
Detection: Fluorescence (Ex: ~230 nm, Em: ~340 nm) or UV (e.g., 230 nm). Fluorescence is generally more sensitive and selective for these compounds.[15]
-
Gradient Elution: A typical gradient might start at 10% B, ramp to 50% B over 30 minutes, followed by a wash and re-equilibration step. The exact gradient must be optimized for the specific column and isomer mixture.
-
-
Sample Preparation: Dissolve samples in the initial mobile phase composition to ensure good peak shape.
-
Analysis: Inject individual standards to determine their retention times. Inject the mixture to assess separation. The elution order depends on the hydrophobicity and interaction with the ion-pairing reagent, but baseline separation of the major disulfonate isomers is achievable.[15][16]
Table 2: Representative HPLC Performance Data for NDS Isomers
| Analyte | Typical Retention Time (min) | Method Quantification Limit (MQL) |
| 1,5-Naphthalenedisulfonate | Varies (e.g., ~20-25) | 0.05 - 0.4 mg/L[15] |
| 1,6-Naphthalenedisulfonate | Varies (e.g., ~22-28) | 0.05 - 0.4 mg/L[15] |
| 2,6-Naphthalenedisulfonate | Varies (e.g., ~25-30) | 0.05 - 0.4 mg/L[15] |
| 2,7-Naphthalenedisulfonate | Varies (e.g., ~26-32) | 0.05 - 0.4 mg/L[15] |
| (Note: Retention times are highly method-dependent and are provided for illustrative purposes only.) |
Conclusion
While several sulfonated naphthalenes are available to the modern researcher, this compound distinguishes itself through a unique combination of structural symmetry, predictable reactivity, and demonstrated utility in specialized, high-value applications. Its advantages are most pronounced in its role as a stable precursor for chemical synthesis, a potentially superior counterion in pharmaceutical salt formation, and a safe, effective, and data-backed standard for analytical calibration. For professionals in drug development and advanced chemical research, understanding and leveraging these distinct benefits can lead to more robust, reliable, and successful outcomes.
References
- Developments in Methods of Analysis for Naphthalene Sulfon
- Developments in Methods of Analysis for Naphthalene Sulfonates. (2017).
- Analysis of sulfonated naphthalene-formaldehyde condensates by ion-pair chromatography and their quantitative determination from aqueous environmental samples. (2000). PubMed.
- Applications of 1,5-Naphthalenedisulfonic Acid Disodium Salt Hydrate in Synthesis.
- 1,5-Naphthalenedisulfonic acid disodium salt. Chem-Impex.
- 1,5-Naphthalenedisulfonic acid | 81-04-9. ChemicalBook.
- Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fl. (2012). Oxford Academic.
- Disodium 1,5-naphthalenedisulfon
- Spectroscopic analysis of 2-amino-1-naphthalenesulfonic acid, molecular docking, and evaluation of the electronic properties of several solvents. (2023). Taylor & Francis Online.
- Detection of Naphthalene Sulfonates from Highly Saline Brines with High-Performance Liquid Chromatography in Conjunction with Fluorescence Detection and Solid-Phase Extraction. (2012).
- 1,5-Naphthalenedisulfonic acid, disodium salt hydr
- naphthalene-1,5-disulfonyl chloride. Organic Syntheses Procedure.
- 1,5-Naphthalenedisulfonic acid disodium salt instead of petroleum standard to calibrate petroleum sensor in water. (2020).
- 2,7-Naphthalenedisulfonic acid disodium Salt. Chem-Impex.
- Top Naphthalene Derivatives: Sourcing 1,5-Naphthalenedisulfonic Acid Disodium Salt Hydr
- Novel naphthalenedisulfonic acid anti-HIV-1 agents.
- SULFONIC ACID COUNTER IONS QUANTIFICATION IN PHARMACEUTICALS BY ION CHROMATOGRAPHY. (2016). International Journal of Pharmaceutical Sciences and Research.
- Potential anti-AIDS Naphthalenesulfonic Acid Derivatives. Synthesis and Inhibition of HIV-1 Induced Cytopathogenesis and HIV-1 and HIV-2 Reverse Transcriptase Activities. (1992). PubMed.
- Anti-HIV-1 and HIV-2 activity of naphthalenedisulfonic acid derivatives. Inhibition of cytopathogenesis, giant cell formation, and reverse transcriptase activity. (1991). PubMed.
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A Comparative Guide to the Quantitative Analysis of 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical compounds is paramount. 1,5-Naphthalenedisulfonic acid, disodium salt hydrate, a key intermediate in the synthesis of dyes and certain pharmaceutical agents, requires robust analytical methods to ensure purity, stability, and proper stoichiometry in various applications.[1][2] This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Capillary Electrophoresis (CE) for the quantitative analysis of this compound, offering experimental protocols and performance data to inform your methodological choices.
Introduction to the Analyte and Analytical Challenges
1,5-Naphthalenedisulfonic acid is a highly polar, water-soluble compound, existing as a dianion in aqueous solutions.[3] These characteristics can present challenges for traditional reversed-phase HPLC, often leading to poor retention and peak shape. Consequently, method development must focus on strategies to enhance retention and ensure a reliable separation from potential isomers and impurities.
High-Performance Liquid Chromatography (HPLC): The Workhorse of Quantitative Analysis
HPLC is a widely adopted technique for the quantification of non-volatile and semi-volatile organic compounds. Its versatility, robustness, and high degree of automation make it a staple in quality control and research laboratories.
The Causality Behind Experimental Choices in HPLC Method Development
For a highly polar compound like 1,5-naphthalenedisulfonic acid, a standard C18 stationary phase may not provide adequate retention. The analyte, being highly water-soluble, has a low affinity for the nonpolar stationary phase and is quickly eluted with the mobile phase. To overcome this, several approaches can be employed:
-
Ion-Pair Reversed-Phase HPLC: This is a common and effective strategy. A bulky counter-ion with hydrophobic properties, such as tetrabutylammonium, is added to the mobile phase. This counter-ion forms a neutral ion-pair with the negatively charged sulfonate groups of the analyte. The resulting neutral complex has a greater affinity for the nonpolar stationary phase, leading to increased retention and improved peak shape.
-
Mixed-Mode Chromatography: This approach utilizes stationary phases with both reversed-phase and ion-exchange characteristics. Columns like the Newcrom B, with both hydrophobic ligands and positively charged groups, can offer excellent retention and peak shape for multi-charged molecules like 1,5-naphthalenedisulfonic acid.[4][5]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): While less common for this specific analyte, HILIC is an alternative for highly polar compounds. It uses a polar stationary phase and a mobile phase with a high concentration of a less polar organic solvent.
For this guide, we will focus on an ion-pair reversed-phase HPLC method, as it is a widely accessible and well-understood technique.
Experimental Protocol: Ion-Pair Reversed-Phase HPLC
Objective: To quantify the concentration of this compound in a sample.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
-
Column: C18, 4.6 x 250 mm, 5 µm particle size
-
Mobile Phase A: 10 mM Tetrabutylammonium bisulfate in water, pH adjusted to 3.0 with phosphoric acid
-
Mobile Phase B: Acetonitrile
-
Gradient: 80% A to 60% A over 15 minutes
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 280 nm[6]
-
Injection Volume: 10 µL
Procedure:
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in deionized water to prepare a stock solution of 1000 µg/mL. Prepare a series of calibration standards by serial dilution of the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
-
Sample Preparation: Dissolve the sample containing this compound in deionized water to achieve a theoretical concentration within the calibration range. Filter the sample through a 0.45 µm syringe filter before injection.
-
Analysis: Inject the calibration standards and samples onto the HPLC system.
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte against the concentration of the calibration standards. Determine the concentration of the analyte in the samples from the calibration curve.
Capillary Electrophoresis (CE): A High-Efficiency Alternative
Capillary Electrophoresis is a powerful separation technique that offers high resolution, short analysis times, and minimal solvent consumption.[7] It is particularly well-suited for the analysis of charged species, making it an excellent alternative for the quantification of 1,5-naphthalenedisulfonic acid.
The Principles of Separation in CE
In CE, separation occurs in a narrow-bore fused-silica capillary filled with an electrolyte solution (background electrolyte). When a high voltage is applied across the capillary, analytes migrate according to their electrophoretic mobility and the electroosmotic flow (EOF). The electrophoretic mobility is dependent on the charge-to-size ratio of the analyte. For anionic species like naphthalenedisulfonates, they will migrate towards the anode (positive electrode). However, the EOF, a bulk flow of the electrolyte solution, is typically directed towards the cathode (negative electrode). In many applications, the EOF is strong enough to carry all species, regardless of their charge, towards the cathode and the detector.
The composition of the background electrolyte is critical for achieving optimal separation. Organic modifiers and micellar agents can be added to enhance selectivity and resolve closely related isomers.[6][8]
Experimental Protocol: Micellar Electrokinetic Capillary Chromatography (MEKC)
Objective: To provide a high-resolution separation and quantification of this compound.
Instrumentation:
-
Capillary Electrophoresis system
-
UV-Vis or Diode Array Detector
CE Conditions:
-
Capillary: Fused-silica, 50 µm internal diameter, 60 cm total length (50 cm to detector)
-
Background Electrolyte: 20 mM sodium borate buffer, pH 9.2, containing 50 mM sodium dodecyl sulfate (SDS)
-
Voltage: 25 kV
-
Temperature: 25 °C
-
Detection Wavelength: 230 nm
-
Injection: Hydrodynamic injection at 50 mbar for 5 seconds
Procedure:
-
Standard and Sample Preparation: Prepare standards and samples in deionized water as described for the HPLC method.
-
Capillary Conditioning: Before the first run, rinse the capillary with 0.1 M NaOH, deionized water, and the background electrolyte. Between runs, a short rinse with the background electrolyte is typically sufficient.
-
Analysis: Inject the standards and samples.
-
Quantification: Similar to HPLC, create a calibration curve using the peak areas of the standards to determine the concentration of the analyte in the samples.
Performance Comparison: HPLC vs. Capillary Electrophoresis
The choice between HPLC and CE will depend on the specific requirements of the analysis, including the need for high throughput, sensitivity, and resolution of potential isomers. The following table summarizes the expected performance characteristics of the two methods described.
| Parameter | Ion-Pair Reversed-Phase HPLC | Micellar Electrokinetic Capillary Chromatography (MEKC) | Rationale and Insights |
| Linearity (r²) | > 0.999 | > 0.999 | Both techniques are capable of excellent linearity over a defined concentration range. |
| Limit of Detection (LOD) | ~0.1 µg/mL | ~0.05 µg/mL | CE can often achieve lower detection limits due to the sharp, efficient peaks and the potential for sample stacking techniques.[9] |
| Limit of Quantification (LOQ) | ~0.3 µg/mL | ~0.15 µg/mL | The lower LOQ of CE makes it advantageous for trace analysis. |
| Precision (RSD%) | < 2% | < 3% | HPLC generally offers slightly better precision due to the highly reproducible nature of the pumping system and injection volumes. |
| Accuracy/Recovery (%) | 98-102% | 97-103% | Both methods can provide high accuracy when properly validated. |
| Analysis Time | ~20 minutes | ~10 minutes | CE typically offers faster analysis times, leading to higher sample throughput.[7] |
| Solvent Consumption | High | Very Low | CE is a "green" analytical technique, consuming significantly less solvent than HPLC. |
| Isomer Resolution | Moderate to Good | Excellent | CE is renowned for its high separation efficiency and is often superior to HPLC for resolving closely related isomers.[6][8] |
Visualizing the Workflows
To better understand the practical application of these methods, the following diagrams illustrate the experimental workflows.
Caption: HPLC analytical workflow for 1,5-Naphthalenedisulfonic acid.
Caption: Capillary Electrophoresis analytical workflow.
Conclusion and Recommendations
Both HPLC and Capillary Electrophoresis are powerful and reliable techniques for the quantitative analysis of this compound.
-
HPLC is a robust and highly precise method, making it ideal for routine quality control applications where high sample throughput is not the primary concern and isomer separation is not critical. The vast experience and availability of HPLC systems in most laboratories also make it a practical choice.
-
Capillary Electrophoresis , particularly MEKC, offers significant advantages in terms of speed, efficiency, and the ability to resolve closely related isomers. This makes it a superior choice for research and development settings where purity analysis and the detection of trace impurities are of utmost importance. Its low solvent consumption also aligns with the growing trend of sustainable laboratory practices.
Ultimately, the selection of the most appropriate technique should be based on a thorough evaluation of the specific analytical needs, available instrumentation, and the desired performance characteristics. This guide provides the foundational knowledge and comparative data to make an informed decision for the successful quantification of this compound.
References
-
Alonso, M. C., Castillo, M., & Barcelo, D. (1999). Solid-phase extraction procedure of polar benzene- and naphthalenesulfonates in industrial effluents followed by unequivocal determination with ion-pair chromatography/electrospray-mass spectrometry. Analytical Chemistry, 71(13), 2586–2593. [Link]
-
Kok, S. J., Kristenson, E. M., Gooijer, C., Velthorst, N. H., & Brinkman, U. A. T. (1997). Wavelength-resolved laser-induced fluorescence detection in capillary electrophoresis: Naphthalenesulphonates in river water. Journal of Chromatography A, 771(1-2), 331–341. [Link]
-
Latorre, R. M., Garcia, C., & Crego, A. L. (2000). Comparative study of capillary zone electrophoresis and micellar electrokinetic capillary chromatography for the separation of naphthalenedisulfonate isomers. Analyst, 125, 1337-1342. [Link]
-
Liu, C. H., & Ding, W. H. (2003). Analysis of naphthalenesulfonate compounds by cyclodextrin-mediated capillary electrophoresis with sample stacking. Journal of Chromatography A, 996(1-2), 205–212. [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom B Column. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Method for Analysis of 2 - Naphthalenesulfonic acid and 1,5 -Naphthalenedisulfonic acid on BIST A Column. Retrieved from [Link]
-
PubChem. (n.d.). Disodium 1,5-naphthalenedisulfonate. Retrieved from [Link]
-
SIELC Technologies. (n.d.). HPLC Determination of 1,5-Naphthalenedisulfonic Acid on Newcrom B Column. Retrieved from [Link]
-
ResearchGate. (n.d.). HPLC Method for the Separation of 2–Naphthalenesulfonic Acid and 1,5–Naphthalenedisulfonic Acid on a BIST™ A Column. Retrieved from [Link]
-
Sajkowski, L., et al. (2021). Quantitative analysis of naphthalene, 1-naphthol and 2-naphthol at nanomol levels in geothermal fluids using SPE with HPLC. Heliyon, 7(5), e07071. [Link]
-
Yarbagi, K., et al. (2016). Sulfonic Acid Counter Ions Quantification in Pharmaceuticals by Ion Chromatography. International Journal of Pharmaceutical Sciences and Research, 7(4), 1612-19. [Link]
-
Schmitt-Kopplin, P., & Frommberger, M. (2003). Capillary electrophoresis-a high performance analytical separation technique. Electrophoresis, 24(22-23), 3837-67. [Link]
-
United States Pharmacopeia. (n.d.). <1053> Capillary Electrophoresis. [Link]
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A Guide to the Characterization of 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate Purity by Quantitative NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical synthesis, the purity of starting materials and intermediates is paramount. 1,5-Naphthalenedisulfonic acid, disodium salt hydrate, a key building block in the synthesis of various dyes and pharmaceuticals, is no exception.[1] Its isomeric purity and the absence of process-related impurities are critical for ensuring the desired reaction outcomes, product efficacy, and safety. This guide provides an in-depth comparison of analytical methodologies for purity assessment, with a primary focus on the robust and increasingly recognized technique of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy.
The Imperative of Purity for this compound
This compound serves as a crucial intermediate in the synthesis of various organic compounds, including dyes and pigments.[1] It also finds applications in analytical chemistry and has been explored for its role in drug formulation.[1] The synthesis of this compound typically involves the sulfonation of naphthalene, a process that can lead to the formation of various isomers, such as 1,6- and 1,7-naphthalenedisulfonic acids, as well as over-sulfonated products like naphthalene-1,3,5-trisulfonic acid.[2][3] The presence of these impurities can significantly impact the quality, yield, and safety profile of the final products. Therefore, a precise and accurate analytical method for purity determination is not just a quality control measure but a cornerstone of process optimization and regulatory compliance.
Quantitative NMR: A Primary Method for Purity Assessment
Quantitative Nuclear Magnetic Resonance (qNMR) has emerged as a powerful primary ratio method for determining the purity of chemical compounds.[4] Unlike chromatographic techniques that rely on the comparison of a sample's response to that of a reference standard of the same compound, qNMR allows for the direct quantification of an analyte against an unrelated internal standard of known purity.[5] The fundamental principle of qNMR lies in the direct proportionality between the integrated signal area of a specific resonance in the NMR spectrum and the number of nuclei contributing to that signal.[4]
This inherent stoichiometry makes qNMR a highly accurate and precise method, often with relative standard deviations below 1%.[6] Furthermore, qNMR is recognized by regulatory bodies and pharmacopeias as a validatable and reliable technique for the purity assessment of active pharmaceutical ingredients (APIs) and other chemical entities.
Workflow for Purity Determination by qNMR
Caption: A streamlined workflow for quantitative NMR analysis.
Experimental Protocol: Purity of this compound by ¹H qNMR
This protocol outlines a validated approach for determining the purity of this compound using ¹H qNMR with an internal standard.
1. Materials and Reagents:
-
Analyte: this compound (sample of unknown purity)
-
Internal Standard: Maleic acid (certified reference material, purity ≥ 99.5%)
-
Deuterated Solvent: Dimethyl sulfoxide-d6 (DMSO-d6, 99.9 atom % D)
-
NMR Tubes: High-precision 5 mm NMR tubes
2. Sample Preparation:
The accuracy of qNMR is highly dependent on the precision of the weighing process.[5]
-
Accurately weigh approximately 20 mg of the this compound sample into a clean, dry vial. Record the weight to the nearest 0.01 mg.
-
Accurately weigh approximately 5 mg of the internal standard (Maleic acid) into the same vial. Record the weight to the nearest 0.01 mg.
-
Add approximately 0.7 mL of DMSO-d6 to the vial.
-
Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing or sonication.
-
Filter the solution through a pipette with a small glass wool plug directly into a 5 mm NMR tube to remove any particulate matter.[7]
3. NMR Data Acquisition:
| Parameter | Recommended Setting | Rationale |
| Spectrometer | ≥ 400 MHz | Higher field strength provides better signal dispersion and sensitivity. |
| Nucleus | ¹H | High natural abundance and sensitivity of the proton nucleus. |
| Temperature | 298 K | Stable temperature is crucial for reproducible chemical shifts and integration. |
| Pulse Program | Standard 90° pulse | Ensures uniform excitation of all protons. |
| Relaxation Delay (d1) | ≥ 5 x T1 of the slowest relaxing proton | Crucial for full magnetization recovery, ensuring accurate integration. A delay of 30 seconds is a conservative starting point. |
| Number of Scans | 16-64 | Sufficient scans to achieve a good signal-to-noise ratio (S/N > 250:1 for the signals of interest).[6] |
| Acquisition Time | ≥ 3 s | Ensures high digital resolution. |
4. Data Processing and Purity Calculation:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Perform manual phasing and baseline correction to ensure accurate integration.
-
Identify and integrate the well-resolved aromatic proton signals of 1,5-Naphthalenedisulfonic acid, disodium salt (typically in the range of 7.4-8.9 ppm in DMSO-d6) and the vinylic proton signal of Maleic acid (around 6.3 ppm).[8]
-
Calculate the purity of the analyte using the following equation:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
Comparison with Alternative Methods
While qNMR offers significant advantages, it is essential to understand its performance in the context of other analytical techniques, primarily High-Performance Liquid Chromatography (HPLC).
Decision Matrix for Purity Method Selection
Caption: A decision-making diagram for choosing between HPLC and qNMR.
| Feature | Quantitative NMR (qNMR) | High-Performance Liquid Chromatography (HPLC) |
| Principle | Signal intensity is directly proportional to the number of nuclei.[4] | Separation based on differential partitioning between a mobile and stationary phase, with detection by UV, MS, etc. |
| Reference Standard | Does not require an identical reference standard for the analyte.[5] | Requires a well-characterized reference standard of the analyte. |
| Quantification | Absolute quantification against an internal standard. | Relative quantification against a calibration curve. |
| Speed | Relatively fast analysis time per sample (typically 10-20 minutes).[5] | Longer run times, especially with gradient elution. Method development can be time-consuming. |
| Sample Preparation | Simple dissolution and filtration.[5] | Can be more complex, involving mobile phase preparation and potential for sample derivatization. |
| Information Provided | Provides both quantitative and structural information. Impurities can often be identified directly from the spectrum. | Primarily quantitative information. Identification of unknown impurities requires further analysis (e.g., LC-MS). |
| Selectivity | Excellent for resolving isomers and structurally similar compounds. | Dependent on column chemistry and mobile phase composition. Co-elution can be a challenge. |
| Validation | Well-established validation protocols are available.[6] | A mature and widely validated technique. |
An HPLC method for the analysis of 1,5-Naphthalenedisulfonic acid, disodium salt has been developed using a reverse-phase column with a mobile phase of acetonitrile, water, and phosphoric acid.[6] While effective, this method necessitates a reference standard of the same compound for accurate quantification.
Conclusion
For the purity determination of this compound, quantitative NMR stands out as a superior analytical technique. Its ability to provide absolute quantification without the need for a specific reference standard, coupled with the wealth of structural information it offers, makes it an invaluable tool for both routine quality control and in-depth impurity profiling. While HPLC remains a viable option, the speed, simplicity, and comprehensive nature of qNMR position it as the preferred method for ensuring the high purity required in pharmaceutical and fine chemical applications. The adoption of qNMR not only enhances analytical accuracy but also streamlines workflows, contributing to more efficient and robust process development.
References
-
Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI. Available from: [Link]
- Process for the preparation of the disodium salt of 1,5-naphthalenedisulphonic acid. Google Patents.
-
INVESTIGATION OF TWO TEXTILE ANTHRAQUINONE DYES PURITY. UPB Scientific Bulletin, Series B: Chemistry and Materials Science. Available from: [Link]
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Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. National Institutes of Health. Available from: [Link]
-
qNMR: top tips for optimised sample prep. Manufacturing Chemist. Available from: [Link]
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Disodium 1,5-naphthalenedisulfonate. PubChem. Available from: [Link]
-
Quantitative purity determination with NMR. Reddit. Available from: [Link]
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Calculating purity from NMR spectrum. Chemistry Stack Exchange. Available from: [Link]
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Detecting Dye Adulteration in Botanical Products with NMR. Bruker. Available from: [Link]
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SUPPORTING INFORMATION FOR. Available from: [Link]
-
Ultrasonically Assisted Synthesis of Aromatic Sulfonic Acids under Vilsmeier Haack Conditions in Acetonitrile Medium. Scientific Research Publishing. Available from: [Link]
-
The Chemical Backbone: Exploring 1,5-Naphthalenedisulfonic Acid Synthesis and Uses. NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]
-
Quantitative 1H Nuclear Magnetic Resonance (qNMR) of Aromatic Amino Acids for Protein Quantification. MDPI. Available from: [Link]
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Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. Available from: [Link]
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Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Spectroscopy Europe. Available from: [Link]
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Quantitative NMR Spectroscopy.docx. University of Oxford. Available from: [Link]
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A Comparative Guide to Specificity in Binding Assays: Evaluating 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate and Its Alternatives
This guide provides an in-depth technical assessment of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate (1,5-NDS) and its role in binding assays. Designed for researchers, scientists, and drug development professionals, this document moves beyond simple protocols to explain the causal reasoning behind experimental choices. We will objectively compare the utility of 1,5-NDS with alternative methods, supported by experimental frameworks, to ensure you can select the most appropriate tools for your research needs.
Introduction: Deconstructing the Role of 1,5-NDS
This compound (CAS: 207569-02-6) is a versatile organic compound frequently utilized as a chemical intermediate in the synthesis of dyes and other complex molecules.[1][2] In biochemical contexts, it is noted for its utility as a stabilizing agent for proteins and enzymes, facilitating the reliability of various biochemical assays.[3]
While not a primary binding probe itself, its core naphthalene structure is the foundational scaffold for several widely used environmentally sensitive fluorescent probes, such as 1-anilinonaphthalene-8-sulfonate (1,8-ANS).[4] These probes are invaluable for studying protein folding and conformational changes, as their quantum yield significantly increases when they bind to hydrophobic environments exposed during protein denaturation.[4] This guide, therefore, assesses the specificity of 1,5-NDS not as a direct ligand, but within the broader context of the non-specific probes it is related to and the protein stabilization role it serves, comparing these applications against other common laboratory techniques for analyzing protein binding and quantification.
The Principle of Non-Specific Binding Probes
The utility of naphthalene-based probes lies in their non-specific affinity for hydrophobic pockets in proteins. This lack of specificity is not a limitation but a feature. In assays like the Thermal Shift Assay (TSA), these probes act as reporters for global changes in protein structure. A ligand that binds and stabilizes a protein will increase the energy required to unfold it, resulting in a higher melting temperature (Tₘ). The fluorescent probe reports on this unfolding event, allowing for the indirect detection of binding.
Caption: Workflow of ligand-induced protein stabilization in a Thermal Shift Assay.
Comparative Analysis of Protein Binding and Quantification Methods
The selection of an assay depends critically on the experimental question. Are you screening for any binding event, or quantifying a specific protein? The following table compares common methodologies.
| Feature | 1,5-NDS (as Stabilizer) / Naphthalene Probes (e.g., ANS) | Coomassie Brilliant Blue | Silver Staining | Fluorescent Dyes (e.g., SYPRO Ruby) | Label-Free (Mass Spec) |
| Principle | Reports on changes in protein hydrophobicity/stability.[4] | Binds non-covalently to basic and hydrophobic residues.[5] | Reduction of silver ions to metallic silver on the protein.[5] | Interacts non-covalently with proteins, fluoresces upon binding.[5] | Measures peptide mass-to-charge ratio for identification and signal intensity for quantification.[6] |
| Specificity | Non-specific; binds to exposed hydrophobic regions. | Non-specific.[7] | Non-specific.[7] | Non-specific.[5] | Highly specific to protein sequence. |
| Primary Application | Thermal Shift Assays (TSA), protein stability screening. | Protein visualization and quantification in gels (SDS-PAGE).[5] | High-sensitivity protein detection in gels.[5] | High-sensitivity quantification in gels and solution (e.g., TSA).[5][] | Proteome-wide identification and quantification. |
| Limit of Detection | Protein-dependent (µM range for TSA). | ~25 ng.[5] | <1 ng.[5] | ~1-2 ng.[5] | fmol to amol range. |
| Linear Dynamic Range | Narrow. | Good.[5] | Narrow.[5] | >3 orders of magnitude.[5] | >4 orders of magnitude. |
| Complexity & Cost | Moderate (requires fluorometer/qPCR). | Low. | High complexity. | Moderate cost and complexity. | Very high cost and complexity. |
Field-Proven Insights:
-
For High-Throughput Screening (HTS): For initial screens of compound libraries to identify potential binders, non-specific methods like Thermal Shift Assays are highly efficient. The goal is to detect a change in protein stability, which serves as a proxy for binding. 1,5-NDS could be used here to ensure the target protein remains stable throughout the experiment.
-
For Specific Quantification: When the identity of the protein is known and must be quantified in a complex mixture, mass spectrometry is the gold standard due to its unparalleled specificity.
-
For Routine Gel-Based Analysis: Coomassie Brilliant Blue offers the best balance of simplicity, cost, and sensitivity for everyday protein visualization on gels.[5] Silver staining should be reserved for when the highest sensitivity is required and the protein of interest is of very low abundance.[7]
Experimental Protocols: A Self-Validating Framework
Trustworthiness in experimental science is built on protocols that include internal validation. The following methods incorporate necessary controls to ensure data integrity.
Protocol 1: Thermal Shift Assay (TSA) for Ligand Binding Assessment
This protocol describes a method to screen for ligand binding by measuring changes in protein thermal stability. The causality is direct: a ligand that binds to and stabilizes the protein will increase its melting temperature (Tₘ).
Materials:
-
Purified target protein (5-15 µM final concentration).
-
SYPRO Orange dye (5000x stock in DMSO).[4]
-
Assay Buffer: Buffer in which the protein is stable (e.g., 100 mM HEPES, 150 mM NaCl, pH 7.5).
-
Test ligands (dissolved in a compatible solvent, typically DMSO).
-
Real-time PCR instrument with melt-curve capability.[4]
-
96-well PCR plates.
Procedure:
-
Master Mix Preparation: Prepare a master mix containing the protein and SYPRO Orange dye in the assay buffer. A typical final concentration is 5 µM protein and 2x SYPRO Orange dye.[4]
-
Plate Setup:
-
Dispense 19.5 µL of the master mix into each well of a 96-well plate.
-
Add 0.5 µL of test ligand to the sample wells.
-
Control Wells (Critical for Validation):
-
No Ligand Control: Add 0.5 µL of ligand solvent (e.g., DMSO) to establish the baseline Tₘ of the protein alone.
-
Buffer Only Control: Add master mix without protein to wells to check for background fluorescence changes.
-
-
-
Assay Execution:
-
Seal the plate, centrifuge briefly to collect contents.
-
Place the plate in a real-time PCR instrument.
-
Set up a melt curve experiment: ramp the temperature from 25 °C to 95 °C with a ramp rate of 1 °C/minute, acquiring fluorescence data at each interval.[4]
-
-
Data Analysis:
-
The instrument software will generate a melt curve (fluorescence vs. temperature).
-
The Tₘ is the temperature at which the protein is 50% unfolded, corresponding to the midpoint of the transition in the derivative plot (-dF/dT).
-
A positive ΔTₘ (Tₘ with ligand - Tₘ without ligand) indicates that the ligand has bound and stabilized the protein.
-
Protocol 2: Coomassie Staining for Protein Quantification in Gels
This protocol provides a standard method for visualizing and quantifying proteins following SDS-PAGE. Validation is achieved by running a protein ladder with bands of known concentrations.
Materials:
-
Staining Solution: 0.1% (w/v) Coomassie Brilliant Blue R-250, 50% (v/v) methanol, 10% (v/v) glacial acetic acid.[5]
-
Destaining Solution: 40% (v/v) methanol, 10% (v/v) glacial acetic acid.[5]
-
Fixing Solution: 50% (v/v) methanol, 10% (v/v) acetic acid.
Procedure:
-
Fixation: After electrophoresis, place the gel in the fixing solution for at least 30 minutes to precipitate the proteins within the gel matrix.[5]
-
Staining: Immerse the gel in the staining solution and incubate with gentle agitation for 1 hour.[5]
-
Destaining: Remove the staining solution and add the destaining solution. Agitate gently. Change the destaining solution every 30 minutes until protein bands are clearly visible against a clear background.[5]
-
Imaging and Analysis:
-
Image the gel using a gel documentation system.
-
Using image analysis software, measure the intensity of the unknown protein bands.
-
Validation: Compare the intensity of the unknown bands to a standard curve generated from the protein ladder bands of known quantities to determine the amount of protein.
-
Caption: Decision tree for selecting an appropriate protein analysis method.
Conclusion and Recommendations
This compound is best understood not as a specific binding probe, but as a valuable protein stabilizing agent and a structural relative to a class of non-specific fluorescent probes. Its utility in binding assays is therefore indirect—either by ensuring the stability of the target protein or by providing a chemical scaffold for more functional probes.
For assessing binding specificity, a clear distinction must be made:
-
To screen for binding events in a high-throughput manner, non-specific methods like Thermal Shift Assays are powerful and efficient. They report on the functional consequence of binding (stabilization) rather than the binding event itself.
-
To determine the binding of a ligand to a specific site or to quantify a specific protein with high confidence, more targeted approaches are necessary. Mass spectrometry offers the highest degree of specificity for quantification in complex samples. For kinetic and affinity data (Kᴅ), techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are the industry standards.
The choice of methodology must be hypothesis-driven. By understanding the principles, advantages, and limitations of each technique presented in this guide, researchers can design robust, self-validating experiments that yield trustworthy and reproducible results.
References
-
Iovinella, R., et al. (2014). New fluorescent probes for ligand-binding assays of odorant-binding proteins. PubMed. Retrieved from [Link]
-
Huynh, K., et al. (2016). Analysis of protein stability and ligand interactions by thermal shift assay. Current Protocols in Protein Science. Retrieved from [Link]
-
Millán-Oropeza, A., et al. (2022). Comparison of Different Label-Free Techniques for the Semi-Absolute Quantification of Protein Abundance. PubMed Central. Retrieved from [Link]
-
ResearchGate. (2023). Are there any other alternatives to SDS PAGE to see the bands of proteins? Retrieved from [Link]
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- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate: Applications and Comparative Analysis
For the discerning researcher, scientist, and drug development professional, the selection of appropriate chemical reagents is a critical decision that profoundly impacts experimental outcomes and product efficacy. This guide provides an in-depth technical review of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate (CAS No: 207569-02-6), a versatile aromatic sulfonate. Beyond a simple overview, we will delve into a comparative analysis of its performance against viable alternatives in key applications, supported by experimental insights and protocols. Our objective is to equip you with the necessary knowledge to make informed decisions in your research and development endeavors.
Core Properties and Rationale for Use
This compound is a stable, water-soluble aromatic compound. Its utility in various scientific fields stems from the unique properties imparted by its naphthalene core and two sulfonic acid groups. The naphthalene ring provides a rigid, planar structure with fluorescent properties, while the sulfonic acid moieties offer high water solubility and the ability to interact with a range of molecules, including metal ions and organic compounds.
Applications and Performance: A Comparative Analysis
Intermediate in Dye Synthesis: Azo vs. Anthraquinone Dyes
1,5-Naphthalenedisulfonic acid and its derivatives are key intermediates in the synthesis of azo dyes.[1][2] These dyes are prized for their vibrant colors and strong tinctorial strength.[3] However, a critical consideration in dye selection is the fastness of the color to light and washing. Here, we compare azo dyes derived from naphthalenesulfonic acids with anthraquinone dyes, a major class of colored compounds known for their stability.[4]
| Property | Azo Dyes (from Naphthalenesulfonic Acids) | Anthraquinone Dyes | Justification |
| Light Fastness | Generally moderate to good.[5] | Generally very good to excellent.[4][6] | The fused ring structure of anthraquinone is inherently more stable and resistant to photodegradation than the azo (-N=N-) linkage, which can be susceptible to cleavage upon light exposure.[6] |
| Wash Fastness | Good to excellent. | Very good to excellent.[6] | Both dye types can form strong bonds with fibers. However, the larger molecular size of many anthraquinone dyes can contribute to better wash fastness. |
| Color Range | Wide range of colors, particularly strong in reds, oranges, and yellows. | Strong in blues, greens, and violets.[4] | The chromophoric system in azo dyes is readily tunable by modifying the aromatic precursors, offering a broad color palette. The anthraquinone core naturally lends itself to colors in the blue-violet spectrum. |
| Cost-Effectiveness | Generally more cost-effective to produce. | Can be more expensive due to more complex synthesis. | The synthesis of azo dyes often involves straightforward diazotization and coupling reactions from readily available precursors like naphthalenesulfonic acids. |
Experimental Insight: When selecting a dye for textile applications, the choice between an azo dye derived from a naphthalenesulfonic acid intermediate and an anthraquinone dye will depend on the specific requirements of the final product. For applications demanding the highest light fastness, such as outdoor textiles, an anthraquinone dye may be preferable.[6] For applications where a wide color range and cost-effectiveness are paramount, azo dyes are an excellent choice.[3]
Dispersing Agent in Textile Dyeing: A Comparison with Lignosulfonates
In the textile industry, achieving uniform coloration is paramount. Dispersing agents are crucial for preventing the aggregation of dye particles in the dye bath, ensuring even application.[7] Sodium naphthalene sulfonate-formaldehyde condensates are widely used for this purpose. A key alternative, particularly from a sustainability perspective, is lignosulfonates, a byproduct of the paper industry.[8]
| Property | Sodium Naphthalene Sulfonate Dispersants | Sodium Lignosulfonate Dispersants | Justification |
| Dispersing Efficiency | High dispersing power and good thermal stability.[9][10] | Good dispersing ability, can be improved by fractionation to select for higher molecular weight portions.[11] | The polymeric structure of naphthalene sulfonate condensates provides excellent steric and electrostatic stabilization of dye particles. Lignosulfonates also act as anionic surfactants but their performance can be more variable depending on the source and processing.[8] |
| Staining | Minimal staining of fibers. | Can impart a brownish tint, which may affect the final shade of light-colored textiles. | The inherent color of lignin can be a limitation for certain applications.[8] |
| Environmental Profile | Synthesized from petroleum-based feedstocks. | Derived from a renewable resource (wood). Biodegradable. | Lignosulfonates offer a more sustainable and environmentally friendly profile.[8] |
| Cost | Generally cost-effective. | Can be a lower-cost alternative. | As a byproduct of the paper industry, lignosulfonates are often an economical choice. |
Experimental Workflow: Evaluating Dispersant Efficacy
Caption: Workflow for comparing the performance of dispersing agents in textile dyeing.
Stabilizing Excipient in Pharmaceutical Formulations
The stability of protein-based therapeutics is a major challenge in drug development. Excipients are added to formulations to prevent protein aggregation and maintain biological activity.[12] While polysorbates are commonly used, their propensity for degradation has led to a search for alternatives. The sulfonate groups of 1,5-naphthalenedisulfonic acid, disodium salt suggest its potential as a protein stabilizer through electrostatic interactions.
Potential Alternatives to Polysorbates:
-
Other Surfactants: Poloxamers, Pluronics®
-
Carbohydrates: Sucrose, Trehalose
-
Amino Acids: Arginine, Glycine
Mechanism of Protein Stabilization: The primary mechanism by which many excipients stabilize proteins is by preventing aggregation at interfaces (e.g., air-water, solid-liquid).[13] Anionic compounds like 1,5-naphthalenedisulfonic acid, disodium salt can also interact with charged residues on the protein surface, potentially preventing protein-protein interactions that lead to aggregation.
Experimental Protocol: Assessing Protein Aggregation by UV-Vis Spectroscopy
-
Prepare Protein Stock Solution: Prepare a stock solution of the model protein (e.g., bovine serum albumin) in a suitable buffer (e.g., phosphate-buffered saline).
-
Prepare Excipient Solutions: Prepare solutions of this compound and alternative excipients at various concentrations.
-
Sample Preparation: Mix the protein stock solution with the excipient solutions to achieve the desired final concentrations. Include a control sample with no excipient.
-
Induce Aggregation: Subject the samples to stress conditions known to induce aggregation (e.g., mechanical shaking, elevated temperature).
-
Spectrophotometric Measurement: Measure the absorbance of the samples at 340 nm. An increase in absorbance is indicative of protein aggregation due to light scattering by the aggregates.
-
Data Analysis: Plot the change in absorbance over time for each excipient and concentration to compare their effectiveness in preventing aggregation.
Note: While this protocol provides a basic framework, more sophisticated techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS) can provide more detailed information on the size and distribution of aggregates.
Reagent in Analytical Chemistry: Spectrophotometric Determination of Metal Ions
The ability of the sulfonic acid groups to chelate metal ions makes 1,5-naphthalenedisulfonic acid, disodium salt a potential reagent for the spectrophotometric determination of these ions.[1] This application relies on the formation of a colored complex between the reagent and the metal ion, where the intensity of the color is proportional to the concentration of the metal ion.
Alternative Reagent: 1,10-Phenanthroline is a well-established reagent for the spectrophotometric determination of iron(II).[14]
Experimental Protocol: Spectrophotometric Determination of Fe(III)
This protocol is adapted from established methods for the spectrophotometric determination of iron.[14][15]
-
Preparation of Standard Solutions:
-
Prepare a stock solution of 1000 ppm Fe(III) by dissolving an appropriate amount of ferric chloride in deionized water containing a small amount of hydrochloric acid to prevent hydrolysis.
-
From the stock solution, prepare a series of standard solutions with concentrations ranging from 1 to 10 ppm Fe(III).
-
-
Preparation of Reagent and Buffer Solutions:
-
Prepare a 0.1 M solution of this compound in deionized water.
-
Prepare an acetate buffer solution (pH 4.5) by mixing appropriate volumes of 0.2 M acetic acid and 0.2 M sodium acetate.
-
-
Procedure:
-
To a series of 10 mL volumetric flasks, add 1 mL of each standard Fe(III) solution.
-
To each flask, add 2 mL of the acetate buffer and 1 mL of the 1,5-naphthalenedisulfonic acid, disodium salt solution.
-
Dilute to the mark with deionized water and mix well.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance of each solution at the wavelength of maximum absorbance (to be determined experimentally by scanning the spectrum of the Fe(III)-reagent complex) against a reagent blank.
-
-
Calibration Curve:
-
Plot a graph of absorbance versus the concentration of the Fe(III) standard solutions.
-
The concentration of an unknown sample can be determined by measuring its absorbance and interpolating from the calibration curve.
-
Limitations and Considerations
Despite its versatility, there are limitations and considerations associated with the use of this compound.
-
Toxicity and Environmental Impact: While not classified as a hazardous substance, the toxicological properties of this compound have not been fully investigated.[16][17] As with all chemicals, appropriate personal protective equipment should be used. The environmental fate and effects of naphthalenesulfonic acids are a subject of ongoing research, with some studies indicating potential toxicity to aquatic organisms.[18]
-
Purity: The purity of the reagent can significantly impact experimental outcomes, particularly in sensitive applications like pharmaceutical formulations and analytical chemistry. It is crucial to source high-purity material from reputable suppliers.[2]
-
Interference in Analytical Methods: In spectrophotometric analysis, other metal ions or compounds that form colored complexes with the reagent can interfere with the determination of the target analyte.
Conclusion
This compound is a valuable and versatile compound with a wide range of applications in scientific research and industrial processes. Its utility as a dye intermediate, dispersing agent, potential protein stabilizer, and analytical reagent is well-documented. However, for each application, there are alternative compounds that may offer advantages in terms of performance, cost, or environmental profile. A thorough understanding of the strengths and weaknesses of this compound and its alternatives, as outlined in this guide, is essential for making informed decisions that will lead to successful and reliable outcomes in your work.
References
-
NINGBO INNO PHARMCHEM CO.,LTD. The Role of Disodium 1,5-Naphthalenedisulfonate in Pharmaceutical Advancements. [Link]
-
The International Journal of Bio-Pharma Research. Spectrophotometric determination of Fe (III) in real samples by complexation. [Link]
-
ResearchGate. % Exhaustion, Light fastness and Wash fastness data | Download Table. [Link]
- Vertex AI Search.
-
NINGBO INNO PHARMCHEM CO.,LTD. Choosing the Right Dispersant: A Guide to Naphthalene Sulfonate Condensates for Industrial Needs. [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. Choosing the Right Dye Intermediate: A Guide to Naphthalene Sulfonic Acids. [Link]
-
Chemsrc. Disodium 1,5-naphthalenedisulfonate | CAS#:1655-29-4. [Link]
-
Scilit. Relationship between photochemical properties and colourfastness due to light-related effects on monoazo reactive dyes derived from H-acid, γ-acid, and related naphthalene sulfonic acids. [Link]
-
PMC. Effect of Dispersant on Disperse Dyeing in Silicone Waterless Dyeing System. [Link]
-
MDPI. Dyeing Method and Properties of a Novel Blue Azo-Anthraquinone Reactive Dye on Cotton. [Link]
-
ResearchGate. Spectrophotometric Determination of Iron. [Link]
-
MDPI. Comparative Analysis of Anthraquinone Reactive Dyes with Direct Dyes for Papermaking Applicability. [Link]
-
NIH. Bioaccumulation and toxicity of 2-naphthalene sulfonate: an intermediate compound used in textile industry. [Link]
-
Web of Science. SPECTROPHOTOMETRIC DETERMINATION OF IRON. [Link]
-
PubMed. The effects of excipients on protein aggregation during agitation: an interfacial shear rheology study. [Link]
-
ResearchGate. Structure and performance of dye dispersant sodium lignosulfonate with different molecular weight. [Link]
-
Cole-Parmer. Material Safety Data Sheet - 1,5-Naphthalenedisulfonic acid disodium salt, hydrate. [Link]
-
Acta Chimica Slovenica. Spectrophotometric Determination of Fe3+ and Pb2+. [Link]
-
PubChem. Disodium 1,5-naphthalenedisulfonate. [Link]
-
PMC. Commentary: Current Perspectives on the Aggregation of Protein Drugs. [Link]
-
Haz-Map. 1,5-Naphthalenedisulfonic acid, disodium salt - Hazardous Agents. [Link]
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate
As a Senior Application Scientist, my primary goal is to empower researchers not only with high-performance products but also with the critical knowledge to manage them safely and responsibly from acquisition to disposal. The proper handling of chemical waste is a cornerstone of laboratory safety and regulatory compliance. This guide provides a comprehensive, step-by-step protocol for the disposal of 1,5-Naphthalenedisulfonic acid, disodium salt hydrate, moving beyond a simple checklist to explain the scientific reasoning behind each procedural choice.
Hazard Assessment & Risk Mitigation: The Foundation of Safe Disposal
Before any disposal protocol begins, a thorough understanding of the compound's hazard profile is essential. This compound is a stable powder under normal conditions.[1] However, its toxicological properties have not been fully investigated, which necessitates a cautious approach.[1][2] It is known to be an irritant to the eyes, skin, and respiratory tract.[1][2][3] Therefore, the primary risk during handling and disposal is the generation and inhalation of dust or direct contact with the solid material.
Safe handling is the first step in safe disposal. Always handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood, to minimize inhalation risk.[1] The core principle is to prevent any exposure by establishing a reliable barrier between the chemical and the user.
Personal Protective Equipment (PPE): Your Non-Negotiable Barrier
The selection of appropriate PPE is critical. The following table outlines the minimum required equipment when handling or disposing of this compound.
| PPE Type | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a face shield | Protects against accidental splashes or airborne dust particles that can cause serious eye irritation.[3][4] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile) | Prevents direct skin contact, as the compound is a known skin irritant.[1][3] Gloves must be inspected before use and disposed of as contaminated waste after handling.[5] |
| Protective Clothing | Standard laboratory coat | Protects clothing and underlying skin from contamination.[6] |
| Respiratory Protection | NIOSH-approved N95 (or better) respirator | Required when handling the powder outside of a fume hood or if dust generation is unavoidable, to prevent respiratory tract irritation.[5] |
Waste Characterization: A Regulatory Imperative
Under the Resource Conservation and Recovery Act (RCRA), the responsibility for determining if a waste is hazardous falls upon the generator—the laboratory that creates the waste.[7][8] While 1,5-Naphthalenedisulfonic acid, disodium salt is not specifically listed as a hazardous waste by the U.S. Environmental Protection Agency (EPA)[9], this does not automatically classify it as non-hazardous.
The correct procedure is to manage it as a chemical waste stream to be evaluated by your institution's Environmental Health & Safety (EHS) department. The causality here is crucial: mixing this compound with other waste could inadvertently create a mixture that exhibits hazardous characteristics (e.g., reactivity, toxicity).[10] Therefore, segregation is paramount.
Step-by-Step Disposal Protocol
This protocol ensures that the waste is handled in a safe, compliant, and logical manner from the point of generation to its final collection.
Step 1: Waste Segregation and Containerization
-
Dedicate a Waste Container: Designate a specific, leak-proof container for all this compound waste. This includes expired reagents, contaminated materials, and spill cleanup debris. The container must be compatible with the chemical; a high-density polyethylene (HDPE) container is a standard choice.
-
Labeling: Immediately label the container with a "Hazardous Waste" label (or the equivalent required by your institution). The label must clearly state:
-
The full chemical name: "this compound"
-
The date accumulation started.
-
The associated hazards (e.g., "Irritant").
-
-
Rationale: Proper segregation and labeling prevent dangerous chemical reactions and ensure waste handlers are aware of the container's contents, fulfilling regulatory requirements under RCRA.[6][8]
Step 2: Managing Contaminated Materials
-
Any item that comes into direct contact with the chemical, such as gloves, weigh boats, or paper towels, must be considered contaminated.
-
Place these items directly into the dedicated hazardous waste container. Do not dispose of them in the regular trash.
Step 3: Disposal of Empty Containers
An "empty" container that once held this chemical is not truly empty and must be decontaminated before being discarded as non-hazardous waste.[11]
-
Triple Rinsing: Rinse the container three times with a suitable solvent, such as water. Each rinse should use a volume of solvent equal to about 5% of the container's volume.[11]
-
Collect Rinsate: The rinsate from all three rinses must be collected and disposed of as hazardous chemical waste. It should be placed in a designated container for aqueous chemical waste.
-
Final Disposal: Once triple-rinsed, deface or remove the original chemical label and dispose of the container according to your facility's procedures for non-hazardous lab glass or plastic.[11]
Step 4: Arranging for Final Disposal
-
Storage: Keep the sealed waste container in a designated satellite accumulation area within your laboratory. This area should be away from incompatible materials and general traffic.[11]
-
Contact EHS: Once the container is full, or in accordance with your institution's storage time limits, contact your EHS department to arrange for a hazardous waste pickup.[5][11] They are the only personnel authorized to transport and consolidate waste for final disposal by a licensed service, likely through methods like controlled incineration.[12]
Emergency Procedures: Small Spill Management
In the event of a small spill of the solid powder:
-
Restrict Access: Immediately alert others in the area and secure the location.[11]
-
Ensure Ventilation: Work within a fume hood if possible.
-
Avoid Dust: Do NOT dry sweep. Gently cover the spill with an inert absorbent material like sand or vermiculite to prevent the powder from becoming airborne.[11]
-
Collect Material: Carefully sweep the contaminated absorbent material into your designated hazardous waste container.[7][11]
-
Decontaminate: Wipe the spill area with a damp cloth. Dispose of the cloth and any contaminated PPE as hazardous waste.[11] Wash the area with soap and water afterward.
Visualization of the Disposal Workflow
The following diagram illustrates the logical decision-making process for the proper disposal of this compound and its associated waste.
Caption: Disposal workflow for 1,5-Naphthalenedisulfonic acid waste.
By adhering to this structured protocol, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment.
References
- Material Safety Data Sheet - 1,5-Naphthalenedisulfonic acid disodium salt, hydr
- Proper Disposal of m-PEG4-sulfonic acid: A Comprehensive Guide for Labor
- Disodium 1,5-naphthalenedisulfon
- SULPHONIC ACID, 90% Safety D
- 1,5-Naphthalenedisulfonic acid disodium salt hydr
- 1,5-Naphthalenedisulfonic acid disodium salt. Chem-Impex.
- 1,5-NAPHTHALENEDISULFONIC ACID, DISODIUMSALT HYDRATE, 95% Safety D
- 1,5-Naphthalenedisulfonic Acid Tetrahydrate Safety Data Sheet. TCI AMERICA - Spectrum Chemical.
- Proper Disposal of Anthracene-1-sulfonic Acid: A Step-by-Step Guide. Benchchem.
- Naphthalenedisulfonic acid, disodium salt Safety D
- 3-hydroxy-4-nitroso-, disodium salt Safety D
- Chemical Safety Data Sheet MSDS / SDS - 1,6-Naphthalenedisulfonic acid disodium salt. ChemicalBook.
- 2,4-Dichlorobenzenediazonium 1,5-naphthalenedisulfonate hydrate Safety D
- Hazardous Waste Listings. U.S. Environmental Protection Agency (EPA).
- Material Safety Data Sheet - 8-Hydroxyquinoline-5-Sulfonic Acid Monohydr
- Effective Methods to Safely Dispose of Sulfuric Acid.
- EPA Hazardous Waste Codes. UGA Environmental Safety Division.
- Steps in Complying with Regulations for Hazardous Waste. U.S. Environmental Protection Agency (EPA).
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- 3. fishersci.com [fishersci.com]
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- 12. chemicalbook.com [chemicalbook.com]
Personal protective equipment for handling 1,5-Naphthalenedisulfonic acid, disodium salt hydrate
A Researcher's Guide to Safely Handling 1,5-Naphthalenedisulfonic Acid, Disodium Salt Hydrate
As a Senior Application Scientist, my priority is to empower fellow researchers with not just the materials for discovery, but also the knowledge to handle them safely and effectively. This guide provides essential, field-tested practices for managing this compound in the laboratory. Our focus extends beyond mere compliance, aiming to instill a deep understanding of why these procedures are critical, ensuring a self-validating system of safety in your work.
This compound, while stable under normal conditions, is a fine powder that can become airborne, posing an irritation risk.[1] Its toxicological properties have not been fully investigated, a crucial fact that demands a cautious and proactive approach to handling.[1][2]
Immediate Safety & Personal Protective Equipment (PPE)
Your first line of defense is a comprehensive and correctly implemented PPE strategy. The primary risks associated with this chemical are irritation upon contact with the eyes, skin, and respiratory tract.[1] Therefore, the selection of PPE is directly aimed at creating effective barriers for these routes of exposure.
Engineering Controls: The Foundation of Safety
Before considering personal gear, evaluate your laboratory's engineering controls. A well-ventilated area is the most critical engineering control to minimize airborne concentrations.[1][2] For any procedure that may generate dust, such as weighing or transferring powder, a chemical fume hood or a local exhaust ventilation system should be utilized.[3]
Personal Protective Equipment (PPE) Protocol
The following table outlines the minimum required PPE. Remember, the causality is simple: if the chemical can't touch you, it can't harm you.
| Protection Area | Required Equipment | Rationale & Expert Insight |
| Eye & Face | Chemical safety goggles | Standard safety glasses are insufficient. Goggles forming a seal around the eyes are necessary to protect against fine, airborne dust particles that can easily bypass glasses.[1][2] |
| Skin & Body | - Nitrile gloves- Lab coat | Impervious gloves are essential to prevent skin contact and potential irritation.[1][3] A lab coat protects your skin and personal clothing from contamination.[4] |
| Respiratory | NIOSH/MSHA-approved N95 respirator or equivalent | Required whenever handling the powder outside of a fume hood or when dust generation is likely.[1][5] This prevents inhalation of irritating airborne particles. A respiratory protection program compliant with OSHA 29 CFR 1910.134 should be in place.[1][2] |
Operational Plans: From Receipt to Disposal
A proactive plan for handling, storage, and disposal is a hallmark of a trustworthy and safe laboratory environment.
Storage and Handling Workflow
The logical flow for handling this chemical is designed to minimize exposure at every step. Stable under normal temperatures and pressures, its primary physical hazard is its powder form and its hygroscopic nature (tendency to absorb moisture from the air).[2]
Caption: Workflow for safe storage and handling.
Step-by-Step Spill Cleanup Protocol
Accidents happen, but a robust plan turns a potential crisis into a controlled procedure. In the event of a spill, the immediate priority is to prevent the powder from becoming airborne.
-
Evacuate & Secure: Immediately alert others in the area and restrict access. Ensure the area is well-ventilated.[6]
-
Don PPE: Before approaching the spill, don the full PPE ensemble as detailed in the table above, with an emphasis on respiratory protection.[1]
-
Contain the Spill: Gently cover the spill with an inert absorbent material like sand or vermiculite. Do NOT use dry sweeping methods on the raw powder, as this will generate dust.
-
Collect Material: Carefully sweep or vacuum the material and place it into a suitable, labeled, and closed container for disposal.[1][2]
-
Decontaminate: Once the bulk material is collected, wash the spill site thoroughly.[3]
-
Dispose: The collected waste is considered chemical waste. Dispose of the container, contaminated materials, and any disposable PPE in accordance with all federal, state, and local regulations.[2]
Emergency Procedures: A Self-Validating Response
In the event of an exposure, immediate and correct action is critical. These steps are designed to mitigate harm effectively.
| Exposure Route | Immediate First-Aid Response |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1][2] |
| Skin Contact | Remove contaminated clothing. Flush skin with plenty of soap and water for at least 15 minutes. Seek medical aid if irritation develops.[1][2] |
| Inhalation | Move the victim to fresh air immediately. If breathing is difficult, administer oxygen. If the victim is not breathing, give artificial respiration. Seek immediate medical attention.[1][6] |
| Ingestion | Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water or milk. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[1][2] |
Disposal Plan
Responsible disposal is the final, critical step in the chemical's lifecycle.
-
Waste Characterization: The material should be handled as chemical waste.
-
Containerization: Use a clean, dry, labeled, and securely closed container for waste material.[2]
-
Disposal Method: Do not discharge into sewer systems.[6] The material should be disposed of by a licensed chemical destruction plant or through controlled incineration with flue gas scrubbing.[6] Always act in accordance with applicable national and local environmental regulations.[7]
By integrating these protocols and understanding the rationale behind them, you contribute to a culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,5-Naphthalenedisulfonic acid disodium salt, hydrate.
-
Chemsrc. (2023, August 25). Disodium 1,5-naphthalenedisulfonate | CAS#:1655-29-4. Retrieved from [Link]
- TCI AMERICA. (n.d.). Safety Data Sheet.
- Pfaltz & Bauer. (n.d.). SAFETY DATA SHEET.
Sources
- 1. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 2. Disodium 1,5-naphthalenedisulfonate | CAS#:1655-29-4 | Chemsrc [chemsrc.com]
- 3. pfaltzandbauer.com [pfaltzandbauer.com]
- 4. images-na.ssl-images-amazon.com [images-na.ssl-images-amazon.com]
- 5. 1,5-ナフタレンジスルホン酸 二ナトリウム塩 水和物 95% | Sigma-Aldrich [sigmaaldrich.com]
- 6. echemi.com [echemi.com]
- 7. 1,5-Naphthalenedisulfonic acid - Safety Data Sheet [chemicalbook.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
